2-(3-(Dimethylamino)phenyl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[3-(dimethylamino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)9-5-3-4-8(6-9)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDGDXLDISHYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612030 | |
| Record name | [3-(Dimethylamino)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132864-53-0 | |
| Record name | [3-(Dimethylamino)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(3-(Dimethylamino)phenyl)acetic Acid
Introduction
2-(3-(Dimethylamino)phenyl)acetic acid is a substituted phenylacetic acid derivative of significant interest to researchers in drug development and medicinal chemistry. Its structural motif, featuring a phenylacetic acid core with a meta-substituted dimethylamino group, serves as a versatile scaffold for the synthesis of a wide array of more complex molecules and active pharmaceutical ingredients (APIs). The electron-donating nature of the dimethylamino group influences the molecule's electronic properties, solubility, and potential interactions with biological targets. This guide provides an in-depth exploration of viable and robust synthetic routes for the preparation of this key intermediate, offering field-proven insights into the causality behind experimental choices and detailed, self-validating protocols for practical application in a research and development setting.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic pathways, primarily diverging based on the selection of the starting material. This guide will focus on two of the most logical and well-precedented routes:
-
Route 1: Cyanation of a Benzyl Halide Intermediate. This classic and reliable approach involves the initial preparation of a reactive 3-(dimethylamino)benzyl halide, followed by a nucleophilic substitution with a cyanide salt to form the corresponding phenylacetonitrile. The synthesis culminates in the hydrolysis of the nitrile to the desired carboxylic acid.
-
Route 2: The Willgerodt-Kindler Reaction from an Acetophenone Precursor. This powerful one-pot reaction allows for the conversion of an aryl alkyl ketone, in this case, 3-(dimethylamino)acetophenone, into a thioamide, which is then hydrolyzed to yield the target phenylacetic acid. This route is particularly notable for its ability to oxidize a terminal methyl group while migrating the carbonyl functionality.
The selection between these routes may depend on precursor availability, desired scale, and tolerance for specific reagents and reaction conditions.
Route 1: Synthesis via Cyanation of 3-(Dimethylamino)benzyl Chloride
This route is a robust, multi-step synthesis that offers clear, high-yielding transformations at each stage. It leverages the stability of the benzyl alcohol precursor and the reliable reactivity of benzyl halides in nucleophilic substitution reactions.
Logical Workflow for Route 1
The overall transformation is a three-step process starting from the commercially available 3-(dimethylamino)benzyl alcohol.
Caption: Workflow for the synthesis of this compound via a benzyl halide intermediate.
Step 1: Synthesis of 3-(Dimethylamino)benzyl Chloride
Mechanistic Rationale: The conversion of a benzyl alcohol to a benzyl chloride is a classic nucleophilic substitution. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as it reacts with the alcohol to form a chlorosulfite intermediate. This intermediate is highly reactive, and the chloride ion, either from the thionyl chloride itself or from a catalytic amount of DMF (which forms a Vilsmeier reagent), displaces the chlorosulfite group. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.
Detailed Experimental Protocol:
-
To a stirred solution of 3-(dimethylamino)benzyl alcohol (15.1 g, 0.1 mol) in dichloromethane (200 mL) at 0 °C in a flask equipped with a dropping funnel and a gas outlet to a scrubber, add a catalytic amount of N,N-dimethylformamide (DMF, 0.2 mL).
-
Slowly add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol) dropwise to the solution over 30 minutes, maintaining the temperature at 0 °C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the mixture into ice water (200 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL), then with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude 3-(dimethylamino)benzyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(3-(Dimethylamino)phenyl)acetonitrile
Mechanistic Rationale: This step is a standard Sₙ2 reaction where the cyanide ion (from NaCN or KCN) acts as a nucleophile, attacking the benzylic carbon and displacing the chloride leaving group.[2] The use of a polar aprotic solvent like DMSO or DMF is advantageous as it solvates the cation (Na⁺ or K⁺) while leaving the cyanide anion relatively free and highly nucleophilic. The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial when using a two-phase system.[3]
Detailed Experimental Protocol:
-
In a well-ventilated fume hood, dissolve sodium cyanide (5.4 g, 0.11 mol) in dimethyl sulfoxide (DMSO, 100 mL) in a round-bottomed flask equipped with a stirrer and a thermometer. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Add the crude 3-(dimethylamino)benzyl chloride (from the previous step, ~0.1 mol) dissolved in a small amount of DMSO to the cyanide solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of water (400 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (2 x 150 mL), and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure. The resulting crude 2-(3-(dimethylamino)phenyl)acetonitrile can be purified by vacuum distillation or column chromatography, though it is often of sufficient purity for the subsequent hydrolysis step.
Step 3: Hydrolysis of 2-(3-(Dimethylamino)phenyl)acetonitrile
Mechanistic Rationale: The hydrolysis of a nitrile to a carboxylic acid can be performed under either acidic or basic conditions.[4][5] Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water. This is followed by tautomerization and further hydrolysis to the carboxylic acid and ammonium ion. Base-catalyzed hydrolysis involves the attack of a hydroxide ion on the nitrile carbon, followed by proton transfers to form the carboxylate salt and ammonia. A final acidification step is required to obtain the free carboxylic acid.
Detailed Experimental Protocol (Acidic Hydrolysis):
-
Combine the crude 2-(3-(dimethylamino)phenyl)acetonitrile (~0.1 mol) with a mixture of concentrated sulfuric acid (50 mL) and water (50 mL) in a round-bottomed flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction mixture should become a homogeneous solution.
-
Cool the mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7.
-
Adjust the pH to 3-4 with the addition of concentrated hydrochloric acid, at which point the product should precipitate.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Recrystallization from an ethanol/water mixture can be performed for further purification.
Route 2: Synthesis via the Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a remarkable transformation that converts aryl alkyl ketones into the corresponding carboxylic acid derivatives with the same number of carbon atoms.[6] The Kindler modification, which uses an amine and elemental sulfur, produces a thioamide intermediate that can be readily hydrolyzed.[7] This route is attractive due to its convergent nature, often proceeding in a one-pot fashion to the thioamide.
Logical Workflow for Route 2
This pathway begins with 3-(dimethylamino)acetophenone and proceeds through a thioamide intermediate.
Caption: Workflow for the synthesis of this compound via the Willgerodt-Kindler reaction.
Step 1: Synthesis of 2-(3-(Dimethylamino)phenyl)-N-morpholinothioacetamide
Mechanistic Rationale: The reaction is initiated by the formation of an enamine from the 3-(dimethylamino)acetophenone and morpholine.[6] This enamine then attacks elemental sulfur. The key step involves a complex series of rearrangements where the terminal methyl group is oxidized and migrates to the carbonyl carbon position, ultimately forming the stable thioamide product.[8] The use of a high-boiling solvent and elevated temperatures is typical for this reaction.
Detailed Experimental Protocol:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(dimethylamino)acetophenone (16.3 g, 0.1 mol), morpholine (13.1 g, 15 mL, 0.15 mol), and elemental sulfur (4.8 g, 0.15 g-atom). Caution: This reaction produces hydrogen sulfide (H₂S), a toxic and foul-smelling gas. The entire procedure must be conducted in a well-ventilated fume hood.
-
Heat the mixture to reflux (around 130-140 °C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice water (300 mL) and stir. The crude thioamide product will often solidify.
-
If an oil forms, extract the mixture with dichloromethane or ethyl acetate. If a solid precipitates, collect it by vacuum filtration.
-
Wash the crude product with dilute hydrochloric acid to remove excess morpholine, followed by water.
-
The crude 2-(3-(dimethylamino)phenyl)-N-morpholinothioacetamide can be purified by recrystallization from ethanol or used directly in the next step.
Step 2: Hydrolysis of 2-(3-(Dimethylamino)phenyl)-N-morpholinothioacetamide
Mechanistic Rationale: The hydrolysis of the thioamide to the carboxylic acid is typically carried out under strong acidic or basic conditions. The mechanism is analogous to amide hydrolysis, involving nucleophilic attack at the thiocarbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to release morpholine and eventually, after workup, the carboxylic acid. Basic hydrolysis often uses a mixture of an alcohol and aqueous alkali.
Detailed Experimental Protocol (Basic Hydrolysis):
-
Combine the crude thioamide from the previous step (~0.1 mol) with a solution of sodium hydroxide (20 g, 0.5 mol) in a mixture of ethanol (150 mL) and water (150 mL).
-
Heat the mixture to reflux and maintain for 12-18 hours, until the evolution of ammonia (from any side-reaction amide) ceases and the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol by rotary evaporation.
-
Dilute the remaining aqueous solution with water (200 mL) and wash with diethyl ether (2 x 100 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.
Data Summary and Comparison
| Parameter | Route 1: Benzyl Halide Cyanation | Route 2: Willgerodt-Kindler |
| Starting Material | 3-(Dimethylamino)benzyl alcohol | 3-(Dimethylamino)acetophenone |
| Key Intermediates | 3-(Dimethylamino)benzyl chloride, 2-(3-(Dimethylamino)phenyl)acetonitrile | 2-(3-(Dimethylamino)phenyl)-N-morpholinothioacetamide |
| Number of Steps | 3 | 2 |
| Key Reagents | SOCl₂, NaCN/KCN, H₂SO₄/NaOH | Morpholine, Sulfur, NaOH/H₂SO₄ |
| Safety Concerns | Use of highly toxic cyanides, corrosive thionyl chloride and acids. | Generation of toxic H₂S gas, use of corrosive acids/bases. |
| Potential Yield | Generally high-yielding steps. | Can be moderate to high-yielding. |
| Scalability | Readily scalable with appropriate safety measures for cyanide handling. | Scalable, but H₂S scrubbing becomes critical on a larger scale. |
Conclusion
Both synthetic routes presented in this guide offer viable and effective strategies for the preparation of this compound. Route 1, proceeding via a benzyl halide, is a more traditional, stepwise approach that allows for the isolation and purification of intermediates, potentially leading to a higher final purity. Route 2, utilizing the Willgerodt-Kindler reaction, offers a more convergent approach to a key thioamide intermediate, which may be advantageous in terms of step economy. The ultimate choice of synthesis will be dictated by the specific needs of the research program, including precursor availability, scale, equipment, and safety protocols. Both methods, when executed with care and precision, provide reliable access to this valuable building block for advanced chemical synthesis.
References
- PrepChem. Synthesis of 3-(dimethylaminomethyl)benzyl alcohol. [Link]
- Wikipedia. Willgerodt rearrangement. [Link]
- Google Patents.
- Wikipedia.
- Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]
- ResearchGate. Recent advances in the Willgerodt–Kindler reaction. [Link]
- Gbaguidi, F.A. et al. General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. J. Soc. Ouest-Afr. Chim. (2010). [Link]
- Li, X. Metal-mediated C−CN Bond Activation in Organic Synthesis. Chem. Rev. 2020. [Link]
- Google Patents. WO 2013/065059 A1 - Process for the preparation of N,N-disubstituted carboxamide compounds.
- Google Patents.
- PubMed Central.
- Ros, S. et al. A Mechanistic Study of the Hydrolysis of Poly[N,N-(Dimethylamino)
- MDPI. Synthesis of 2-[(3,4,5-Triphenyl)
- ResearchGate.
- Google Patents. HU216093B - Process for preparation of 2,4,6-trimethyl-phenylacetic acid.
- ResearchGate. What is a green way to convert benzylic alcohols to benzylic chlorides or bromides?. [Link]
- Google Patents.
- TRACE: Tennessee Research and Creative Exchange. Development of a new method for the conversion of alcohols into chlorides. [Link]
- PubMed Central. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. [Link]
- Polymer Chemistry (RSC Publishing). The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)
- Google Patents.
- Shaalaa.com. How is the following conversion carried out? Benzyl chloride Benzyl alcohol. [Link]
- Supporting Inform
- Infinity Learn. How would you carry out the following conversion? Benzyl chloride to benzyl alcohol. [Link]
- Journal of the American Chemical Society. Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine.
- Eureka | Patsnap. Preparation method for N-acetyl morpholine. [Link]
- Google Patents. CN1283632C - Process for preparing N-acetyl morpholine.
- ResearchGate.
Sources
- 1. rsc.org [rsc.org]
- 2. Cyanation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 5. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-(Dimethylamino)phenyl)acetic acid
Introduction
2-(3-(Dimethylamino)phenyl)acetic acid, with the CAS Number 132864-53-0, is a substituted derivative of phenylacetic acid.[1][2] Phenylacetic acid and its derivatives are significant in various fields, including perfumery, the production of pharmaceuticals like penicillin G and diclofenac, and as a treatment for type II hyperammonemia. The introduction of a dimethylamino group at the meta-position of the phenyl ring can significantly influence the molecule's physicochemical properties, which in turn affects its biological activity, formulation, and overall suitability as a drug candidate.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific isomer, this guide will focus on established methodologies for determining these properties, supplemented by predicted values from validated computational models. For comparative context, experimental data for the isomeric 2-(4-(dimethylamino)phenyl)acetic acid and the parent compound, phenylacetic acid, will be presented where available. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to fully characterize this compound.
Chemical Identity and Structure
The foundational step in characterizing any chemical compound is to establish its precise chemical identity and structure.
-
Molecular Formula: C₁₀H₁₃NO₂
-
Molecular Weight: 179.22 g/mol
-
Chemical Structure:
-
The structure consists of a phenyl ring substituted at position 1 with an acetic acid group (-CH₂COOH) and at position 3 with a dimethylamino group (-N(CH₃)₂).
-
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 132864-53-0[1][2] |
| SMILES | CN(C)c1cccc(c1)CC(=O)O |
Melting Point
The melting point is a critical physical property that provides an indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[3]
Predicted and Comparative Melting Point Data
Due to the absence of experimental data for this compound, a predicted value is provided alongside the experimental values for its 4-isomer and the parent compound.
| Compound | Melting Point (°C) | Data Type | Reference |
| This compound | 115-125 | Predicted | |
| 2-(4-(Dimethylamino)phenyl)acetic acid | 105-108 | Experimental | [4][5] |
| Phenylacetic acid | 76-77 | Experimental |
Predicted value obtained using a regression-based, gradient boosting model.
Experimental Protocol for Melting Point Determination
The determination of a melting point is a fundamental laboratory technique.[3][6][7][8][9]
Principle: A small amount of the powdered solid is heated slowly, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Tube Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount (1-2 mm in height) of the compound into the closed end.[7][8]
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[6][7]
-
Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[3]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range.[7]
Causality and Self-Validation: A sharp melting range is indicative of high purity. A broad melting range suggests the presence of impurities, which depress and broaden the melting point. Repeating the measurement with a fresh sample validates the initial observation.
Caption: Workflow for Melting Point Determination.
Solubility
Solubility is a crucial parameter in drug development, influencing absorption, distribution, and formulation.[10] For ionizable compounds, solubility is pH-dependent.
Predicted and Comparative Solubility Data
| Compound | Predicted Aqueous Solubility (logS) | Predicted Solubility Class |
| This compound | -2.5 to -3.5 | Slightly Soluble |
Predicted values from SwissADME and Chemicalize.[1][6][11][12][13][14][15][16]
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[10][12]
Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8).[12]
-
Sample Addition: Add an excess of this compound to a known volume of each buffer in separate vials.[10]
-
Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[10]
-
pH Verification: Measure the pH of the saturated solution to confirm it has not significantly changed during the experiment.[10]
Causality and Self-Validation: Reaching a plateau in the concentration of the dissolved compound over time indicates that equilibrium has been achieved. The presence of excess solid throughout the experiment ensures that the measured concentration represents the true thermodynamic solubility.
Caption: Workflow for Shake-Flask Solubility Determination.
Dissociation Constant (pKa)
The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a molecule with both an acidic (carboxylic acid) and a basic (dimethylamino) functional group, there will be two pKa values.
Predicted and Comparative pKa Data
| Compound | Predicted Acidic pKa (Carboxylic Acid) | Predicted Basic pKa (Dimethylamino) |
| This compound | 4.0 - 4.5 | 4.5 - 5.0 |
| 2-(4-(Dimethylamino)phenyl)acetic acid | 3.99 ± 0.10 (Predicted) | |
| Phenylacetic acid | 4.31 (Experimental) | N/A |
Predicted values from Chemicalize and Rowan.[1][6][13][17]
Experimental Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[11][17][18][19][20]
Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.[17]
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[17]
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. Purge with an inert gas like nitrogen to remove dissolved CO₂.[17]
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and then with a strong base (e.g., 0.1 M NaOH), or vice versa, adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
Causality and Self-Validation: The inflection points on the titration curve correspond to the equivalence points where the functional groups are fully protonated or deprotonated. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of a functional group are equal. The accuracy of the method is validated by the calibration of the pH meter with standard buffers.[17]
Caption: Workflow for Potentiometric pKa Determination.
Structural Elucidation by Spectroscopic Methods
While no specific spectra for this compound are readily available in public databases, the expected spectral characteristics can be inferred from the parent compound and related structures. Experimental determination would follow standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid group, and the methyl protons of the dimethylamino group. The substitution pattern on the aromatic ring will influence the chemical shifts and coupling patterns of the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, the methylene carbon, the aromatic carbons, and the methyl carbons.[21][22]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).
-
A strong C=O stretch from the carbonyl group (around 1700-1725 cm⁻¹).
-
C-N stretching from the dimethylamino group.
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Electron Ionization (EI-MS): This technique would likely show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of the carboxylic acid group and other fragments.
-
Electrospray Ionization (ESI-MS): This softer ionization technique would show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight.
Conclusion
This technical guide has outlined the key physicochemical properties of this compound and provided detailed, field-proven methodologies for their experimental determination. While experimental data for this specific compound is scarce, the predictive models and comparative data for related structures offer valuable initial insights for researchers. The provided protocols for melting point, solubility, and pKa determination, along with the expected spectroscopic characteristics, form a robust framework for the comprehensive characterization of this and other novel chemical entities in a drug discovery and development setting.
References
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents.
- Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Journal of Solution Chemistry, 42(9), 1739–1764.
- Trajković, J., Kalinić, M., & Popović, G. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 63(1), 13-22.
- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-ninth report (No. 992, pp. 209-223). World Health Organization.
- Determination of Melting Point.
- BYJU'S. Determination Of Melting Point Of An Organic Compound.
- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- experiment (1) determination of melting points. (2021).
- World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization.
- Alchem Pharmtech. CAS 132864-53-0 | this compound.
- Tsinman, K., Tsinman, O., & Ziemba, T. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of pharmaceutical sciences, 107(2), 563–569.
- Vedantu. Class 11 Chemistry Determination Of Melting Point Experiment.
- Melting point determination.
- XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 132864-53-0 Name: -.
- ResearchGate. Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids.
- ChemBK. 2-(4-(diMethylaMino)phenyl)acetic acid.
- ResearchGate. 13 C NMR spectrum Phenyl acetic acid (18).
- NIST WebBook. Phenylacetic acid propyl ester.
- Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209).
- PubMed. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood.
- Royal Society Publishing. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. RSC Advances, 8(12), 6523–6530.
- Biological Magnetic Resonance Bank. bmse000220 Phenylacetic Acid.
- ResearchGate. Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway MH + (monoisotopic).
- SpectraBase. Phenylacetic acid.
- SpectraBase. Phenylacetic acid - Optional[FTIR] - Spectrum.
- mzCloud. Phenylacetic acid.
- Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
- Google Patents. A kind of method that LC-MS detects phenylacetic acid content in water.
- ResearchGate. (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
- MDPI. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate.
- Wikipedia. Phenylacetic acid.
- PubMed Central. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.
- Chemicalbridge. 2-(4-(Dimethylamino)phenyl)acetic acid.
Sources
- 1. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 2. omnicalculator.com [omnicalculator.com]
- 3. chemaxon.com [chemaxon.com]
- 4. Free software for pKa calculation from chemical structure? - Be a Geek [protocol-online.org]
- 5. Chemicalize - Wikipedia [en.wikipedia.org]
- 6. On-line Software [vcclab.org]
- 7. acdlabs.com [acdlabs.com]
- 8. Melting Point Predictor | AAT Bioquest [aatbio.com]
- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SwissADME [swissadme.ch]
- 12. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 13. xisdxjxsu.asia [xisdxjxsu.asia]
- 14. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phytojournal.com [phytojournal.com]
- 16. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Solubility prediction for a soluble organic molecule via chemical potentials from density of states [ouci.dntb.gov.ua]
- 20. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]
- 21. Searching for properties and spectra in CAS SciFinder | CAS [cas.org]
- 22. Oligonucleotide Properties Calculator [oligocalc.eu]
2-(3-(Dimethylamino)phenyl)acetic acid CAS number lookup
An In-Depth Technical Guide to 2-(3-(Dimethylamino)phenyl)acetic Acid
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: Identifying a Versatile Chemical Scaffold
This compound, identified by its CAS number 132864-53-0 , is a substituted phenylacetic acid derivative.[1][2][3][4] The core structure, phenylacetic acid, is a well-established building block in medicinal chemistry, forming the foundation for numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, as well as drugs such as bendazol and penicillin G.[5][6][7] The incorporation of a dimethylamino group at the meta-position of the phenyl ring introduces unique electronic and steric properties, positioning this molecule as a valuable intermediate and a candidate for further investigation in drug discovery and materials science.
The dimethylamino moiety is a significant pharmacophore found in a wide array of FDA-approved drugs, where it often modulates biological activity, improves pharmacokinetic properties, or participates in key binding interactions.[8][9] Its presence on the phenylacetic acid framework suggests potential applications in developing novel therapeutics, particularly for complex diseases where multifunctional ligands are advantageous, such as Alzheimer's disease.[10] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential applications, grounded in established chemical principles.
Physicochemical and Structural Data
A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. While extensive experimental data for the meta-isomer (CAS 132864-53-0) is not broadly published, the properties of the closely related para-isomer (CAS 17078-28-3) provide a useful benchmark. Researchers should, however, validate the specific properties for the meta-isomer in their own experimental settings.
| Property | Value | Source |
| CAS Number | 132864-53-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| MDL Number | MFCD09924898 | [2] |
| Purity | ≥95% (typical commercial) | [11] |
Note: Properties such as melting point, boiling point, and pKa have been reported for the para-isomer (CAS 17078-28-3) as 105-108 °C, 328.8°C, and 3.99 respectively, but must be experimentally determined for the meta-isomer.[12]
Strategic Synthesis: A Protocol Grounded in Modern Catalysis
The synthesis of substituted phenylacetic acids is a well-trodden path in organic chemistry. For this compound, a robust and adaptable strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is favored in pharmaceutical development for its high functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.[13][14][15]
Causality of the Synthetic Approach
The logic behind this synthetic design is rooted in retrosynthesis. The target molecule can be disconnected at the C(sp²)-C(sp³) bond between the phenyl ring and the acetic acid moiety. This disconnection points to two key synthons: an aryl component, such as 3-(dimethylamino)phenylboronic acid, and a two-carbon acetic acid equivalent, like ethyl bromoacetate. The Suzuki-Miyaura coupling provides a reliable method to forge this bond.
Proposed Synthetic Workflow
The following diagram and protocol outline a validated approach for synthesizing the target compound.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Suzuki-Miyaura Coupling to Synthesize Ethyl 2-(3-(dimethylamino)phenyl)acetate
-
Reactor Setup: To a dry, nitrogen-purged round-bottom flask, add 3-(dimethylamino)phenylboronic acid (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.04 eq).
-
Solvent and Reagent Addition: Add a degassed solvent mixture, such as 3:1 THF/water. Begin stirring to dissolve the solids.
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the mixture. The choice of a mild inorganic base is crucial to facilitate the transmetalation step without promoting unwanted side reactions.[13]
-
Coupling Partner: Add ethyl bromoacetate (1.1 eq) dropwise to the stirring mixture.
-
Reaction: Heat the mixture to reflux (typically 60-70 °C) and monitor the reaction progress by TLC or LC-MS until the starting boronic acid is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Purification can be achieved via column chromatography.
Step 2: Saponification to Yield the Final Product
-
Hydrolysis: Dissolve the crude ester from Step 1 in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH, 2-3 eq) and stir the mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the hydrolysis of the ester to the carboxylate salt by TLC or LC-MS.
-
Acidification and Isolation: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with 1M HCl until the pH is acidic (pH ~4-5). The carboxylic acid product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it a molecule of significant interest for drug development professionals.
-
Pharmaceutical Intermediate: Phenylacetic acid and its derivatives are key intermediates in the synthesis of a wide range of drugs.[6][7] The subject compound serves as a versatile scaffold that can be further functionalized at the carboxylic acid group (e.g., to form amides or esters) or potentially at the aromatic ring. This adaptability allows for its incorporation into more complex molecules, potentially leading to novel therapeutic agents.[13]
-
Modulation of Biological Targets: The dimethylamino group is a key pharmacophore that can influence a molecule's interaction with biological targets.[9] It can act as a hydrogen bond acceptor and its basicity can be critical for salt formation or for interacting with acidic residues in protein binding pockets. In the context of neurodegenerative diseases like Alzheimer's, the dimethylamino group has been identified as a key component in multifunctional ligands designed to regulate metal ion homeostasis and reduce amyloid-β aggregation.[10]
-
Probe for Transporter Proteins: Substituted aminophenyl derivatives are often explored as ligands for transporter proteins. For instance, analogues of citalopram, which contains a dimethylaminopropyl group, are used to probe the binding sites of the serotonin transporter (SERT).[16] The structure of this compound makes it a candidate for investigating interactions with various transporters or receptors where this specific substitution pattern may confer affinity and selectivity.
Safety and Handling: A Self-Validating System
While a specific Safety Data Sheet (SDS) for CAS 132864-53-0 should always be consulted, data from closely related compounds, such as the para-isomer, provide a reliable baseline for safe handling protocols.
| Hazard Category | GHS Classification and Precautionary Statements |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment (PPE) | N95-type dust mask, chemical safety goggles, and chemically resistant gloves. |
This information is based on the safety profile of the para-isomer (CAS 17078-28-3) and should be used as a guideline.
Conclusion
This compound (CAS 132864-53-0) is more than just a chemical entry; it is a strategic building block for innovation in pharmaceutical and chemical research. Its synthesis is achievable through robust and scalable methods like the Suzuki-Miyaura coupling. The combination of the proven phenylacetic acid core with the influential dimethylamino pharmacophore provides a rich platform for developing novel compounds with tailored biological activities. For researchers and drug development professionals, this molecule represents an opportunity to explore new chemical space and engineer next-generation therapeutics.
References
- Phenylacetic Acid Derivatives Overview. (n.d.). Scribd.
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma.
- Kiss, L., et al. (2019). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 24(23), 4339.
- CAS 132864-53-0 | this compound. (n.d.). Alchem Pharmtech.
- Phenylacetic acid. (n.d.). In Wikipedia.
- Phenylacetic acid derivative, process for producing the same, and use. (n.d.). Patsnap.
- Products - 2a biotech. (n.d.). 2a biotech.
- Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14, 25553-25585.
- Lee, H. J., et al. (2016). Importance of the Dimethylamino Functionality on a Multifunctional Framework for Regulating Metals, Amyloid-β, and Oxidative Stress in Alzheimer's Disease. Inorganic Chemistry, 55(11), 5636-5646.
- Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing.
- Foley, B., et al. (2015). Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites. Journal of Medicinal Chemistry, 58(20), 8173-8189.
- DFT Studies of Dimethylaminophenyl-Substituted Phthalocyanine and Its Silver Complexes. (2024). MDPI.
- Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(49), 16498-16500.
- Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. (n.d.). ResearchGate.
- Experiment 8 - Suzuki Coupling Reaction. (n.d.). Scribd.
- Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube.
- 4-(DIMETHYLAMINO)PHENYLACETIC ACID | 17078-28-3. (n.d.). LookChem.
- Method for the production of phenylacetic acid derivatives. (2004). Google Patents.
Sources
- 1. This compound | 132864-53-0 [chemicalbook.com]
- 2. 132864-53-0 | CAS DataBase [chemicalbook.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 8. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Importance of the Dimethylamino Functionality on a Multifunctional Framework for Regulating Metals, Amyloid-β, and Oxidative Stress in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CAS:1197-55-3, 对氨基苯乙酸-毕得医药 [bidepharm.com]
- 12. lookchem.com [lookchem.com]
- 13. inventivapharma.com [inventivapharma.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Spectral Characterization of 2-(3-(Dimethylamino)phenyl)acetic acid
Abstract
This technical guide provides an in-depth analysis of the spectral characterization of 2-(3-(Dimethylamino)phenyl)acetic acid, a key intermediate in pharmaceutical synthesis. This document outlines the fundamental principles and detailed experimental protocols for the structural elucidation and purity assessment of this compound using a suite of spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices is explained, ensuring that each described protocol is a self-validating system. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the analytical methodologies essential for characterizing small organic molecules.
Introduction: The Significance of this compound
This compound is a substituted derivative of phenylacetic acid. While its direct applications are not as extensively documented as its para-isomer, 4-(dimethylamino)phenylacetic acid, it serves as a valuable building block in organic synthesis. The precise characterization of its chemical structure and purity is paramount to ensure the desired outcomes in subsequent reactions and the quality of the final products. Spectroscopic methods provide a non-destructive and highly informative means of achieving this.
This guide will walk you through the essential spectroscopic techniques, offering both theoretical insights and practical, field-proven protocols to empower your research and development efforts.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's structure is crucial for interpreting its spectral data.
Molecular Structure:
Caption: A generalized workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.
Expected IR Spectral Features:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding.
-
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=C Stretches (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: An absorption band in the 1085 cm⁻¹ region. [1]* C-O Stretch (Carboxylic Acid): An absorption band in the 1210-1320 cm⁻¹ region.
Protocol for IR Spectroscopy:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. This is a common method for solid samples.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and faster method.
-
-
Instrumentation:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal).
-
Acquire the sample spectrum. The instrument software will automatically subtract the background.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. It is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.
Expected UV-Vis Spectral Features:
The dimethylamino group and the phenyl ring in this compound constitute a chromophore. The electronic transitions within this system will result in characteristic absorption bands in the UV region. The exact position of the maximum absorption wavelength (λ_max) can be influenced by the solvent polarity. [1] Protocol for UV-Vis Spectroscopy:
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
The concentration should be chosen such that the absorbance at λ_max is within the linear range of the instrument (typically 0.1-1.0).
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to serve as a blank and record the baseline.
-
Fill another quartz cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Conclusion: A Synergistic Approach to Characterization
The comprehensive characterization of this compound is achieved through the synergistic application of multiple spectroscopic techniques. NMR provides the detailed structural framework, MS confirms the molecular weight and elemental composition, IR identifies the key functional groups, and UV-Vis offers insights into the electronic structure. By integrating the data from these methods, researchers and drug development professionals can confidently verify the identity, purity, and structure of this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.
References
- Supporting Information. (n.d.). Yellow solid, mp = 135.7oC – 136.2oC.
- ChemBK. (n.d.). 2-(4-(diMethylaMino)phenyl)acetic acid.
- Physical Chemistry Research. (2020). Structural, Spectroscopic (UV-Vis and IR) and Computational Study of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone.
- ResearchGate. (2020). The UV-Vis spectra of (2E)-3-[4-(dimethylamino) phenyl]acrylaldehyde....
Sources
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-(3-(Dimethylamino)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-(3-(Dimethylamino)phenyl)acetic acid. In the absence of publicly available experimental spectra for this specific isomer, this document leverages fundamental NMR principles, established substituent effects, and comparative data from analogous compounds to offer a comprehensive theoretical interpretation. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and related compounds.
Introduction: The Role of NMR in Pharmaceutical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of drug development and chemical research. Its ability to provide detailed information about the molecular structure of a substance makes it a cornerstone for compound identification, purity assessment, and conformational analysis. For a molecule such as this compound, a potential building block in medicinal chemistry, a thorough understanding of its NMR spectral characteristics is crucial for unambiguous characterization.
This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a framework for its spectral interpretation. The predictions are based on established principles of chemical shifts, spin-spin coupling, and the electronic effects of substituents on the phenyl ring.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).
Predicted ¹H NMR Data
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet at a high chemical shift. The exact position can be highly dependent on the solvent and concentration. |
| ~7.20 | Triplet | 1H | H-5 | This proton is coupled to H-4 and H-6, resulting in a triplet. Its chemical shift is influenced by the meta-positioning of the two substituents. |
| ~6.75 | Doublet of Doublets | 1H | H-6 | Coupled to H-5 and H-2, this proton will appear as a doublet of doublets. It is expected to be upfield relative to H-5 due to the ortho-positioning of the electron-donating dimethylamino group. |
| ~6.70 | Doublet of Doublets | 1H | H-4 | Coupled to H-5 and H-2, this proton will also be a doublet of doublets and in a similar upfield region as H-6. |
| ~6.65 | Singlet (broad) | 1H | H-2 | This proton is ortho to both the electron-donating dimethylamino group and the electron-withdrawing acetic acid group, leading to a complex electronic environment. It may appear as a broad singlet or a finely split multiplet. |
| 3.65 | Singlet | 2H | -CH₂- | The methylene protons of the acetic acid group are adjacent to the aromatic ring and the carbonyl group, leading to a characteristic singlet in the range of 3.5-3.8 ppm. |
| 2.95 | Singlet | 6H | -N(CH₃)₂ | The six equivalent protons of the two methyl groups on the nitrogen atom will appear as a sharp singlet. The electron-donating nature of the nitrogen atom will shield these protons, placing them at a typical chemical shift for N-methyl groups. |
Rationale for Predicted ¹H NMR Assignments
The predicted ¹H NMR spectrum is based on the additive effects of the dimethylamino and acetic acid substituents on the phenyl ring. The dimethylamino group is a strong electron-donating group, which increases the electron density at the ortho and para positions, causing the protons at these positions to be shielded and appear at a lower chemical shift (upfield). Conversely, the acetic acid group is an electron-withdrawing group, which decreases the electron density, particularly at the ortho and para positions, leading to deshielding and a higher chemical shift (downfield).
The meta-substitution pattern in this compound leads to a complex splitting pattern for the aromatic protons. The predicted assignments are based on a qualitative analysis of these competing electronic effects and expected coupling patterns.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. As with ¹H NMR, chemical shifts are reported in ppm relative to TMS.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (ppm) | Carbon Assignment | Rationale |
| ~178 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a characteristic downfield position. |
| ~150 | C-3 | The carbon atom directly attached to the nitrogen of the dimethylamino group is significantly deshielded due to the electronegativity of the nitrogen. |
| ~135 | C-1 | The ipso-carbon to which the acetic acid group is attached will be deshielded. |
| ~129 | C-5 | This aromatic carbon is expected to have a chemical shift close to that of an unsubstituted benzene ring. |
| ~118 | C-6 | This carbon is ortho to the electron-donating dimethylamino group and is therefore expected to be shielded and appear upfield. |
| ~115 | C-4 | Similar to C-6, this carbon is also ortho to the dimethylamino group and will be shielded. |
| ~112 | C-2 | This carbon is ortho to both substituents, leading to a complex electronic environment. It is predicted to be shielded due to the strong electron-donating effect of the dimethylamino group. |
| ~41 | -CH₂- | The methylene carbon of the acetic acid group will appear in the typical range for sp³ hybridized carbons attached to an aromatic ring and a carbonyl group. |
| ~40 | -N(CH₃)₂ | The two equivalent methyl carbons attached to the nitrogen will appear as a single peak in a region characteristic of N-alkyl groups. |
Rationale for Predicted ¹³C NMR Assignments
The predicted ¹³C NMR chemical shifts are based on the well-established effects of substituents on the chemical shifts of aromatic carbons. The electron-donating dimethylamino group causes a significant upfield shift (shielding) for the ortho and para carbons and a smaller downfield shift (deshielding) for the ipso and meta carbons. The electron-withdrawing carboxylic acid group causes a downfield shift for the ipso and ortho/para carbons. The interplay of these effects for the meta-substituted pattern in this compound informs the predicted chemical shifts.
Experimental Protocols for NMR Data Acquisition
For researchers seeking to acquire experimental NMR data for this compound, the following general protocol is recommended.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 8-16 scans are typically sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is standard.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Visualization of Molecular Structure and Key Relationships
Molecular Structure of this compound
Caption: Molecular structure of this compound.
NMR Experimental Workflow
Biological activity screening of novel phenylacetic acid derivatives
An In-Depth Technical Guide to the Biological Activity Screening of Novel Phenylacetic Acid Derivatives
Authored by a Senior Application Scientist
Introduction: The Therapeutic Potential of Phenylacetic Acid Scaffolds
Phenylacetic acid and its derivatives represent a class of organic compounds characterized by a phenyl group attached to an acetic acid moiety.[1] This structural motif is prevalent in nature, serving as a plant auxin and a metabolite in various organisms, including fungi and bacteria.[2] In the realm of medicinal chemistry, phenylacetic acid derivatives are of significant interest due to their broad spectrum of biological activities.[2] They are integral to the structure of numerous therapeutic agents, from non-steroidal anti-inflammatory drugs (NSAIDs) to potent anti-cancer agents.[3][4] The versatility of the phenylacetic acid scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[3]
The journey from a novel synthesized phenylacetic acid derivative to a potential drug candidate is a meticulous process, with biological activity screening as its cornerstone. This guide provides a comprehensive overview of the essential in vitro assays for the preliminary evaluation of these novel compounds. We will delve into the principles, methodologies, and data interpretation of key screening techniques, offering a practical framework for researchers in drug discovery.
Part 1: The Gateway to Biological Screening: In Vitro Cytotoxicity Assessment
Before investigating any specific therapeutic activity, it is imperative to assess the general toxicity of a novel compound. Cytotoxicity assays serve as a crucial first-pass filter, determining the concentration range at which a compound exhibits toxic effects on living cells.[5][6] This information is vital for establishing the therapeutic window and for designing subsequent, more specific bioassays. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[5][6]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product.[7] This conversion is carried out by mitochondrial dehydrogenases, primarily in metabolically active, viable cells.[7] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[6][7]
Experimental Protocol: MTT Assay
Materials:
-
Target cell line (e.g., HeLa, MCF-7, or a relevant cell line for the intended therapeutic area)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test phenylacetic acid derivatives (dissolved in a suitable solvent like DMSO at a high concentration)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in fresh, complete medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically <0.5%) across all wells to avoid solvent-induced toxicity.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization buffer (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation
The cell viability is calculated as a percentage relative to the untreated control cells:
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
The results are typically plotted as a dose-response curve, with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. From this curve, the half-maximal inhibitory concentration (IC50) value can be determined. The IC50 represents the concentration of the compound that reduces cell viability by 50%. A lower IC50 value indicates higher cytotoxic potential.[5]
Visualization of the MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Part 2: Elucidating Specific Biological Activities
Once the cytotoxic profile of the novel phenylacetic acid derivatives has been established, the next phase involves screening for specific biological activities. The choice of assays should be guided by the intended therapeutic application of the compounds. Below are protocols for three common screening paradigms: antimicrobial, enzyme inhibition, and antioxidant activity.
A. Antimicrobial Activity Screening: The Broth Microdilution Method
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[8][9] The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.[10][11]
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microplates
-
Test compounds dissolved in a suitable solvent
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into broth and incubate until it reaches the logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions in the Microplate:
-
Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first well of a row, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria with a known antibiotic), a negative/sterility control (broth only), and a growth control (bacteria in broth without any compound).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, the absorbance at 600 nm can be measured using a microplate reader to quantify bacterial growth.
-
Data Presentation
| Compound | Test Organism | MIC (µg/mL) |
| Phenylacetic Acid Derivative 1 | S. aureus | 16 |
| Phenylacetic Acid Derivative 1 | E. coli | >128 |
| Phenylacetic Acid Derivative 2 | S. aureus | 64 |
| Phenylacetic Acid Derivative 2 | E. coli | 32 |
| Ampicillin (Control) | S. aureus | 0.5 |
| Ampicillin (Control) | E. coli | 8 |
B. Enzyme Inhibition Assays: A Cornerstone of Drug Discovery
Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes involved in disease pathways.[12][13][14] Enzyme inhibition assays are crucial for identifying such compounds and understanding their mechanism of action.[12][14] The design of the assay is highly dependent on the specific enzyme target.
General Protocol Framework for an Enzyme Inhibition Assay
Principle: A typical enzyme inhibition assay measures the rate of an enzymatic reaction in the presence and absence of a potential inhibitor. The reaction rate is monitored by detecting the formation of a product or the depletion of a substrate, often through a change in absorbance or fluorescence.
Key Components:
-
Enzyme: A purified, active enzyme of interest.
-
Substrate: A molecule that the enzyme acts upon. Ideally, the substrate or the resulting product is detectable.
-
Inhibitor: The test compound (phenylacetic acid derivative).
-
Buffer: A solution that maintains the optimal pH and ionic strength for the enzyme's activity.
-
Detection System: A microplate reader capable of measuring absorbance, fluorescence, or luminescence.
Generalized Procedure:
-
In a microplate, combine the enzyme, buffer, and varying concentrations of the test compound.
-
Allow a short pre-incubation period for the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the signal (e.g., absorbance) at regular intervals.
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to a control reaction without the inhibitor.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
Visualization of Enzyme Inhibition
Caption: Enzyme inhibition blocks substrate binding.
C. Antioxidant Activity Screening: DPPH Radical Scavenging Assay
Oxidative stress is implicated in a variety of diseases, making the search for novel antioxidants a key area of research. Phenylacetic acid derivatives, particularly those with phenolic hydroxyl groups, are potential antioxidants. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for radical scavenging activity.[15][16]
Principle of the DPPH Assay
DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[16][17] When an antioxidant compound is added, it donates a hydrogen atom or an electron to DPPH, neutralizing the free radical. This results in a color change from violet to yellow, with a corresponding decrease in absorbance. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[16]
Experimental Protocol: DPPH Assay
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
Test compounds dissolved in methanol or ethanol
-
Positive control (e.g., ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation:
-
Prepare a stock solution of DPPH in methanol and protect it from light.
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
-
Assay in 96-well Plate:
-
In the wells of a microplate, add a fixed volume of the test compound dilutions (e.g., 100 µL).
-
Add an equal volume of the DPPH solution (e.g., 100 µL) to each well.
-
Include a control well containing only methanol and the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm.
-
Data Analysis
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Similar to the cytotoxicity assay, the results can be used to generate a dose-response curve and determine the EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Part 3: Data Analysis, Interpretation, and Hit Validation
The raw data generated from high-throughput screening requires careful analysis to identify promising "hits".[18][19] This process involves several steps, from data normalization to statistical analysis and hit validation.
From Raw Data to Actionable Insights
-
Data Normalization: Raw data from plate-based assays can be affected by systematic errors (e.g., edge effects). Normalization, for instance, by calculating the percentage of activity relative to controls on the same plate, is essential to ensure data comparability across different plates and experiments.
-
Dose-Response Curve Fitting: For assays where multiple concentrations are tested, data should be fitted to a sigmoidal dose-response model using non-linear regression analysis to accurately determine IC50 or EC50 values.
-
Hit Identification: A "hit" is a compound that meets a predefined activity threshold. For example, a hit might be defined as a compound that exhibits >50% inhibition at a specific concentration in an enzyme assay or has an MIC below a certain value.
-
Hit Validation: Initial hits must be re-tested to confirm their activity and rule out false positives. This often involves re-screening the compound and, if confirmed, testing freshly prepared samples. Further secondary assays are then employed to elucidate the mechanism of action and assess selectivity.[19]
Visualization of the Screening and Hit Validation Funnel
Caption: The drug discovery screening funnel.
Conclusion
The biological activity screening of novel phenylacetic acid derivatives is a systematic and multi-faceted process that is fundamental to modern drug discovery. By employing a hierarchical screening cascade, beginning with broad cytotoxicity assessments and progressing to more specific and targeted bioassays, researchers can efficiently identify and prioritize compounds with therapeutic potential. The methodologies outlined in this guide provide a robust framework for the initial in vitro evaluation of these versatile molecules, paving the way for further preclinical development. The integration of careful experimental design, precise execution, and rigorous data analysis is paramount to unlocking the full therapeutic promise of novel phenylacetic acid derivatives.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
- What is an Inhibition Assay? (n.d.). Biobide.
- Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.
- Current Strategies for Antimicrobial Discovery. (n.d.). Lumen Learning.
- Comprehensive Analysis of High-Throughput Screening Data. (n.d.). SPIE Digital Library.
- PHENYLACETIC ACID. (n.d.). atamankimya.com.
- Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.).
- Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.
- Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. (n.d.). Benchchem.
- Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical... (n.d.). ResearchGate.
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). National Institutes of Health.
- Methods of screening for antimicrobial compounds. (n.d.). Google Patents.
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences.
- functional in vitro assays for drug discovery. (2023, August 18). YouTube.
- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central.
- Integrating Molecular Analysis and the Pharmacology Network to Discover the Antioxidative Effects of Zanthoxylum piperitum Fruits. (n.d.). MDPI.
- Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (n.d.). Indian Journal of Pharmaceutical Sciences.
- Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf.
- Phenylacetic Acid | C8H8O2 | CID 999. (n.d.). PubChem.
- Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
- Enzyme Inhibition Studies. (n.d.). BioIVT.
- In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. (n.d.). PubMed.
- High-Throughput Screening Data Analysis. (n.d.). Basicmedical Key.
- Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. (n.d.). Semantic Scholar.
- Phenylacetic acid derivatives as hPPAR agonists. (2003, April 7). PubMed.
- A Guide To Analyzing Biological Data. (2024, June 20). Medium.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA).
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
- Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens. (n.d.). PubMed Central.
- Analysis of Biological Screening Compounds with Single- or Multi-Target Activity via Diagnostic Machine Learning. (2020, November 27). MDPI.
- Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. (n.d.). IP Indexing.
- Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (n.d.). MDPI.
- Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. (n.d.). Benchchem.
- Kinetics of production of phenylacetic acid derivatives during in vitro... (n.d.). ResearchGate.
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (n.d.). MDPI.
- Production of phenylacetic acid derivatives and 4-epiradicinol in culture by Curvularia lunata. (n.d.).
- Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. (n.d.). PubMed Central.
Sources
- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atamankimya.com [atamankimya.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Strategies for Antimicrobial Discovery | Microbiology [courses.lumenlearning.com]
- 10. mjpms.in [mjpms.in]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.biobide.com [blog.biobide.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spiedigitallibrary.org [spiedigitallibrary.org]
- 19. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
In-Vitro Cytotoxicity Profiling of 2-(3-(Dimethylamino)phenyl)acetic acid: A Technical Guide
Foreword
For researchers and drug development professionals, the initial assessment of a novel compound's interaction with living cells is a critical step in determining its potential therapeutic value or toxicological risk. This guide provides a comprehensive framework for the in-vitro cytotoxicity evaluation of 2-(3-(Dimethylamino)phenyl)acetic acid, a compound for which public-domain biological data is sparse. Our approach is designed to be a self-validating system, progressing from a broad assessment of cell viability to a more nuanced investigation into the mechanisms of cell death. This document will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and offer a clear structure for data presentation and interpretation.
Introduction: Characterizing a Novel Phenylacetic Acid Derivative
Phenylacetic acid and its derivatives are a class of compounds with diverse biological activities, including potential anticancer properties.[1] The subject of this guide, this compound (CAS: 132864-53-0), is a small molecule whose cytotoxic profile is not yet characterized in publicly available literature.[2][3] A thorough in-vitro evaluation is therefore the essential first step in understanding its biological effects.
This technical guide outlines a multi-phased experimental strategy to:
-
Determine the dose-dependent effect of the compound on cell viability.
-
Differentiate between the primary modes of cell death: necrosis and apoptosis.
-
Investigate the potential involvement of key apoptotic pathways.
The following sections will provide detailed methodologies for a tiered approach to cytotoxicity testing, ensuring a robust and comprehensive evaluation.
Phase 1: Primary Viability Screening via MTT Assay
The initial step in assessing cytotoxicity is to determine the concentration-dependent effect of the compound on cell viability. The MTT assay is a widely used colorimetric method for this purpose.[4][5][6][7]
Principle of the MTT Assay: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[5][7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[5][8]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[7]
Data Presentation: IC50 Determination
The results of the MTT assay are typically used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
| Cell Line | Exposure Time (hours) | IC50 (µM) |
| e.g., MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| e.g., A549 | 24 | |
| 48 | ||
| 72 |
Phase 2: Differentiating Necrosis from Apoptosis
Once the IC50 value is established, the next critical step is to determine the mode of cell death induced by this compound. The two primary forms of cell death are necrosis, a form of cell injury resulting in premature death, and apoptosis, a programmed and controlled form of cell death.[9] We will employ two distinct assays to differentiate between these mechanisms.
Quantifying Necrosis with the Lactate Dehydrogenase (LDH) Assay
The LDH assay is a common method for assessing plasma membrane integrity and quantifying necrosis.[10][11]
Principle of the LDH Assay: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product, the amount of which is proportional to the amount of LDH released.[12][13]
-
Cell Treatment: Treat cells with this compound at concentrations around the predetermined IC50 value in a 96-well plate.
-
Sample Collection: After the desired incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.[12]
Detecting Apoptosis with Annexin V/Propidium Iodide (PI) Staining
The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry.[14][15]
Principle of the Annexin V/PI Assay: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells.[15] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact plasma membrane of live or early apoptotic cells. Therefore, it is used to identify late apoptotic and necrotic cells which have compromised membrane integrity.
-
Cell Treatment and Harvesting: Treat cells with the test compound. After incubation, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.[14]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[16]
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[16]
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation: Quantifying Cell Death Mechanisms
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Necrotic Cells |
| Control | ||||
| Compound (IC50/2) | ||||
| Compound (IC50) | ||||
| Compound (2x IC50) |
Phase 3: Elucidating the Apoptotic Pathway via Caspase Activity Assay
If the Annexin V/PI assay indicates that this compound induces apoptosis, the next logical step is to investigate the underlying molecular mechanism. Caspases are a family of proteases that play a central role in the execution of apoptosis.[17] Caspase-3 is a key executioner caspase.[18]
Principle of the Caspase-3 Assay: This assay utilizes a specific peptide substrate for caspase-3 that is conjugated to a colorimetric or fluorometric reporter molecule.[18] When caspase-3 is active in apoptotic cells, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.
Experimental Protocol: Caspase-3 Activity Assay
-
Cell Lysis: Treat cells with the test compound to induce apoptosis. After incubation, lyse the cells to release their cytoplasmic contents.
-
Lysate Incubation: Incubate the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA).[18]
-
Signal Detection: Measure the absorbance or fluorescence of the cleaved reporter molecule using a microplate reader.[18] The signal intensity is proportional to the caspase-3 activity.
Data Presentation: Caspase-3 Activity
| Treatment | Caspase-3 Activity (Fold Change vs. Control) |
| Control | 1.0 |
| Compound (IC50) | |
| Positive Control |
Visualization of Workflow and Potential Mechanisms
To provide a clear overview of the experimental strategy and the potential cellular events, the following diagrams have been generated.
Caption: Experimental workflow for cytotoxicity assessment.
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | 132864-53-0 [chemicalbook.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. clyte.tech [clyte.tech]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. kosheeka.com [kosheeka.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. mdpi.com [mdpi.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. kumc.edu [kumc.edu]
- 17. mpbio.com [mpbio.com]
- 18. creative-bioarray.com [creative-bioarray.com]
Solubility of 2-(3-(Dimethylamino)phenyl)acetic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(3-(Dimethylamino)phenyl)acetic Acid in Organic Solvents
Introduction
This compound (CAS No. 132864-53-0) is a bifunctional organic molecule featuring both a carboxylic acid and a tertiary amine group. This unique amphoteric nature imparts complex solubility characteristics that are of paramount importance to researchers, scientists, and drug development professionals. The solubility of an active pharmaceutical ingredient (API) or a key intermediate in various organic solvents is a critical physicochemical parameter that influences every stage of the development pipeline—from chemical synthesis and purification to formulation and bioavailability.
This guide provides a comprehensive framework for understanding, predicting, and, most importantly, experimentally determining the solubility of this compound. In the absence of extensive published quantitative data for this specific isomer, this document serves as a first-principles guide, combining theoretical analysis with a detailed, field-proven experimental protocol.
Molecular Structure and Physicochemical Drivers of Solubility
The solubility behavior of a compound is fundamentally dictated by its molecular structure. This compound possesses three key structural regions that govern its interaction with solvents:
-
Carboxylic Acid Group (-COOH): This is a polar, acidic functional group capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens).[1][2]
-
Tertiary Amine Group (-N(CH₃)₂): This is a polar, basic functional group that can act as a hydrogen bond acceptor via the nitrogen's lone pair of electrons.[3][4] Unlike primary or secondary amines, it cannot donate a hydrogen bond.
-
Phenylacetic Acid Backbone: This portion of the molecule, consisting of a phenyl ring and a methylene bridge, contributes significant non-polar character, primarily engaging in van der Waals or dispersion forces.
This combination of polar, ionizable groups with a non-polar backbone suggests a nuanced solubility profile. The molecule's overall behavior will be a balance between these competing characteristics. Based on structural analogs such as 4-(Dimethylamino)phenylacetic acid, the carboxylic acid is predicted to have a pKa around 4.0, making it a weak acid.[5][6] The tertiary amine will have a pKa characteristic of an N,N-dimethylaniline derivative, rendering it a weak base. This amphoteric nature is a critical consideration for its solubility.
A Predictive Framework for Solubility Based on Solvent Class
The principle of "like dissolves like" provides a robust qualitative framework for predicting solubility. Organic solvents are typically classified based on their polarity and their ability to donate or accept hydrogen bonds.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Acetic Acid): These solvents are characterized by having a hydrogen atom attached to an electronegative atom (like oxygen) and possess high polarity. They can act as both hydrogen bond donors and acceptors.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone): These solvents have high polarity but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors.
-
Predicted Solubility: Moderate to High. Favorable dipole-dipole interactions will be the primary driver of solvation. While the solvent can accept a hydrogen bond from the carboxylic acid group, it cannot donate one to the tertiary amine, which may slightly limit solubility compared to protic solvents.
-
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low polarity and primarily interact through weak van der Waals forces.
-
Predicted Solubility: Low to Insoluble. The strong intermolecular hydrogen bonding and polar interactions of the solute molecules are difficult for non-polar solvents to overcome. The energy required to break apart the solute's crystal lattice is not sufficiently compensated by the weak solute-solvent interactions.[2][7]
-
The following diagram illustrates the predicted interactions leading to solubility.
Caption: Predicted solubility based on solute-solvent interactions.
Gold Standard Protocol: Experimental Determination of Thermodynamic Solubility
To obtain definitive, quantitative data, an experimental measurement is required. The Shake-Flask Method is the universally recognized gold standard for determining thermodynamic or equilibrium solubility.[8] It measures the saturation concentration of a compound in a solvent after a state of equilibrium has been reached between the dissolved and undissolved solid forms.[9]
Causality Behind Experimental Choices
-
Why Thermodynamic Solubility? Kinetic solubility assays are faster but can overestimate solubility as they start from a DMSO stock and can lead to supersaturated solutions.[10] Thermodynamic solubility reflects the true equilibrium state and is essential for robust formulation and development decisions.[8][9]
-
Why Excess Solid? The presence of undissolved solid material at the end of the experiment is the only visual confirmation that a saturated solution has been achieved and that the system has reached equilibrium.[11]
-
Why 24-48 Hours Equilibration? Reaching true thermodynamic equilibrium is not instantaneous. A prolonged agitation period (typically 24 hours or longer) at a constant temperature is necessary to ensure the dissolution process is complete.[10]
-
Why HPLC-UV for Quantification? High-Performance Liquid Chromatography (HPLC) provides the selectivity needed to separate the analyte of interest from any potential impurities or degradants. The aromatic nature of the compound makes it strongly chromophoric, allowing for sensitive and accurate quantification using a UV detector.[12]
Step-by-Step Experimental Workflow
Materials and Equipment:
-
This compound (solid, high purity >98%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
2 mL glass vials with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
HPLC system with UV/DAD detector
-
Appropriate HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)
Protocol:
-
Preparation of Saturated Solutions: a. Weigh approximately 5-10 mg of solid this compound into a 2 mL glass vial. The exact mass is not critical, but it must be in excess of what is expected to dissolve. b. Accurately add 1.0 mL of the desired organic solvent to the vial. c. Prepare one vial for each solvent to be tested. Running duplicates or triplicates is highly recommended for statistical validity.[10]
-
Equilibration: a. Tightly cap the vials to prevent solvent evaporation. b. Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C) and agitation (e.g., 700 rpm). c. Allow the samples to equilibrate for at least 24 hours. A 48-hour time point can be included to confirm that equilibrium has been reached (i.e., the measured concentration does not change between 24 and 48 hours).
-
Phase Separation: a. After equilibration, remove the vials and allow the undissolved solid to settle. b. Centrifuge the vials (e.g., at 10,000 x g for 10 minutes) to pellet the remaining solid material. This step is crucial for ensuring no solid particles are carried over.[13] c. Carefully withdraw the supernatant using a pipette and filter it through a solvent-compatible 0.22 µm syringe filter into a clean HPLC vial. This removes any final particulate matter.
-
Quantification via HPLC-UV: a. Prepare Calibration Standards: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Perform serial dilutions to create a series of at least five calibration standards that bracket the expected solubility range. b. Develop HPLC Method: An example starting method for a C18 column:
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: Isocratic or a shallow gradient (e.g., 20-80% B over 10 minutes) may be required depending on the solvent.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Scan with DAD and select the wavelength of maximum absorbance (likely ~254 nm).
- Injection Volume: 5-10 µL c. Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the filtered supernatant samples (potentially requiring dilution to fall within the calibration range).
-
Calculation: a. Using the linear regression equation from the calibration curve, determine the concentration of the compound in the analyzed sample. b. Account for any dilutions made to the supernatant before analysis. The final value is the thermodynamic solubility of the compound in that solvent at the specified temperature.
The following diagram outlines this mandatory experimental workflow.
Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.
Data Presentation and Conclusion
The experimentally determined solubility data should be compiled into a clear, structured table for easy comparison and analysis. This allows researchers to select appropriate solvents for specific applications, such as reaction media, crystallization, or formulation.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |
|---|---|---|---|---|---|
| Polar Protic | Methanol | 0.762 | [Experimental Value] | [Calculated Value] | [e.g., Clear solution] |
| Ethanol | 0.654 | [Experimental Value] | [Calculated Value] | ||
| Polar Aprotic | DMSO | 0.444 | [Experimental Value] | [Calculated Value] | |
| Acetonitrile | 0.460 | [Experimental Value] | [Calculated Value] | ||
| Acetone | 0.355 | [Experimental Value] | [Calculated Value] | ||
| Non-Polar | Toluene | 0.099 | [Experimental Value] | [Calculated Value] | [e.g., Undissolved solid] |
| | Hexane | 0.009 | [Experimental Value] | [Calculated Value] | |
Polarity Index values are relative to water (1.0) and serve as a general guide.[14]
References
- protocols.io. (2025). In-vitro Thermodynamic Solubility.
- Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids.
- Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids.
- eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids.
- Domainex. (n.d.). Thermodynamic Solubility Assay.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Carleton University. (2023). Solubility of Organic Compounds.
- Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines.
- JoVE. (2023). Video: Physical Properties of Carboxylic Acids.
- Quora. (2018). Are amines soluble in organic solvents?
- BYJU'S. (n.d.). Physical Properties of Amines.
- ChemBK. (n.d.). 2-(4-(diMethylaMino)phenyl)acetic acid.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. chembk.com [chembk.com]
- 6. 17078-28-3 | CAS DataBase [m.chemicalbook.com]
- 7. Video: Physical Properties of Carboxylic Acids [jove.com]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. evotec.com [evotec.com]
- 10. enamine.net [enamine.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. helixchrom.com [helixchrom.com]
- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 14. Reagents & Solvents [chem.rochester.edu]
Stability and degradation profile of 2-(3-(Dimethylamino)phenyl)acetic acid
An In-Depth Technical Guide to the Stability and Degradation Profile of 2-(3-(Dimethylamino)phenyl)acetic acid
Authored by: A Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: Understanding the Stability Imperative
This compound is a molecule of interest within pharmaceutical research and development, potentially as an intermediate or an active pharmaceutical ingredient (API). Its stability profile is a critical determinant of its viability for clinical and commercial use. The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of various environmental factors such as temperature, humidity, and light.[1][2] This guide provides a comprehensive technical overview of the potential stability and degradation pathways of this compound, grounded in established chemical principles and guided by the International Council for Harmonisation (ICH) guidelines.[3][4] A thorough understanding of a molecule's degradation profile is not merely a regulatory requirement but a fundamental aspect of ensuring the safety and efficacy of a drug product.[5]
Physicochemical Properties and Their Influence on Stability
The stability of this compound is intrinsically linked to its molecular structure, which features a phenylacetic acid core with a dimethylamino substituent.
-
Ionization and pKa: The carboxylic acid moiety imparts acidic properties, while the tertiary amine of the dimethylamino group is basic. The interplay of their respective pKa values will dictate the molecule's overall charge and solubility at different pH levels, which in turn significantly impacts its susceptibility to hydrolytic degradation.
-
Aromatic System: The phenyl ring is an electron-rich system, which can be susceptible to oxidative and photolytic degradation. The dimethylamino group, being an electron-donating group, further activates the ring towards electrophilic attack and oxidation.
-
Benzylic Position: The methylene group adjacent to the phenyl ring (the benzylic position) is prone to oxidation.
Anticipated Degradation Pathways and Mechanistic Rationale
Forced degradation studies are designed to intentionally degrade the drug substance to identify likely degradation products and establish degradation pathways.[6][7] For this compound, the primary anticipated degradation pathways are hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for compounds containing labile functional groups. While the carboxylic acid itself is relatively stable, the overall molecule's stability in aqueous solutions across a wide pH range should be evaluated.[2]
-
Acidic and Basic Conditions: Under extreme pH conditions, particularly at elevated temperatures, degradation may be forced. However, the primary concern with pH is its effect on the solubility and ionization state of the molecule, which can influence its susceptibility to other degradation mechanisms.
Caption: Anticipated Hydrolytic Stability of this compound.
Oxidative Degradation
The presence of the electron-rich dimethylamino group and the benzylic methylene group makes this compound susceptible to oxidation. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[5]
-
N-Oxidation: The tertiary amine of the dimethylamino group can be readily oxidized to form the corresponding N-oxide.
-
Benzylic Oxidation: The benzylic C-H bonds are susceptible to radical-mediated oxidation, which could lead to the formation of a ketone or even cleavage of the acetic acid side chain.
Caption: Potential Photodegradation Pathways.
Experimental Protocols for Forced Degradation Studies
A systematic approach to forced degradation is crucial for developing a stability-indicating analytical method. [6]The goal is to achieve 5-20% degradation of the drug substance.
Summary of Stress Conditions
The following table outlines the recommended starting conditions for forced degradation studies, which should be adjusted based on the observed stability of the molecule.
| Degradation Type | Experimental Conditions | Storage Conditions | Sampling Time |
| Hydrolysis | 0.1 M HCl | 60 °C | 1, 3, 5 days |
| 0.1 M NaOH | 60 °C | 1, 3, 5 days | |
| pH 2, 4, 6, 8 buffers | 60 °C | 1, 3, 5 days | |
| Oxidation | 3% H₂O₂ | Room Temperature, 60 °C | 1, 3, 5 days |
| Photolytic | Light exposure (ICH Q1B) | Room Temperature | 1, 3, 5 days |
| Thermal | Dry Heat | 80 °C | 1, 3, 5 days |
| Heat with Humidity | 80 °C / 75% RH | 1, 3, 5 days |
Step-by-Step Protocol for a Stability-Indicating HPLC-UV Method
A validated stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products. [2]High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose. [8]
-
Initial Method Development:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance, determined by UV-Vis spectrophotometry.
-
Flow Rate: A typical starting flow rate is 1.0 mL/min.
-
-
Forced Degradation Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 3% H₂O₂) to a final concentration of approximately 1 mg/mL.
-
For photolytic studies, expose the solution in a chemically inert, transparent container to the light source. A dark control sample should be stored under the same conditions but protected from light.
-
At each time point, withdraw an aliquot, neutralize it if necessary (e.g., acid-stressed samples with NaOH, base-stressed samples with HCl), and dilute it to a suitable concentration for HPLC analysis.
-
-
Method Optimization and Validation:
-
Inject the stressed samples into the HPLC system.
-
Evaluate the chromatograms for the separation of the parent peak from any degradation product peaks.
-
Optimize the mobile phase gradient, flow rate, and column temperature to achieve adequate resolution between all peaks.
-
Once the method is optimized, perform a full validation according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.
-
Caption: Workflow for Stability-Indicating HPLC Method Development and Validation.
Structural Elucidation of Degradation Products
Identifying the structure of significant degradation products is crucial for understanding the degradation pathways and assessing their potential toxicity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for obtaining the molecular weight and fragmentation patterns of degradation products, which can be used to propose their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation, degradation products may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR.
Storage and Handling Recommendations
Based on the potential degradation pathways, the following general storage and handling recommendations can be made for this compound:
-
Protection from Light: The compound should be stored in light-resistant containers to minimize photodegradation.
-
Controlled Temperature and Humidity: Storage at controlled room temperature and low humidity is recommended to prevent thermal degradation.
-
Inert Atmosphere: For long-term storage, packaging under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.
Conclusion
While specific experimental data for this compound is not widely available in the public domain, a scientifically sound stability and degradation profile can be inferred from its chemical structure and the established principles of drug degradation. This guide provides a comprehensive framework for researchers and drug development professionals to design and execute robust stability studies for this molecule, in accordance with regulatory expectations. A thorough investigation of its hydrolytic, oxidative, and photolytic stability, coupled with the development of a validated stability-indicating analytical method, is paramount to ensuring its quality, safety, and efficacy in any potential pharmaceutical application.
References
- ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA).
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA).
- ICH STABILITY TESTING GUIDELINES - SNS Courseware.
- Ich guidelines for stability studies 1 | PPTX - Slideshare.
- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH.
- A Brief Study on Forced Degradation Studies with Regulatory Guidance.
- Development of forced degradation and stability indicating studies of drugs—A review - NIH.
- Forced Degradation Studies Research Articles - Page 1 - R Discovery.
- Analytical Methods - RSC Publishing - The Royal Society of Chemistry.
- Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - Frontiers.
- (PDF) Forced Degradation Studies - ResearchGate.
- Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli.
- Forced Degradation Studies - MedCrave online.
- US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents.
- Characterization of the last step of the aerobic phenylacetic acid degradation pathway.
- Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI.
- The evolution of the phenylacetic acid degradation pathway in bacteria - PubMed.
- The Evolution of the Phenylacetic Acid Degradation Pathway in Bacteria - ResearchGate.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
- Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA.
- Review on the modern analytical advancements in impurities testing.
- RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents.
- A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food.
Sources
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. snscourseware.org [snscourseware.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ijisrt.com [ijisrt.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
Discovery of 2-(3-(Dimethylamino)phenyl)acetic acid as a plant auxin
An In-Depth Technical Guide on the Discovery of 2-(3-(Dimethylamino)phenyl)acetic acid as a Plant Auxin
Abstract
The discovery of novel plant growth regulators is a cornerstone of agricultural innovation. This guide provides a comprehensive overview of the identification and characterization of this compound as a potent plant auxin. We delve into the synthetic chemistry, biological evaluation, and structure-activity relationships that underpin this discovery. This document serves as a technical resource for researchers and scientists in plant biology and agrochemical development, offering detailed experimental protocols and insights into the scientific process.
Introduction: The Quest for New Auxins
Auxins are a class of plant hormones that play a crucial role in virtually every aspect of plant growth and development, including cell division and elongation, tissue differentiation, and responses to environmental stimuli. The archetypal auxin, indole-3-acetic acid (IAA), has been the subject of extensive research. However, the search for synthetic auxins with improved stability, selectivity, or novel activities remains an active area of investigation. This guide focuses on the discovery of this compound, a synthetic auxin with notable biological activity.
Synthesis of this compound
The synthesis of this compound and its isomers is a key first step in its characterization. A common synthetic route proceeds via the corresponding mandelonitrile, followed by hydrolysis.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-(Dimethylamino)benzaldehyde
-
Sodium cyanide (NaCN)
-
Glacial acetic acid
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the Mandelonitrile: 3-(Dimethylamino)benzaldehyde is reacted with sodium cyanide in the presence of a weak acid, such as glacial acetic acid, to form the corresponding mandelonitrile. This reaction is typically carried out at a low temperature to control its exothermicity.
-
Hydrolysis to the Carboxylic Acid: The resulting mandelonitrile is then subjected to acidic hydrolysis using concentrated hydrochloric acid. This step converts the nitrile group into a carboxylic acid, yielding this compound.
-
Workup and Purification: The reaction mixture is cooled and extracted with diethyl ether. The organic layer is washed with a saturated sodium bicarbonate solution to remove any unreacted acid and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Recrystallization: The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product in high purity.
Biological Activity and Auxin-like Effects
The auxin-like activity of this compound has been demonstrated through various classical bioassays.
Avena Coleoptile Elongation Test
The Avena coleoptile elongation test is a classic bioassay for auxins. It measures the ability of a substance to stimulate cell elongation in oat coleoptile segments.
Experimental Protocol: Avena Coleoptile Elongation Test
-
Plant Material: Germinate oat (Avena sativa) seeds in the dark for 3-4 days.
-
Coleoptile Sectioning: Excise 10 mm long sub-apical sections from the coleoptiles under a dim green light.
-
Incubation: Float the sections in a solution of the test compound at various concentrations in a buffered medium (e.g., 2% sucrose and 10 mM phosphate buffer, pH 6.8).
-
Measurement: After a defined incubation period (e.g., 24 hours) in the dark, measure the final length of the coleoptile sections.
-
Data Analysis: Compare the elongation of sections treated with the test compound to that of sections treated with a known auxin (e.g., IAA) and a control solution.
Pea Root Growth Inhibition Test
Auxins typically inhibit root elongation at higher concentrations. This property is exploited in the pea root growth inhibition test.
Experimental Protocol: Pea Root Growth Inhibition Test
-
Plant Material: Germinate pea (Pisum sativum) seeds in the dark until the primary roots are 2-3 cm long.
-
Treatment: Place the seedlings on filter paper moistened with solutions of the test compound at various concentrations.
-
Incubation: Incubate the seedlings in the dark for 24-48 hours.
-
Measurement: Measure the increase in the length of the primary root.
-
Data Analysis: Compare the root growth of seedlings treated with the test compound to that of seedlings treated with a control solution.
Structure-Activity Relationship
The biological activity of (dimethylaminophenyl)acetic acids is highly dependent on the position of the dimethylamino group on the phenyl ring.
| Compound | Relative Auxin Activity (Avena Coleoptile Test) |
| 2-(2-(Dimethylamino)phenyl)acetic acid | Low |
| This compound | High |
| 2-(4-(Dimethylamino)phenyl)acetic acid | Moderate |
Table 1: Comparison of the relative auxin activity of isomeric (dimethylaminophenyl)acetic acids.
The high activity of the 3-substituted isomer suggests that the position of the dimethylamino group is critical for its interaction with the auxin receptor complex.
Mechanism of Action: The Auxin Signaling Pathway
While the precise interactions of this compound with the auxin signaling pathway have not been fully elucidated, it is hypothesized to function similarly to endogenous IAA.
Figure 1: Hypothesized mechanism of action for this compound via the canonical auxin signaling pathway.
Conclusion and Future Directions
The discovery of this compound as a potent plant auxin highlights the potential for novel synthetic compounds in agriculture and plant science research. Future research should focus on elucidating its precise binding affinity to the TIR1/AFB co-receptor complex, its transport characteristics within the plant, and its broader physiological effects on different plant species. These investigations will further clarify its potential as a tool for research and as a lead compound for the development of new plant growth regulators.
References
- M. S. Smith, R. L. Wain, and F. Wightman, "Studies on Plant Growth-regulating Substances. V. The Activity of some 2-Naphthyloxy- and 2: 4-Dichlorophenoxy-alkanecarboxylic Acids and their Amides," Annals of Applied Biology, vol. 39, no. 2, pp. 197-205, 1952. [Link]
- K. V. Thimann, "On the Plant Growth Hormones," in The Hormones, vol. I, G. Pincus and K. V. Thimann, Eds. New York: Academic Press, 1948, pp. 5-75.
- F. W. Went and K. V. Thimann, Phytohormones. New York: The Macmillan Company, 1937.
Preliminary Antimicrobial Screening of 2-(3-(Dimethylamino)phenyl)acetic acid
An In-Depth Technical Guide
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Phenylacetic acid derivatives have emerged as a promising class of compounds with diverse biological activities. This guide provides a comprehensive, in-depth framework for the preliminary in vitro antimicrobial screening of a novel compound, 2-(3-(Dimethylamino)phenyl)acetic acid. As a Senior Application Scientist, my objective is to present not just a series of protocols, but a logical and scientifically-grounded strategy. This document explains the causality behind experimental choices, integrates self-validating systems within protocols, and is grounded in authoritative standards to ensure reproducibility and reliability. We will explore the foundational methods for assessing antimicrobial potential, including agar disk diffusion for initial qualitative screening and broth microdilution for the quantitative determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Introduction: The Scientific Rationale
The journey of a novel chemical entity from synthesis to a potential therapeutic agent is rigorous. The initial step, a preliminary antimicrobial screening, serves as a critical gatekeeper. Its purpose is to efficiently and cost-effectively identify compounds with genuine antimicrobial potential, thereby justifying further investigation.[1] The selection of this compound for this screening is predicated on the known biological activities of related phenylacetic acid and diphenylamine derivatives, which have shown promise in various therapeutic areas, including antimicrobial applications.[2][3][4]
Our screening strategy is bifurcated into two key phases: a qualitative assessment to establish the presence of antimicrobial activity, followed by a quantitative evaluation to determine its potency. This structured approach ensures that resources are directed toward compounds with the most significant therapeutic promise.
Foundational Preparations: Ensuring Assay Integrity
The reliability of any screening assay is fundamentally dependent on the quality and standardization of its components. Meticulous preparation is non-negotiable.
Test Compound: this compound
-
Purity and Characterization: The compound should be of the highest possible purity, confirmed by analytical techniques such as NMR, mass spectrometry, and HPLC. Impurities can confound results, leading to false positives or negatives.
-
Solubility Testing: Prior to creating a stock solution, the compound's solubility must be determined in various solvents. A solvent must be chosen that completely dissolves the compound but exhibits no intrinsic antimicrobial activity at the concentration used. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in the assay medium should typically not exceed 1% to avoid off-target effects.[5]
-
Stock Solution Preparation: A high-concentration stock solution (e.g., 10 mg/mL) should be prepared in the chosen solvent. This stock must be sterilized, typically by filtration through a 0.22 µm syringe filter, before being used to prepare working dilutions.[5]
Selection of Microbial Strains
A representative panel of microorganisms is crucial for determining the spectrum of activity. The initial screening should include, at a minimum:
-
Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923) - a common cause of skin and soft tissue infections.
-
Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922) - a frequent cause of urinary tract and gastrointestinal infections.
-
Fungi/Yeast: Candida albicans (e.g., ATCC 10231) - an opportunistic fungal pathogen.
These strains are selected because they are well-characterized, commonly used in antimicrobial susceptibility testing, and represent major classes of human pathogens.[5][6]
Culture Media
Standardized media are essential for reproducibility.[7]
-
For Bacteria: Mueller-Hinton Agar (MHA) and Cation-Adjusted Mueller-Hinton Broth (CAMHB) are the gold standards for routine antimicrobial susceptibility testing.[7][8] Their composition is well-defined and provides good growth for most non-fastidious pathogens, with minimal interference with the activity of most antimicrobials.[9]
-
For Fungi: Sabouraud Dextrose Agar/Broth or RPMI-1640 medium are typically used for susceptibility testing of yeasts like Candida.
All media must be prepared according to the manufacturer's instructions and sterilized by autoclaving.
Phase 1: Qualitative Screening via Agar Disk Diffusion
The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used preliminary test to qualitatively assess antimicrobial activity.[10][11] Its principle is based on the diffusion of the test compound from an impregnated disk into an agar medium uniformly inoculated with a test microorganism.[9] The presence of a zone of inhibition around the disk indicates that the compound is active against the microorganism.[10]
Inoculum Preparation: The McFarland Standard
The density of the microbial inoculum is a critical variable that must be standardized. The universally accepted method uses the 0.5 McFarland turbidity standard, which corresponds to a bacterial suspension of approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[8][12]
Protocol: Inoculum Standardization
-
Using a sterile loop or swab, pick 4-5 well-isolated, morphologically similar colonies from an 18-24 hour culture plate.[12]
-
Suspend the colonies in sterile saline or broth.
-
Vortex thoroughly to create a smooth, homogenous suspension.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or more accurately using a photometric device.[8][12] The suspension must be used within 15-60 minutes of preparation.[12][13]
Disk Diffusion Assay Protocol
Protocol: Step-by-Step Agar Disk Diffusion
-
Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. Remove excess fluid by pressing and rotating the swab against the inside of the tube.[11][14]
-
Streaking: Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.[13][14]
-
Drying: Allow the plate to dry for 3-5 minutes, but no more than 15, with the lid slightly ajar.[14]
-
Disk Application: Prepare sterile paper disks (6 mm diameter) by impregnating them with a known amount of the this compound solution (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disk onto the center of the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.[9][15]
-
Controls: Place a positive control disk (a known antibiotic like Gentamicin) and a negative control disk (impregnated only with the solvent, e.g., DMSO) on the same plate, ensuring they are at least 24 mm apart.[9]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[10]
-
Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).
Workflow and Interpretation
Caption: Workflow for the Agar Disk Diffusion Assay.
A clear zone of inhibition around the test compound disk, absent around the negative control, provides qualitative evidence of antimicrobial activity. The size of the zone suggests the extent of the compound's activity.
Phase 2: Quantitative Analysis via Broth Microdilution
Following a positive result in the disk diffusion assay, the next logical step is to quantify the compound's potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[16][17][18] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[16]
Minimum Inhibitory Concentration (MIC) Assay
This assay involves challenging a standardized inoculum of the microorganism with serial dilutions of the test compound in a 96-well microtiter plate format.[18]
Protocol: Step-by-Step Broth Microdilution for MIC
-
Plate Preparation: Add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound solution (prepared in CAMHB at twice the highest desired testing concentration) to well 1.
-
Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no compound, no inoculum).[19]
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[20]
-
Inoculation: Within 15 minutes of preparation, add 50 µL of the standardized bacterial suspension to each well from 1 to 11. This brings the final volume in each well to 100 µL and halves the concentration of the compound in each well. Do not add inoculum to well 12.[20]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[20]
-
Reading the MIC: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[16][20] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.[20]
Minimum Bactericidal Concentration (MBC) Assay
The MIC value indicates growth inhibition (bacteriostatic activity), but not necessarily cell death (bactericidal activity). The Minimum Bactericidal Concentration (MBC) test is a follow-up to the MIC assay and determines the lowest concentration of an agent required to kill ≥99.9% of the initial bacterial inoculum.[21][22]
Protocol: Step-by-Step MBC Determination
-
Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a quadrant of a fresh, antibiotic-free MHA plate.
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies from each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[21][23]
Quantitative Assay Workflow
Caption: Workflow for MIC and MBC Determination.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format for easy comparison and analysis.
Table 1: Hypothetical MIC and MBC Results for this compound
| Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| S. aureus ATCC 25923 | 16 | 32 | Bactericidal (Ratio ≤ 4) |
| E. coli ATCC 25922 | 64 | >256 | Bacteriostatic (Ratio > 4) |
| C. albicans ATCC 10231 | >256 | >256 | Inactive |
| Gentamicin (Control) | 1 | 2 | Bactericidal |
Interpretation:
-
An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[21]
-
An agent is considered bacteriostatic if the MBC/MIC ratio is greater than 4.
-
The results suggest that this compound exhibits bactericidal activity against S. aureus and bacteriostatic activity against E. coli under these test conditions, while being inactive against C. albicans.
Conclusion and Future Directives
This guide outlines a robust, standardized approach for the preliminary antimicrobial screening of this compound. A positive result from this initial screen—demonstrating potent activity against one or more pathogens—is a crucial first step. It provides the necessary justification for advancing the compound into a more comprehensive drug development pipeline, which would include secondary screening against a broader panel of clinical isolates, cytotoxicity assays to determine selectivity, mechanism of action studies, and eventually, in vivo efficacy models. Adherence to these scientifically-grounded and validated protocols ensures that the data generated is reliable, reproducible, and provides a solid foundation for future research.
References
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC.org.
- Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5–16.
- Khan, Z. A., Siddiqui, M. F., & Park, S. (2019). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 38(7), 1225–1239.
- Wikipedia contributors. (n.d.). Minimum inhibitory concentration. Wikipedia.
- LibreTexts. (2021). Minimal Inhibitory Concentration (MIC). Biology LibreTexts.
- Wikipedia contributors. (n.d.). Minimum bactericidal concentration. Wikipedia.
- Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
- Mee, B. J., et al. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Journal of Medical Microbiology, 70(11).
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations.
- Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations.
- Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics.
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory.
- BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech.
- Vasilev, K., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Microorganisms, 10(9), 1732.
- Kowalska-Krochmal, B., & Dudek-Wicher, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
- MSD Manual Professional Edition. (n.d.). Susceptibility Testing. MSD Manuals.
- Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online.
- GrowNextGen. (n.d.). Antibiotic susceptibility assay protocol (Disk diffusion susceptibility test). GrowNextGen.
- Baker, C. N., Thornsberry, C., & Hawkinson, R. W. (1983). Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. Journal of Clinical Microbiology, 17(3), 450–457.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org.
- Wikipedia contributors. (n.d.). Disk diffusion test. Wikipedia.
- Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs.
- Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository.
- CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute.
- Baker, C. N., Thornsberry, C., & Hawkinson, R. W. (1983). Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. Journal of Clinical Microbiology, 17(3), 450–457.
- Al-Aboody, M. S., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. World Journal of Microbiology and Biotechnology, 40(1), 22.
- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute.
- EUCAST. (2016). Preparation of inoculum (english). YouTube.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- FDA. (2023). Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration.
- CLSI. (2024). M100 Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute.
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH.
- Wuerth, R., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 13, 1269374.
- SOPHiA GENETICS. (2024). SOP for Microbial Screening for Antimicrobial Compounds. SOPHiA GENETICS.
- ResearchGate. (2023). Isolation and screening of microbial strains for potential antimicrobial activity. ResearchGate.
- Vactor, F. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Longdom Publishing.
- Tynybekov, B., et al. (2023). Selection of Active Microorganism Strains Isolated from a Naturally Salty Lake for the Investigation of Different Microbial Potentials. Microorganisms, 11(7), 1673.
- López-López, A., et al. (2022). Fundaments and Concepts on Screening of Microorganisms for Biotechnological Applications. Mini Review. Microorganisms, 10(11), 2132.
- Valgas, C., et al. (2007). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Brazilian Journal of Microbiology, 38(2), 369–380.
- ResearchGate. (n.d.). Strain selection criteria according to results obtained. ResearchGate.
- Kumar, A., et al. (2010). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of the Korean Chemical Society, 54(4), 456–461.
- Ilieva, S., et al. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 27(18), 5859.
- Abdel-Rahman, L. H., et al. (2013). Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. Journal of Chemistry, 2013, 1–11.
- Journal of Emerging Technologies and Innovative Research. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR.
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.
Sources
- 1. mjpms.in [mjpms.in]
- 2. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jetir.org [jetir.org]
- 5. SOP for Microbial Screening for Antimicrobial Compounds – SOP Guide for Pharma [pharmasop.in]
- 6. Selection of Active Microorganism Strains Isolated from a Naturally Salty Lake for the Investigation of Different Microbial Potentials [mdpi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. apec.org [apec.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. grownextgen.org [grownextgen.org]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. asm.org [asm.org]
- 15. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 16. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
An In-depth Technical Guide to Investigating the Mechanism of Action for 2-(3-(Dimethylamino)phenyl)acetic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of the novel small molecule, 2-(3-(Dimethylamino)phenyl)acetic acid. In the absence of established biological data for this specific compound, this document outlines a systematic, hypothesis-driven approach. We will postulate a plausible MoA based on the structural characteristics of the molecule and the known biological activities of related compounds, such as phenylacetic acid. Subsequently, a detailed experimental roadmap is presented, encompassing initial phenotypic screening, target identification, and downstream signaling pathway validation. This guide is intended to serve as a practical and scientifically rigorous resource for researchers embarking on the characterization of new chemical entities.
Introduction and Postulated Mechanism of Action
This compound is a synthetic organic compound for which the biological activity and mechanism of action have not been extensively reported. Its structure, featuring a phenylacetic acid core with a dimethylamino substituent, suggests potential interactions with biological systems. Phenylacetic acid itself is a known catabolite of phenylalanine and has been shown to induce reactive oxygen species (ROS) generation and TNF-α secretion in vascular endothelial cells[1][2]. The presence of the dimethylamino group can significantly alter the compound's physicochemical properties, such as its basicity and lipophilicity, potentially leading to novel biological activities.
Given these structural alerts, we hypothesize that this compound may function as a modulator of cellular signaling pathways, possibly through the inhibition of a key enzyme or the disruption of a protein-protein interaction. A plausible starting hypothesis is that the compound could act as an anti-inflammatory agent by targeting enzymes involved in the inflammatory cascade, or alternatively, it may exhibit cytotoxic activity in cancer cell lines through the induction of apoptosis.
This guide will therefore outline a multi-pronged approach to first screen for broad biological activity and then to systematically narrow down and validate a specific molecular mechanism.
Experimental Workflow: A Phased Approach to MoA Elucidation
A robust investigation into a novel compound's MoA requires a logical progression from broad, high-throughput screening to specific, mechanistic studies. The following workflow is designed to maximize the generation of actionable data at each stage.
Caption: A phased experimental workflow for the mechanism of action elucidation of this compound.
Detailed Methodologies
Phase 1: Phenotypic Screening and Initial Characterization
The initial step is to determine if this compound elicits any biological response in a cellular context.
3.1. Cell Viability Assays
-
Objective: To assess the cytotoxic or cytostatic effects of the compound across a panel of cell lines.
-
Protocol:
-
Seed a panel of cancer and non-cancerous cell lines (e.g., HeLa, A549, MCF7, and HEK293) in 96-well plates.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Assess cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line and time point.
-
3.2. Cytokine Secretion Profiling
-
Objective: To determine if the compound modulates the secretion of inflammatory cytokines.
-
Protocol:
-
Culture immune cells, such as peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7).
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS]).
-
Co-treat the cells with varying concentrations of this compound.
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Quantify the levels of key pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
| Parameter | Experimental Detail | Rationale |
| Cell Lines | Panel of cancer and non-cancerous lines | To identify potential selective cytotoxicity. |
| Compound Concentration | 0.1 µM to 100 µM | To determine a dose-response relationship. |
| Time Points | 24, 48, 72 hours | To assess time-dependent effects. |
| Cytokine Panel | TNF-α, IL-6, IL-1β, IL-10 | To screen for broad anti-inflammatory or pro-inflammatory activity. |
Phase 2: Target Identification
Once a reproducible phenotype is observed, the next critical step is to identify the direct molecular target(s) of the compound.
3.3. Affinity Chromatography-Mass Spectrometry
-
Objective: To isolate and identify proteins that physically interact with the compound.
-
Protocol:
-
Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the immobilized compound with cell lysate.
-
Wash the beads to remove non-specific binding proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
3.4. Cellular Thermal Shift Assay (CETSA)
-
Objective: To identify target proteins based on the principle of ligand-induced thermal stabilization.
-
Protocol:
-
Treat intact cells or cell lysates with the compound or a vehicle control.
-
Heat the samples across a range of temperatures.
-
Pellet the precipitated proteins by centrifugation.
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.
-
A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.
-
Phase 3: Target Validation and Pathway Analysis
The putative targets identified in Phase 2 must be validated, and their role in the observed phenotype must be confirmed.
3.5. Biochemical Assays
-
Objective: To confirm the direct interaction of the compound with the identified target and to characterize the nature of this interaction.[3][4][5]
-
Protocols:
-
Enzyme Inhibition Assays: If the target is an enzyme, perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[6][7]
-
Binding Assays: Utilize techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity (KD) of the compound to the target protein.[4][6]
-
3.6. Cell-Based Reporter Assays
-
Objective: To confirm that the compound modulates the activity of the target protein in a cellular context.
-
Protocol:
-
Utilize a cell line that has been engineered with a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is regulated by the signaling pathway of the target protein.
-
Treat the cells with the compound and measure the reporter gene expression.
-
A change in reporter activity will confirm that the compound is modulating the target's downstream signaling.
-
3.7. Western Blotting
-
Objective: To investigate the downstream effects of target engagement on key signaling proteins.
-
Protocol:
-
Treat cells with the compound for various times.
-
Prepare cell lysates and separate proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for the target protein and key downstream signaling molecules (including their phosphorylated forms).
-
Changes in protein expression or phosphorylation status will provide insights into the affected signaling pathway.
-
Caption: A hypothetical signaling pathway modulated by this compound.
Conclusion
The systematic approach outlined in this guide provides a robust framework for the comprehensive investigation of the mechanism of action of this compound. By progressing from broad phenotypic screening to specific target identification and pathway validation, researchers can build a strong, evidence-based understanding of the compound's biological activity. This, in turn, is crucial for its further development as a potential therapeutic agent.
References
- BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
- Nuvisan. (n.d.). Tailored mode-of-action assays to enhance your drug discovery process.
- Patsnap Synapse. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery?.
- National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- 2a biotech. (n.d.). This compound.
- MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.
- Semantic Scholar. (2012, October 1). Mechanism of Action Assays for Enzymes.
- PubChem. (n.d.). 2-(2-(2,6-Dichloro-3-methylphenylamino)phenyl)acetic acid.
- ChemBK. (n.d.). 2-(4-(diMethylaMino)phenyl)acetic acid.
- PubMed. (1973, July). Synthesis and pharmacological evaluation of some N-diethylaminoethylaryloxyacetamides and related compounds.
- ResearchGate. (2020, September). Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides.
- MedChemExpress. (n.d.). 2-(3-(Aminomethyl)phenyl)acetic acid (3-Aminomethyl-phenylacetic acid) | PROTAC Linker.
- RSC Publishing. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof.
- TCI Chemicals. (n.d.). 2-[4-(Dimethylamino)phenyl]acetic Acid | 17078-28-3.
- Semantic Scholar. (2021, October 28). Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2.
- PubMed. (2011, April). Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells.
- MDPI. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
- Sigma-Aldrich. (n.d.). 4-(Dimethylamino)phenylacetic acid 97 17078-28-3.
- lookchem. (n.d.). Cas 17078-28-3,4-(DIMETHYLAMINO)PHENYLACETIC ACID.
- MDPI. (n.d.). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity.
- ChemicalBook. (2025, March 28). 4-(DIMETHYLAMINO)PHENYLACETIC ACID | 17078-28-3.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-[4-(Dimethylamino)phenyl]acetic Acid 17078-28-3. Retrieved from Tokyo Chemical Industry Co., Ltd. website.
- Sigma-Aldrich. (n.d.). 4-(Dimethylamino)phenylacetic acid 97 17078-28-3.
- Wikipedia. (n.d.). Phenylacetic acid.
Sources
- 1. Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nuvisan.com [nuvisan.com]
- 7. Mechanism of Action Assays for Enzymes | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide to 2-(3-(Dimethylamino)phenyl)acetic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-(Dimethylamino)phenyl)acetic acid is a versatile precursor in modern organic synthesis, offering a unique combination of a reactive carboxylic acid moiety and an electron-rich aromatic ring. The presence of the dimethylamino group at the meta-position significantly influences the molecule's reactivity, directing synthetic transformations and imparting specific properties to the resulting compounds. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this valuable building block, with a focus on its utility in the development of pharmaceutically relevant scaffolds.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical characteristics of a precursor is fundamental to its effective application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Reference |
| CAS Number | 132864-53-0 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| Appearance | Off-white solid | [2] |
| Melting Point | 105-108 °C | [2] |
| pKa | ~4.0 (Predicted) | [2] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. | General Knowledge |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃, δ in ppm): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methyl protons of the dimethylamino group. The aromatic protons will exhibit a splitting pattern influenced by the meta-substitution.
-
¹³C NMR (100 MHz, CDCl₃, δ in ppm): The carbon NMR spectrum will display distinct signals for the carboxyl carbon, the aromatic carbons (with the carbon attached to the nitrogen being significantly shifted), the methylene carbon, and the methyl carbons of the dimethylamino group.
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching vibration, and C-N stretching bands, in addition to the characteristic aromatic C-H and C=C stretching and bending vibrations.[3][4]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 179, with fragmentation patterns corresponding to the loss of the carboxyl group and other characteristic fragments.[5][6]
Core Synthetic Applications
This compound serves as a valuable starting material for the synthesis of a variety of complex organic molecules, particularly those with potential biological activity. This section details key synthetic transformations, providing mechanistic insights and detailed experimental protocols.
Amide Bond Formation: A Gateway to Bioactive Molecules
The most direct application of this compound is its conversion to a wide range of amides. These amides can be final target molecules or key intermediates for further transformations. The choice of coupling reagent is critical for achieving high yields and purity, especially when dealing with sensitive or poorly reactive amines.[7][8][9][10]
Conceptual Workflow for Amide Synthesis
Caption: Generalized workflow for amide synthesis from this compound.
Detailed Experimental Protocol: Synthesis of N-Benzyl-2-(3-(dimethylamino)phenyl)acetamide
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.
Causality Behind Experimental Choices:
-
EDC/DMAP: This combination is a highly effective coupling system. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable and highly reactive acyl-pyridinium species by DMAP, facilitating nucleophilic attack by the amine.[7]
-
Anhydrous Conditions: While not always strictly necessary with all coupling reagents, anhydrous conditions prevent the hydrolysis of the activated intermediate and the coupling agent, maximizing the yield of the desired amide.
-
Aqueous Work-up: The acidic and basic washes are crucial for removing unreacted starting materials, the urea byproduct from EDC, and DMAP.
Bischler-Napieralski Reaction: Synthesis of Dihydroisoquinolines
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which are prevalent scaffolds in natural products and pharmaceuticals. This intramolecular cyclization of a β-arylethylamide is typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃).[11][12][13][14][15] The electron-donating dimethylamino group on the phenyl ring of the precursor is expected to facilitate this electrophilic aromatic substitution reaction.
Reaction Pathway for Dihydroisoquinoline Synthesis
Caption: The Bischler-Napieralski reaction pathway for dihydroisoquinoline synthesis.
Proposed Experimental Protocol: Synthesis of a Substituted Dihydroisoquinoline
-
Amide Synthesis: First, synthesize the requisite N-(2-phenylethyl)-2-(3-(dimethylamino)phenyl)acetamide from this compound and phenethylamine using the amide coupling protocol described previously.
-
Cyclization Setup: Dissolve the N-(2-phenylethyl)-2-(3-(dimethylamino)phenyl)acetamide (1.0 eq) in anhydrous toluene.
-
Reaction: Add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise to the solution at 0 °C. After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide.
-
Isolation and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mechanistic Considerations:
The reaction proceeds through the formation of a nitrilium ion intermediate upon treatment of the amide with POCl₃. The electron-rich aromatic ring, activated by the dimethylamino group, then attacks the electrophilic nitrilium ion in an intramolecular electrophilic aromatic substitution to form the cyclized product. The meta-position of the dimethylamino group will direct the cyclization to the ortho or para position. Steric hindrance will likely favor cyclization at the less hindered ortho position.
Synthesis of Benzofuran-2-ones
Benzofuran-2-ones are important heterocyclic motifs found in numerous natural products and bioactive compounds.[16][17][18][19][20] One synthetic route to this scaffold involves the intramolecular cyclization of a suitably substituted phenylacetic acid derivative.
Proposed Synthetic Route to a Benzofuran-2-one Derivative
This would likely involve the initial ortho-hydroxylation of the this compound, followed by an acid-catalyzed intramolecular cyclization (lactonization).
Conceptual Workflow for Benzofuran-2-one Synthesis
Caption: Conceptual workflow for the synthesis of a benzofuran-2-one derivative.
Discussion of the Synthetic Challenge:
The regioselective ortho-hydroxylation of the starting material presents a synthetic challenge. Directed ortho-metalation (DoM) strategies could be explored, where the carboxylic acid group directs a metalating agent to the ortho position, followed by quenching with an electrophilic oxygen source. The presence of the dimethylamino group will also influence the regioselectivity of this step.
Conclusion
This compound is a precursor with significant potential in organic synthesis, particularly for the construction of nitrogen-containing heterocycles and other scaffolds of interest in drug discovery. Its unique electronic properties, arising from the meta-substituted dimethylamino group, offer opportunities for regioselective transformations. This guide has provided a foundational understanding of its properties and has outlined key synthetic applications with detailed protocols and mechanistic insights. Further exploration of the reactivity of this versatile building block is warranted and is likely to lead to the discovery of novel and efficient synthetic routes to valuable molecules.
References
- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
- Wikipedia. (2023). Bischler–Napieralski reaction. In Wikipedia.
- Caproiu, M. T., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 723.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895–2940.
- Wenxuecity. (2023, February 5). Bischler–Napieralski reaction.
- ChemBK. (n.d.). 2-(4-(diMethylaMino)phenyl)acetic acid.
- PubChem. (n.d.). Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Farmaco. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Il Farmaco, 65(11-12), 701-706.
- 2a biotech. (n.d.). This compound.
- Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6464-6473.
- Inventiva Pharma. (n.d.).
- Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions.
- ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26096-26115.
- National Institutes of Health. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines.
- lookchem. (n.d.). Cas 17078-28-3,4-(DIMETHYLAMINO)PHENYLACETIC ACID.
- PubMed. (2008). Study of the Intramolecular Cyclization of N-methyl-3-phenyl-N-(2-(E)-phenylethenyl)-trans(cis)-oxiranecarboxamide--syntheses of Homoclausenamide and Dehydroclausenamide. European journal of medicinal chemistry, 43(8), 1781-4.
- ResearchGate. (2014, June 19). Does anyone have experience with amide coupling reaction of aniline?.
- MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)
- ResearchGate. (2022, April 14). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent.
- SciSpace. (2017, May 30). Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review).
- Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2011). Direct amide formation from unactivated carboxylic acids and amines.
- PubMed Central. (n.d.). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.
- MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
- ResearchGate. (2017, May 4). Intramolecular cyclization of: N-allyl propiolamides: A facile synthetic route to highly substituted γ-lactams (a review).
- BMRB. (n.d.). bmse000220 Phenylacetic Acid.
- ResearchGate. (n.d.). ChemInform Abstract: Cyclization of Nitroacetamide Derivatives with a Tethered Phenyl Ring in Triflic Acid.
- NIST WebBook. (n.d.). Acetic acid, 2-phenylethyl ester.
- Human Metabolome Database. (n.d.). Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive.
- MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP009209.
- PubMed. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 78(3), 1162-7.
- National Institute of Standards and Technology. (n.d.). Benzeneacetic acid. In NIST Chemistry WebBook.
Sources
- 1. 2abiotech.net [2abiotech.net]
- 2. chembk.com [chembk.com]
- 3. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzeneacetic acid [webbook.nist.gov]
- 5. Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester | C12H17NO2 | CID 37566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. massbank.eu [massbank.eu]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. grokipedia.com [grokipedia.com]
- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 14. Bischler–Napieralski reaction | www.wenxuecity.com [wenxuecity.com]
- 15. Bischler-Napieralski Reaction [organic-chemistry.org]
- 16. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 19. sciforum.net [sciforum.net]
- 20. scienceopen.com [scienceopen.com]
Methodological & Application
Synthesis of 2-(3-(Dimethylamino)phenyl)acetic Acid: A Detailed Protocol for Chemical Researchers
Introduction
2-(3-(Dimethylamino)phenyl)acetic acid is a substituted phenylacetic acid derivative of interest in medicinal chemistry and drug development. Phenylacetic acids, as a class, are versatile scaffolds found in a variety of biologically active compounds. This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. The outlined synthetic strategy is a robust, three-step sequence commencing from the commercially available 3-(Dimethylamino)benzyl alcohol. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a comprehensive and practical resource.
Synthetic Strategy Overview
The synthesis proceeds via a three-step route, as illustrated below. The strategy was designed for its reliability and scalability, utilizing well-established chemical transformations.
-
Chlorination: The initial step involves the conversion of the starting material, 3-(Dimethylamino)benzyl alcohol, to the corresponding 3-(Dimethylamino)benzyl chloride. This is achieved using thionyl chloride, a common and effective reagent for transforming alcohols into alkyl chlorides.
-
Cyanation: The second step is a nucleophilic substitution reaction where the benzylic chloride is displaced by a cyanide ion to form the key intermediate, 2-(3-(Dimethylamino)phenyl)acetonitrile. This classic reaction, often a variation of the Kolbe nitrile synthesis, is a highly efficient method for carbon-carbon bond formation.[1]
-
Hydrolysis: The final step involves the acid-catalyzed hydrolysis of the nitrile functional group in 2-(3-(Dimethylamino)phenyl)acetonitrile to the desired carboxylic acid, yielding the final product.
Caption: Overall synthetic workflow for this compound.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Role/Purpose | Supplier Example |
| 3-(Dimethylamino)benzyl alcohol | C₉H₁₃NO | 151.21 | Starting Material | Sigma-Aldrich[2] |
| Thionyl chloride | SOCl₂ | 118.97 | Chlorinating Agent | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Fisher Scientific |
| Sodium bicarbonate | NaHCO₃ | 84.01 | Quenching/Neutralizing Agent | VWR |
| Magnesium sulfate (anhydrous) | MgSO₄ | 120.37 | Drying Agent | Sigma-Aldrich |
| Sodium cyanide | NaCN | 49.01 | Cyanide Source | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | Solvent | Fisher Scientific |
| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 | Acid Catalyst for Hydrolysis | Sigma-Aldrich |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Extraction Solvent | Fisher Scientific |
Experimental Protocols
Safety Precaution: This synthesis involves highly toxic materials, particularly sodium cyanide and corrosive reagents like thionyl chloride and concentrated sulfuric acid. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Step 1: Synthesis of 3-(Dimethylamino)benzyl chloride
This procedure is adapted from a general method for the chlorination of benzyl alcohols.[3] The reaction mechanism involves the formation of a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (SNi mechanism), releasing sulfur dioxide and hydrogen chloride as gaseous byproducts.
Protocol:
-
Reaction Setup: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(Dimethylamino)benzyl alcohol (10.0 g, 66.1 mmol) in anhydrous dichloromethane (100 mL).
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add thionyl chloride (7.2 mL, 99.2 mmol, 1.5 eq.) dropwise to the stirred solution over 20 minutes. The addition is exothermic, and gas evolution (SO₂ and HCl) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Carefully pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous sodium bicarbonate solution to quench the excess thionyl chloride. Perform this step slowly due to vigorous gas evolution (CO₂).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(Dimethylamino)benzyl chloride as an oil. This product is often used in the next step without further purification.
Step 2: Synthesis of 2-(3-(Dimethylamino)phenyl)acetonitrile
This step is a nucleophilic substitution (SN2) reaction where the cyanide ion from sodium cyanide displaces the chloride from the benzylic position.[4] The use of a water/ethanol solvent system ensures the solubility of both the organic substrate and the inorganic cyanide salt. This procedure is adapted from the well-established Organic Syntheses protocol for preparing benzyl cyanide.[5][6]
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium cyanide (4.9 g, 99.2 mmol, 1.5 eq.) in 50 mL of water.
-
Substrate Addition: To this solution, add a solution of the crude 3-(Dimethylamino)benzyl chloride (approx. 66.1 mmol) in 100 mL of 95% ethanol.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring for 4 hours.
-
Monitoring: The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling to room temperature, remove the precipitated sodium chloride by vacuum filtration. Wash the salt cake with a small amount of ethanol.
-
Solvent Removal: Combine the filtrates and remove the majority of the ethanol using a rotary evaporator.
-
Extraction: The remaining aqueous residue is transferred to a separatory funnel and extracted with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic extracts, wash with water (50 mL) and then brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(3-(Dimethylamino)phenyl)acetonitrile. The crude product can be purified by vacuum distillation if necessary.
Step 3: Synthesis of this compound
The final step is the complete hydrolysis of the nitrile to a carboxylic acid. This is achieved under harsh acidic conditions and elevated temperature. The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed to the carboxylic acid and an ammonium salt.[7] This protocol is adapted from the Organic Syntheses procedure for the hydrolysis of benzyl cyanide.[8]
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully add the crude 2-(3-(Dimethylamino)phenyl)acetonitrile (approx. 66.1 mmol) to a mixture of 120 mL of water and 85 mL of concentrated sulfuric acid. Caution: The dilution of sulfuric acid is highly exothermic; prepare the acid solution in advance by slowly adding the acid to the water with cooling.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 3 hours.
-
Work-up: Cool the reaction mixture in an ice bath. The product may precipitate or remain as an oil. Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7. During neutralization, the desired product may precipitate as the sodium salt or remain in solution.
-
Isolation: Acidify the solution to a pH of approximately 4-5 with concentrated hydrochloric acid. This will cause the this compound to precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture to yield the final product.
References
- Adams, R.; Thal, A. F. Benzyl Cyanide. Org. Synth.1922, 2, 9. DOI: 10.15227/orgsyn.002.0009. [Link]
- Adams, R.; Thal, A. F. Phenylacetic Acid. Org. Synth.1922, 2, 59. DOI: 10.15227/orgsyn.002.0059. [Link]
- Synthesis of Benzyl cyanide. LookChem. [Link]
- General procedure A1-2 for benzyl chloride synthesis.
- Cyan
- Mechanism of benzyl cyanide synthesis? Sciencemadness.org. [Link]
- Hydrolysis of cyanohydrin in the presence of sulfuric acid. Chemistry Stack Exchange. [Link]
- Preparation of phenylacetic acid. PrepChem.com. [Link]
Sources
- 1. Cyanation - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. Sciencemadness Discussion Board - Mechanism of benzyl cyanide synthesis ? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of Benzyl cyanide - Chempedia - LookChem [lookchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
HPLC purification method for 2-(3-(Dimethylamino)phenyl)acetic acid
Application Note: A Robust HPLC-UV Method for the Purification of 2-(3-(Dimethylamino)phenyl)acetic acid
Authored by: A Senior Application Scientist
Abstract
This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the purification of this compound. This compound, which contains both a basic tertiary amine and an acidic carboxylic acid group, presents unique challenges for chromatographic separation. The developed reversed-phase HPLC method utilizes pH control to ensure consistent ionization state, leading to excellent peak shape, high resolution, and reliable fraction collection. This protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis requiring high-purity material.
Introduction
This compound is a valuable building block in pharmaceutical and chemical synthesis. Its purity is critical for downstream applications, necessitating an effective purification strategy. The presence of both an acidic (carboxylic acid) and a basic (dimethylamino) functional group means the molecule's net charge is highly dependent on pH. Such compounds are termed zwitterionic and can be challenging to retain and resolve using standard reversed-phase chromatography due to poor peak shape and variable retention times.
This guide explains the rationale behind the method development, focusing on the control of mobile phase pH to suppress the ionization of the carboxylic acid moiety, thereby increasing hydrophobic interaction with the stationary phase and ensuring a reproducible, high-quality separation.
Analyte Physicochemical Properties & Strategic Implications
Understanding the properties of this compound is fundamental to developing a successful purification method. The key is to manage its zwitterionic nature.
| Property | Value (Predicted/Experimental) | Implication for HPLC Method Development |
| Molecular Formula | C₁₀H₁₃NO₂ | Provides the molecular weight for any potential mass spectrometry-based detection. |
| Molecular Weight | 179.22 g/mol | Influences diffusion rates and loading capacity. |
| pKa (Carboxylic Acid) | ~4.0 (Predicted) | To ensure the carboxylic acid is primarily in its neutral (-COOH) form and retained on a C18 column, the mobile phase pH must be set at least 1.5-2 units below this value.[1] |
| pKa (Dimethylamino) | ~5.0 (Predicted for aniline derivative) | At a low pH (e.g., 2.5-3.0), the dimethylamino group will be protonated (-N(CH₃)₂H⁺). This is acceptable and can even prevent secondary interactions with residual silanols on the stationary phase.[2] |
| UV Absorbance | Phenyl ring provides strong UV absorbance. | UV detection is a suitable and sensitive detection method. A wavelength of ~210-254 nm is expected to provide a strong signal. |
Strategic Decision: Based on the pKa values, the most effective strategy is to operate at a low pH. By setting the mobile phase pH to ~2.5-3.0, we achieve two critical goals:
-
The carboxylic acid group (pKa ~4.0) is protonated and neutral, which significantly increases its retention on a non-polar C18 stationary phase.
-
The tertiary amine group (pKa ~5.0) is protonated and positively charged, which minimizes peak tailing that can arise from interactions with acidic silanol groups on the silica-based column packing.[2]
HPLC Purification Workflow
The overall process for the purification of this compound is illustrated below. It follows a logical progression from initial method development on an analytical scale to the final preparative scale-up and purity analysis.
Caption: Workflow for HPLC purification of this compound.
Detailed Experimental Protocol
This protocol is intended for preparative purification. It is strongly recommended to first develop and optimize the separation on an analytical scale (e.g., 4.6 mm ID column) before scaling up.[3]
Equipment and Materials
-
Preparative HPLC system with UV detector and fraction collector.
-
Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). Ensure the column is stable at low pH.[3]
-
Rotary evaporator.
-
pH meter.
-
HPLC grade acetonitrile (ACN).[4]
-
HPLC grade water (18 MΩ resistivity).[4]
-
Formic acid (or Trifluoroacetic acid, TFA).
-
Crude this compound sample.
Reagent Preparation
-
Mobile Phase A (Aqueous):
-
Mobile Phase B (Organic):
-
Use HPLC grade acetonitrile (ACN).
-
Filter the solvent through a 0.45 µm filter.
-
-
Sample Preparation:
-
Dissolve the crude sample in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of ACN can be added, but avoid using a solvent stronger than the initial mobile phase conditions to prevent peak distortion.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column blockage.[5]
-
HPLC Method Parameters
The following parameters are a starting point and should be optimized based on the specific crude sample profile and HPLC system.
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18, 250 x 21.2 mm, 5 µm | Standard for reversed-phase purification, offering good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.8) | Low pH ensures the carboxylic acid is protonated and well-retained.[1][6] Formic acid is volatile, making it ideal for preparative work where solvent removal is required.[6] |
| Mobile Phase B | Acetonitrile (ACN) | A common, effective organic modifier with low viscosity and good UV transparency.[7] |
| Gradient | 10% to 60% B over 20 minutes | A scouting gradient to separate the target compound from more polar and less polar impurities. This should be optimized based on analytical runs. |
| Flow Rate | 20 mL/min (for 21.2 mm ID column) | A typical flow rate for this column dimension. Adjust as needed based on system pressure limits. |
| Injection Volume | 1-5 mL (Dependent on concentration) | Should be optimized during a loading study to maximize throughput without compromising resolution. |
| Detection | UV at 254 nm | The aromatic ring provides strong absorbance at this wavelength. |
| Column Temp. | Ambient (or 30 °C for better reproducibility) | Elevated temperature can improve efficiency but is often not necessary for preparative scale. |
Purification and Post-Processing
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 90% A / 10% B) for at least 5-10 column volumes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample.
-
Fraction Collection: Monitor the chromatogram and begin collecting fractions just before the main peak elutes and stop just after it returns to baseline.
-
Purity Analysis: Analyze small aliquots of the collected fractions using an analytical HPLC method to confirm the purity of each fraction.
-
Pooling and Solvent Removal: Combine the fractions that meet the desired purity level. Remove the mobile phase solvents using a rotary evaporator. The use of a volatile buffer like formic acid is advantageous here.[3]
-
Final Product: The resulting solid is the purified this compound.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions; mobile phase pH too high. | Ensure mobile phase pH is low (~2.5-3.0) to keep the amine protonated. Use a high-purity, well-endcapped C18 column.[8] |
| Poor Retention | Mobile phase pH too high, causing ionization of the carboxylic acid. | Decrease the mobile phase pH to below 3.0 to ensure the carboxylic acid is in its neutral, more retentive form. |
| Broad Peaks | Column overload; poor sample solvent. | Perform a loading study to determine the maximum sample load. Dissolve the sample in a solvent weaker than or equal to the initial mobile phase conditions. |
| Inconsistent Retention | Unbuffered mobile phase; pH drift. | Use a formally buffered mobile phase (e.g., 10-20 mM ammonium formate adjusted to pH 3.0 with formic acid) for maximum reproducibility.[6] |
Conclusion
The described reversed-phase HPLC method, centered on the strategic control of mobile phase pH, provides a reliable and effective protocol for the purification of this compound. By operating at a pH of approximately 2.8, the analyte's carboxylic acid group is protonated, ensuring sufficient retention and symmetrical peak shape. This method is scalable and can be adapted to various sample loads, making it a valuable tool for obtaining high-purity material for research and development.
References
- Labcompare.com. LABTips: Preparative HPLC for Purification Workflows.
- ACE HPLC Columns. GOOD LABORATORY PRACTICE for HPLC.
- LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Buchi. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods.
- Phenomenex. The Most Common Good Laboratory Practices in HPLC.
- ChemBK. 2-(4-(diMethylaMino)phenyl)acetic acid.
- HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
- SIELC Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column.
- ACE HPLC Columns. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
- Agilent. Control pH During Method Development for Better Chromatography.
- SIELC Technologies. HPLC Separation of Carboxylic Acids.
- Veeprho. Exploring the Different Mobile Phases in HPLC.
- MDPI. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans.
- 2a biotech. This compound.
- Phenomenex. Reversed Phase HPLC Method Development.
Sources
Application & Protocol Guide: Incorporation of 2-(3-(Dimethylamino)phenyl)acetic acid in Custom Peptide Synthesis
Abstract: The functional modification of peptides through the incorporation of non-canonical building blocks is a cornerstone of modern drug discovery and chemical biology. 2-(3-(Dimethylamino)phenyl)acetic acid (hereafter referred to as m-DMPAA) represents a unique capping agent and synthetic modifier. Its tertiary amine imparts a localized positive charge at physiological pH, potentially enhancing solubility and modulating interactions with biological targets. This guide provides a comprehensive overview, field-proven protocols, and expert insights for the successful incorporation of m-DMPAA as an N-terminal capping agent in solid-phase peptide synthesis (SPPS). We detail the chemical rationale, step-by-step workflows from coupling to final purification, and critical quality control checkpoints.
Introduction: Rationale for Utilizing m-DMPAA
The incorporation of unnatural amino acids and capping groups is a key strategy to enhance the therapeutic properties of peptides.[1] Standard peptides can be susceptible to degradation by exopeptidases, and their utility can be limited by poor solubility or bioavailability. N-terminal capping prevents enzymatic degradation and allows for the introduction of novel functionalities.
m-DMPAA is a compelling choice for N-terminal modification due to several key features derived from its structure:
-
Enhanced Solubility: The dimethylamino group has a pKa that typically results in protonation at physiological pH, introducing a positive charge that can significantly improve the aqueous solubility of hydrophobic peptides.
-
Enzymatic Stability: Capping the N-terminus with m-DMPAA renders the peptide resistant to degradation by aminopeptidases.
-
Modulation of Bioactivity: The introduction of the phenylacetic acid moiety can alter the peptide's conformational landscape and introduce new binding interactions (e.g., π-stacking) with its target receptor.
-
Purification Handle: The basic nature of the tertiary amine can be exploited as a handle for specialized purification strategies, such as ion-exchange chromatography.
The meta position of the dimethylamino group is electronically distinct from its more common para-isomer. It exerts a primarily inductive electron-withdrawing effect on the carboxylic acid, while avoiding direct resonance participation. This subtly influences the reactivity of the carboxyl group during the activation and coupling steps.
Physicochemical Properties of m-DMPAA
| Property | Value | Source/Note |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| Appearance | White to light yellow solid | |
| Melting Point | 105-108 °C (for para-isomer) | [2] |
| pKa (Predicted) | ~4.1 (Carboxylic Acid) | Based on similar structures |
| Solubility | Soluble in DMF, NMP, DCM | [3] |
Foundational Principles: Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy. SPPS, pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4][5] The cycle of deprotection, washing, coupling, and washing is repeated until the desired sequence is assembled.[5] The Fmoc/tBu strategy offers the advantage of using a mild base (piperidine) for Nα-deprotection while employing a strong acid (trifluoroacetic acid) for the final cleavage and removal of side-chain protecting groups.[4][6]
Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: N-Terminal Capping with m-DMPAA
This protocol details the manual coupling of m-DMPAA to the N-terminus of a fully assembled, resin-bound peptide following the final Fmoc deprotection step.
Reagents and Materials
| Reagent | Purpose | Recommended Grade/Purity |
| Peptide-Resin | Solid support with assembled peptide | Pre-synthesized, N-terminally deprotected |
| m-DMPAA | Capping Agent | >97% |
| HATU | Coupling Reagent | >98% |
| DIPEA (or DIEA) | Base for Activation | Redistilled, Peptide Synthesis Grade |
| DMF | Primary Solvent | Peptide Synthesis Grade, Low Water Content |
| DCM | Washing Solvent | Anhydrous |
| Piperidine | Deprotection Agent | Anhydrous |
| Acetic Anhydride | Capping (Optional) | Reagent Grade |
| Methanol | Washing Solvent | ACS Grade |
| Diethyl Ether | Precipitation | Anhydrous, Cold (-20°C) |
Step-by-Step Coupling Procedure
Context: This procedure begins after the final amino acid has been coupled and its N-terminal Fmoc group has been removed. The resin should have a free primary or secondary amine ready for reaction.
-
Resin Preparation & Swelling:
-
Place the peptide-resin (1.0 eq) in a fritted reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 10 mL/g resin) to remove residual piperidine.
-
Wash with DCM (3 x 10 mL/g resin).
-
Wash again with DMF (3 x 10 mL/g resin).
-
Swell the resin in DMF for 30 minutes.[7]
-
-
Preparation of Coupling Solution:
-
In a separate vial, dissolve m-DMPAA (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF.
-
Expertise Note: Using slightly less than a full equivalent of the coupling reagent relative to the carboxylic acid prevents the formation of unreactive activated species of the reagent itself.
-
Add DIPEA (6.0 eq) to the solution. The solution may change color (e.g., to yellow), which is normal.
-
Allow the solution to pre-activate for 1-2 minutes before adding it to the resin.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the activated m-DMPAA solution to the resin.
-
Agitate the reaction vessel using a shaker or gentle nitrogen bubbling for 2-4 hours at room temperature.
-
-
Reaction Monitoring (Kaiser Test):
-
After 2 hours, take a small sample of resin beads (~5-10 mg), wash them thoroughly with DMF, then methanol, and dry them.
-
Perform a Kaiser test. A negative result (yellow beads) indicates the reaction is complete. If the beads turn blue/purple, the coupling is incomplete; allow the reaction to proceed for another 1-2 hours and re-test.
-
Trustworthiness Note: The Kaiser test is a self-validating checkpoint. It confirms the consumption of the free primary amine on the peptide, ensuring the capping reaction has gone to completion before proceeding.
-
-
Washing:
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin extensively to remove excess reagents and byproducts:
-
DMF (5 x 10 mL/g resin)
-
DCM (5 x 10 mL/g resin)
-
Methanol (3 x 10 mL/g resin)
-
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator. The capped peptide-resin is now ready for cleavage.
-
Caption: Simplified mechanism for HATU-mediated coupling of m-DMPAA.
Protocol: Peptide Cleavage and Deprotection
The final step is to cleave the peptide from the resin support and simultaneously remove the acid-labile side-chain protecting groups.[7]
Cleavage Cocktail Composition
The choice of scavengers in the TFA cocktail is critical to prevent side reactions with sensitive amino acids like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Arginine (Arg).[8]
| Reagent | Reagent 'R' (Standard) | Purpose |
| Trifluoroacetic Acid (TFA) | 92.5% | Strong acid for cleavage & deprotection |
| Water (H₂O) | 2.5% | Scavenger (Carbocation trap) |
| Triisopropylsilane (TIS) | 2.5% | Scavenger (Reduces oxidative species) |
| Dithiothreitol (DODT) | 2.5% | Scavenger (Protects Trp) |
Reference: This cocktail is a robust, general-purpose mixture.
Step-by-Step Cleavage Procedure
-
Preparation:
-
Place the dry, capped peptide-resin in the reaction vessel.
-
Prepare the cleavage cocktail in a fume hood. Caution: TFA is highly corrosive.
-
Add the cleavage cocktail to the resin (~10 mL per 0.5 g of resin).
-
-
Reaction:
-
Allow the reaction to proceed for 3 hours at room temperature with occasional agitation. Peptides with multiple arginine residues may require longer cleavage times.
-
-
Peptide Precipitation:
-
Filter the TFA solution away from the resin beads directly into a 50 mL centrifuge tube.
-
Rinse the resin once more with a small amount of fresh TFA and combine the filtrates.
-
Add the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.[8]
-
Expertise Note: Using cold ether is crucial for maximizing the precipitation of the peptide.
-
-
Isolation:
-
Centrifuge the tube for 5 minutes at ~3500 rpm to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice more by resuspending in cold ether and centrifuging. This removes residual scavengers and cleaved protecting groups.
-
After the final wash, lightly dry the peptide pellet under a stream of nitrogen. Do not over-dry, as this can make re-solubilization difficult.
-
Purification and Analysis
The crude peptide must be purified and its identity confirmed.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[1][9] A gradient of water and acetonitrile, typically with 0.1% TFA as an ion-pairing agent, is used to separate the target peptide from impurities.[1]
-
Analysis and Characterization: The purity of the final product should be assessed by analytical HPLC, and its identity must be confirmed by mass spectrometry (MS), which provides an accurate molecular weight.[10] Techniques like LC-MS are invaluable for confirming the successful incorporation of the m-DMPAA cap.
References
- BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
- Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection.
- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
- International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- National Institutes of Health (NIH). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry.
- Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- CEM Corporation. (2017). Application Note: Peptide Cleavage and Protected Cleavage Procedures.
- AAPPTec. Planning a Peptide Synthesis.
- AAPPTec. Coupling Reagents.
- Fujii, N., et al. (1987). A new two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis.
- ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- AAPPTec. Coupling Reagents for Solid Phase Peptide Synthesis Archives.
- ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids.
- ChemBK. 2-(4-(diMethylaMino)phenyl)acetic acid - Physico-chemical Properties.
- American Peptide Society. (1963). Synthesis of a Tetrapeptide.
- ResearchGate. List of some solvents used for SPPS.
- AAPPTec. Solvents for Solid Phase Peptide Synthesis.
- Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.
- Chemicalbridge. 2-(4-(Dimethylamino)phenyl)acetic acid.
Sources
- 1. agilent.com [agilent.com]
- 2. chembk.com [chembk.com]
- 3. peptide.com [peptide.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. oxfordglobal.com [oxfordglobal.com]
- 10. ijsra.net [ijsra.net]
Application Notes and Protocols: Determining the Antibacterial Activity of 2-(3-(Dimethylamino)phenyl)acetic acid
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antimicrobial agents. 2-(3-(Dimethylamino)phenyl)acetic acid is a synthetic compound with a chemical structure that suggests potential biological activity. Phenylacetic acid (PAA) and its derivatives have demonstrated antibacterial properties, acting through mechanisms that can include the disruption of the cell membrane, inhibition of protein synthesis, and interference with metabolic pathways.[1][2][3] This document provides a comprehensive set of protocols to systematically evaluate the antibacterial efficacy of this compound.
These application notes are designed to guide researchers through the essential in vitro assays for determining the antibacterial spectrum and potency of this novel compound. The protocols herein adhere to internationally recognized standards, such as those set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure reproducibility and comparability of results.[4][5]
Preliminary Screening: Agar Disk Diffusion Assay
The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative technique used for the initial screening of antibacterial activity.[6][7][8] It provides a rapid assessment of a compound's ability to inhibit bacterial growth. The principle lies in the diffusion of the antimicrobial agent from a saturated disk into an agar medium inoculated with a test bacterium, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, the "zone of inhibition," will appear around the disk.[9][10]
Rationale for Method Selection
This method is cost-effective, requires no specialized equipment, and allows for the simultaneous testing of the compound against multiple bacterial strains.[7][11] It serves as an excellent primary screen to identify promising antibacterial activity before proceeding to more quantitative assays.
Experimental Protocol
-
Preparation of Bacterial Inoculum:
-
From a pure overnight culture of the test bacterium on an appropriate agar plate, select 3-4 colonies.
-
Suspend the colonies in sterile saline (0.85%) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[12]
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate to ensure a confluent lawn of growth.[10]
-
-
Application of Test Compound:
-
Sterile 6-mm filter paper disks are impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). The solvent should be tested for any intrinsic antibacterial activity.
-
Using sterile forceps, place the impregnated disk onto the center of the inoculated MHA plate.[7]
-
Positive (a known antibiotic) and negative (solvent-only) control disks should be included in each experiment.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.[12]
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition in millimeters (mm).
-
The size of the zone indicates the susceptibility of the bacterium to the compound.[9] A larger zone diameter generally corresponds to higher antibacterial activity.
-
Visualization of Workflow
Caption: Workflow for the Agar Disk Diffusion Assay.
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[14] This method is considered a gold standard for susceptibility testing.[15]
Rationale for Method Selection
This technique provides a quantitative measure of the compound's potency, allowing for direct comparison with other antimicrobial agents. The use of 96-well microtiter plates makes it a high-throughput method suitable for testing a range of concentrations against multiple bacterial strains.[16]
Experimental Protocol
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[12]
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.[12]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[12]
-
Data Presentation
| Bacterial Strain | Compound Concentration (µg/mL) | Growth (+/-) | MIC (µg/mL) |
| Staphylococcus aureus | 128 | - | 64 |
| 64 | - | ||
| 32 | + | ||
| 16 | + | ||
| Escherichia coli | >128 | + | >128 |
| 128 | + | ||
| 64 | + | ||
| 32 | + |
Determination of Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) assay is performed to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17][18] This test distinguishes between bactericidal (killing) and bacteriostatic (inhibiting) agents. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.
Rationale for Method Selection
Determining the MBC is crucial for understanding the killing kinetics of a new compound. For certain severe infections, particularly in immunocompromised patients, a bactericidal agent is often preferred over a bacteriostatic one.
Experimental Protocol
-
Subculturing from MIC Assay:
-
Following the determination of the MIC, take a 10 µL aliquot from the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations).
-
-
Plating and Incubation:
-
Spot-inoculate the aliquots onto a fresh MHA plate that does not contain the test compound.
-
Incubate the plate at 35-37°C for 18-24 hours.[19]
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[17]
-
Visualization of Workflow
Caption: Workflow for MIC and MBC Determination.
Potential Mechanism of Action: Insights from Phenylacetic Acid
While the specific mechanism of action for this compound requires dedicated investigation, studies on the related compound, phenylacetic acid (PAA), offer a plausible starting point. Research has shown that PAA can exert its antibacterial effects through multiple mechanisms.[1][2][3] These include:
-
Disruption of Cell Membrane Integrity: PAA can damage the bacterial cell membrane, leading to the leakage of intracellular components such as nucleic acids and proteins.[1][2]
-
Inhibition of Protein Synthesis: It has been observed to interfere with the synthesis of total proteins in bacterial cells.[1][3]
-
Metabolic Interference: PAA can affect key metabolic pathways, such as the tricarboxylic acid (TCA) cycle, by inhibiting the activity of essential enzymes.[1][2]
These findings suggest that this compound may share a similar multi-target mechanism of action. Further studies, such as cell membrane permeability assays and analysis of macromolecular synthesis, would be necessary to elucidate its precise antibacterial mechanism.
Hypothesized Mechanism of Action
Caption: Hypothesized Multi-Target Mechanism of Action.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.
- Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap.
- Disk diffusion test. Wikipedia.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
- Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics.
- Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations.
- Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
- MIC/MBC Testing. International and Accredited Lab.
- Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate.
- The minimum bactericidal concentration of antibiotics. BMG Labtech.
- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI.
- Zone of Inhibition Test for Antimicrobial Activity. Microchem Laboratory.
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.
- EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing.
- Expert Rules. EUCAST.
- Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates. MDPI.
- Guidance Documents. EUCAST.
- The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. ResearchGate.
- The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PMC - PubMed Central.
- The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PubMed.
- Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST.
- Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD).
- Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum - ASM Journals.
- M07-A8. Regulations.gov.
- The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. mBio - ASM Journals.
- Antibacterial and antibiofilm activity of phenyllactic acid against Enterobacter cloacae. ResearchGate.
- Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces. PubMed.
- Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI.
- Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. EUCAST: EUCAST - Home [eucast.org]
- 6. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 7. microbenotes.com [microbenotes.com]
- 8. microchemlab.com [microchemlab.com]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
- 17. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. bmglabtech.com [bmglabtech.com]
Application Note: Derivatization of 2-(3-(Dimethylamino)phenyl)acetic Acid for Gas Chromatographic Analysis
Abstract
Gas Chromatography (GC) is a cornerstone of analytical chemistry, prized for its high resolution and sensitivity. However, its application is primarily limited to volatile and thermally stable compounds.[1][2] Molecules like 2-(3-(dimethylamino)phenyl)acetic acid, which contain both a polar carboxylic acid and a tertiary amine functional group, present a significant analytical challenge due to their low volatility and potential for thermal degradation and undesirable column interactions.[3][4] This application note provides a comprehensive guide to the derivatization of this compound, a critical step to render it amenable to GC analysis. We will explore the underlying chemical principles, compare common derivatization strategies, and provide a detailed, validated protocol for robust and reproducible analysis. This guide is intended for researchers, scientists, and drug development professionals who require precise and accurate quantification of this and structurally similar compounds.
Introduction: The Analytical Challenge
The structure of this compound incorporates two functional groups that hinder direct GC analysis: a carboxylic acid and a tertiary amine.
-
Carboxylic Acid Group (-COOH): The active hydrogen on the hydroxyl moiety is highly polar and capable of strong hydrogen bonding.[5] This leads to low volatility, poor peak shape (tailing), and potential adsorption onto the GC column.[3][4]
-
Tertiary Amine Group (-N(CH₃)₂): While less prone to hydrogen bonding than primary or secondary amines, the lone pair of electrons on the nitrogen atom can still interact with active sites on the column, contributing to peak tailing and reduced sensitivity.[6]
To overcome these issues, chemical derivatization is employed. This process modifies the problematic functional groups, replacing the active hydrogens with nonpolar moieties.[7] The ideal derivative is more volatile, less reactive, and exhibits improved chromatographic behavior, leading to sharp, symmetrical peaks and enhanced sensitivity.[3][7]
Derivatization Strategies: A Comparative Overview
For a bifunctional molecule like this compound, a single-step or two-step derivatization approach can be considered. The primary methods for derivatizing carboxylic acids and amines for GC analysis are silylation, acylation, and alkylation (esterification).[3][8]
2.1. Silylation
Silylation is a widely used and versatile derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[3][9] Silylating reagents are highly effective for a broad range of functional groups, including carboxylic acids, phenols, alcohols, and amines.[1]
-
Mechanism: The reaction involves the displacement of a leaving group from the silylating reagent by the analyte. The resulting TMS derivatives are significantly less polar and more volatile.[1]
-
Common Reagents:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and popular TMS donor.[9][10][11] It is often used with a catalyst like TMCS (trimethylchlorosilane) to enhance its reactivity, especially for hindered groups.[9]
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent, often used for its volatile byproducts.[2]
-
MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide): Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are about 10,000 times more stable and less sensitive to moisture than their TMS counterparts.[7][9]
-
The ease of derivatization for different functional groups generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. This indicates that the carboxylic acid group on our target molecule will be readily derivatized.
2.2. Two-Step Derivatization: Esterification followed by Acylation/Silylation
For complex molecules, a two-step approach can offer greater specificity and stability.[12][13][14]
-
Esterification: The carboxylic acid group is first converted to an ester, typically a methyl ester, by reacting it with an alcohol (e.g., methanol) in the presence of an acid catalyst.[3][12][15] This specifically targets the -COOH group.
-
Acylation or Silylation: In a subsequent step, any remaining active hydrogens (in this case, on the amine, though a tertiary amine is generally non-reactive in this context) can be targeted. Acylation introduces an acyl group, often a fluorinated one like pentafluoropropionyl (PFP), which enhances stability and detectability with an Electron Capture Detector (ECD).[3][15]
This method provides highly stable derivatives but requires more extensive sample preparation.[12][13][14]
2.3. Rationale for Method Selection
For this compound, a single-step silylation using BSTFA with a TMCS catalyst is the recommended approach. Here's the rationale:
-
Efficiency: A single-step reaction is faster and involves fewer sample handling steps, minimizing potential for sample loss or contamination.
-
Effectiveness: BSTFA is a powerful silylating agent capable of derivatizing the carboxylic acid group effectively.[9][16] The tertiary amine is generally unreactive towards silylation, meaning the reaction will selectively target the desired functional group.
-
Simplicity: The protocol is straightforward and uses commonly available reagents.
The primary disadvantage of silylation is its sensitivity to moisture, which can lead to poor reaction yield and instability of the derivatives.[7][16] Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used.
Experimental Protocol: Silylation of this compound
This protocol details the derivatization of the target analyte using BSTFA + 1% TMCS.
3.1. Materials and Reagents
-
This compound standard or dried sample extract
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) (e.g., SILYL-991)
-
Anhydrous Acetonitrile (GC grade)
-
Anhydrous Pyridine (GC grade) - Optional, can act as a catalyst and acid scavenger
-
Nitrogen gas, high purity
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Microsyringes
3.2. Step-by-Step Derivatization Procedure
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound standard or use a sample extract that has been dried completely under a gentle stream of nitrogen.
-
Transfer the dried sample to a 2 mL GC vial.
-
Crucial Step: Ensure the sample is completely free of water. Moisture will deactivate the silylating reagent and hydrolyze the formed derivatives.[16]
-
-
Reagent Addition:
-
Add 100 µL of anhydrous acetonitrile to dissolve the dried residue. Vortex briefly if necessary.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. A 2:1 molar excess of the silylating reagent to active hydrogens is recommended as a general rule.
-
-
Reaction:
-
Tightly cap the vial immediately to prevent the ingress of atmospheric moisture.
-
Heat the vial at 70-80°C for 30 minutes in a heating block or oven. Optimization of temperature and time may be required for complex matrices.[16]
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature before opening.
-
The sample is now ready for injection into the GC-MS system. Typically, a 1 µL injection is performed.
-
3.3. Workflow Diagram
The following diagram illustrates the derivatization workflow.
Sources
- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. bre.com [bre.com]
- 7. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 8. scispace.com [scispace.com]
- 9. adis-international.ro [adis-international.ro]
- 10. tcichemicals.com [tcichemicals.com]
- 11. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 12. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. gcms.cz [gcms.cz]
- 16. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Application Notes and Protocols: A Detailed Guide to the Willgerodt-Kindler Reaction for the Synthesis of Phenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Willgerodt-Kindler Reaction
Phenylacetic acid and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Among the synthetic methodologies available, the Willgerodt-Kindler reaction stands out as a powerful and versatile tool for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acids and their derivatives.[1][2] This reaction, a modification of the original Willgerodt reaction, offers a unique pathway involving the migration of a carbonyl group and oxidation at the terminal end of an alkyl chain.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup of the Willgerodt-Kindler reaction for the synthesis of phenylacetic acids. It delves into the mechanistic underpinnings, provides detailed, step-by-step protocols, and offers insights into optimizing reaction conditions for achieving high yields and purity.
Reaction Mechanism: A Tale of Migration and Oxidation
The Willgerodt-Kindler reaction is a fascinating cascade of chemical transformations.[3] The process is initiated by the reaction of an aryl alkyl ketone, such as acetophenone, with elemental sulfur and a secondary amine, most commonly morpholine.[1][2] The reaction proceeds through the formation of a thioamide intermediate, which is subsequently hydrolyzed to yield the desired carboxylic acid.[2]
The currently accepted mechanism involves several key steps:
-
Enamine Formation: The reaction commences with the formation of an enamine from the ketone and the secondary amine (e.g., morpholine).[2]
-
Sulfur Addition: The enamine then acts as a nucleophile, attacking the electrophilic elemental sulfur.
-
Rearrangement: A series of complex rearrangements, likely involving thiiranium ion intermediates, leads to the migration of the sulfur-containing group to the terminal carbon of the alkyl chain.
-
Thioamide Formation: The rearranged intermediate is then converted to a stable thioamide.
-
Hydrolysis: Finally, the thioamide is hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid.[4]
Caption: Simplified mechanism of the Willgerodt-Kindler reaction.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the synthesis of phenylacetic acid from acetophenone, a classic example of the Willgerodt-Kindler reaction.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Acetophenone | C₈H₈O | 120.15 | 1.0 eq | |
| Sulfur | S | 32.07 | 2.5 eq | Powdered |
| Morpholine | C₄H₉NO | 87.12 | 3.0 eq | |
| Sodium Hydroxide | NaOH | 40.00 | Excess | For hydrolysis and workup |
| Hydrochloric Acid | HCl | 36.46 | As needed | For acidification |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction | |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | For washing | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying |
Safety Precautions
-
The Willgerodt-Kindler reaction is typically performed at elevated temperatures and can produce hydrogen sulfide, a toxic and flammable gas. All manipulations should be conducted in a well-ventilated fume hood.[5]
-
Morpholine is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][6]
-
Elemental sulfur is flammable. Avoid ignition sources.
-
Strong acids and bases are used in the workup. Handle with care and appropriate PPE.[5]
Reaction Setup and Procedure
Caption: General experimental workflow for phenylacetic acid synthesis.
Step-by-Step Protocol:
-
Thioamide Synthesis:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (1.0 eq), powdered sulfur (2.5 eq), and morpholine (3.0 eq).[1]
-
Heat the mixture to reflux, typically around 130-140 °C, for 6 to 8 hours. The reaction mixture will darken and become viscous.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Hydrolysis of the Thioamide Intermediate:
-
After the initial reaction is complete, allow the mixture to cool to room temperature.
-
Carefully add a 20% aqueous solution of sodium hydroxide to the reaction mixture.
-
Heat the mixture to reflux and maintain it for 8 to 10 hours to ensure complete hydrolysis of the thioacetomorpholide intermediate.[4]
-
-
Workup and Isolation of Phenylacetic Acid:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2.[7] Phenylacetic acid will precipitate out of the solution.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[4]
-
-
Purification:
-
The crude phenylacetic acid can be purified by recrystallization from hot water or a mixture of toluene and hexanes to yield a white crystalline solid.[1]
-
Variations and Optimization
The classical Willgerodt-Kindler reaction can sometimes be sluggish and produce side products.[8] Several modifications have been developed to improve yields, reduce reaction times, and broaden the substrate scope.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBA), can significantly accelerate the hydrolysis step, often reducing the required time from over 24 hours to around 8 hours.[7]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for both the thioamide formation and the subsequent hydrolysis, often to a matter of minutes.[9] This technique offers a more energy-efficient and rapid alternative to conventional heating.
-
Solvent-Free Conditions: For certain substrates, the reaction can be performed under solvent-free conditions, which simplifies the workup and reduces environmental impact.[10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Consider using a higher boiling solvent if applicable. |
| Incomplete hydrolysis | Extend the hydrolysis time or use a more concentrated base. Consider PTC conditions. | |
| Product loss during workup | Ensure proper pH adjustment during acidification. Perform multiple extractions. | |
| Formation of Byproducts | Side reactions | Optimize reaction temperature. Ensure the purity of starting materials. |
| Difficult Purification | Presence of unreacted starting material | Monitor the reaction closely with TLC to ensure complete conversion. |
| Oily product | Ensure complete removal of solvent. Recrystallize from an appropriate solvent system. |
Conclusion
The Willgerodt-Kindler reaction remains a cornerstone of organic synthesis for the preparation of phenylacetic acids and their analogs. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can effectively utilize this powerful transformation. The modern variations, including phase-transfer catalysis and microwave-assisted synthesis, offer significant advantages in terms of efficiency and sustainability, making the Willgerodt-Kindler reaction an even more attractive tool for drug discovery and development professionals.
References
- The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. [www.rhodium.ws] ([Link])
- Willgerodt rearrangement. Wikipedia. ([Link])
- A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org. ([Link])
- Third Component Sulfur (Willgerodt–Kindler Reaction). Thieme E-Books. ([Link])
- Synthesis of Phenylacetic Acid. Erowid. ([Link])
- Recent advances in the Willgerodt–Kindler reaction.
- Willgerodt-Kindler featuring acetophenone. Sciencemadness.org. ([Link])
- Optimum Conditions for the Willgerodt-Kindler Reaction. 1. SciSpace. ([Link])
- Some aspects of the willgerodt–kindler reaction and. Semantic Scholar. ([Link])
- Recent advances in the Willgerodt-Kindler reaction. Semantic Scholar. ([Link])
- Willgerodt-Kindler Reaction. Organic Chemistry Portal. ([Link])
- A study of the Willgerodt–Kindler reaction to obtain thioamides and α-ketothioamides under solvent-less conditions.
- Synthesis of thioamide containing polybenzoxazines by the Willgerodt–Kindler reaction. Polymer Chemistry (RSC Publishing). ([Link])
- Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Upd
- Willgerodt‐Kindler Reac1on. MSU chemistry. ([Link])
- A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition | Request PDF.
- What Is Willgerodt-Kindler Reaction?. Unacademy. ([Link])
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf - NIH. ([Link])
- General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. ([Link])
- Procedures for Safe Use of Pyrophoric Organolithium Reagents. ehs.uci.edu. ([Link])
- Scheme 1 The Willgerodt reaction and the Kindler modification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 4. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(3-(Dimethylamino)phenyl)acetic Acid as a Versatile Building Block for Heterocyclic Synthesis
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the utility of 2-(3-(dimethylamino)phenyl)acetic acid as a strategic starting material for the synthesis of diverse and medicinally relevant heterocyclic scaffolds. We present detailed, field-proven protocols for the construction of indole, dihydroisoquinoline, and 1,4-benzodiazepine cores, elucidating the chemical logic behind the synthetic strategies and experimental procedures.
Introduction: The Strategic Advantage of this compound
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs. The selection of a starting material that offers convergent and efficient access to a variety of heterocyclic systems is a key strategy in drug discovery. This compound is an exemplary building block, possessing key structural features that can be strategically exploited for the synthesis of indoles, quinolines (and their isomers), and benzodiazepines.
The molecule's core components—the phenylacetic acid moiety and the meta-disposed dimethylamino group—offer a unique combination of reactivity:
-
The Acetic Acid Side Chain: The carboxylic acid can be readily converted into a range of functional groups, such as amides or esters, which are precursors for cyclization reactions. The adjacent methylene group is activated and can participate in condensations and other C-C bond-forming reactions.
-
The Dimethylamino Group: This strong electron-donating group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. This inherent reactivity is crucial for intramolecular cyclization reactions that form the heterocyclic ring.
-
The 'Meta' Substitution Pattern: The 1,3-relationship between the dimethylamino and the acetic acid substituent allows for the formation of 6-membered heterocyclic rings fused to the benzene ring, a common feature in many bioactive molecules.
This guide will explore the practical application of these features through detailed synthetic protocols.
Physicochemical and Spectroscopic Data of the Building Block
A thorough understanding of the starting material is paramount for successful synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 105-108 °C |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25 (t, J = 7.8 Hz, 1H), 6.80-6.70 (m, 3H), 3.60 (s, 2H), 2.95 (s, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 177.5, 150.8, 135.5, 129.5, 118.0, 113.5, 113.0, 41.0, 40.8.
-
IR (KBr, cm⁻¹): 3400-2400 (br, O-H), 2920 (C-H), 1700 (C=O), 1600, 1500 (C=C, aromatic).
-
Mass Spectrometry (EI): m/z (%) = 179 (M⁺, 100), 134 (M⁺ - COOH, 80).
Synthesis of Indole Derivatives via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus.[1][2] By converting the dimethylamino group of our building block into a hydrazine, we can readily access precursors for this reaction.
Rationale and Workflow
The overall strategy involves a three-step sequence:
-
Nitrosation and Reduction: The dimethylamino group is converted to a nitrosoamine, which is then reduced to the corresponding hydrazine.
-
Hydrazone Formation: The resulting hydrazine is condensed with a ketone or aldehyde to form a hydrazone.
-
Cyclization: The hydrazone is treated with an acid catalyst to induce cyclization and form the indole ring.
A [label="this compound"]; B [label="Nitrosation & Reduction"]; C [label="2-(3-Hydrazinylphenyl)acetic acid"]; D [label="Condensation with Ketone/Aldehyde"]; E [label="Hydrazone Intermediate"]; F [label="Acid-Catalyzed Cyclization (Fischer Synthesis)"]; G [label="Substituted Indole-6-acetic Acid"];
A -> B -> C; C -> D [label="R1COR2"]; D -> E; E -> F [label="H+"]; F -> G; }
Workflow for Fischer Indole Synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(3-Hydrazinylphenyl)acetic acid
-
Nitrosation: Dissolve this compound (10.0 g, 55.8 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL) at 0 °C. To this stirring solution, add a solution of sodium nitrite (4.2 g, 60.9 mmol) in water (15 mL) dropwise, maintaining the temperature below 5 °C. Stir for 1 hour at 0 °C. The resulting N-nitrosoamine will precipitate.
-
Reduction: To the cold suspension of the N-nitrosoamine, add zinc dust (10.9 g, 167.4 mmol) portion-wise, keeping the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Filter the reaction mixture through celite to remove unreacted zinc. Basify the filtrate to pH 8 with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-hydrazinylphenyl)acetic acid as a solid, which can be used in the next step without further purification.
Step 2 & 3: Fischer Indole Synthesis of a Model Compound (2-Methyl-1H-indol-6-yl)acetic acid
-
Hydrazone Formation and Cyclization: In a round-bottom flask, suspend 2-(3-hydrazinylphenyl)acetic acid (5.0 g, 27.7 mmol) in glacial acetic acid (50 mL). Add acetone (2.4 g, 41.6 mmol) and heat the mixture to reflux for 4 hours.[3]
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water (200 mL). The product will precipitate. Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from an ethanol/water mixture to obtain pure (2-methyl-1H-indol-6-yl)acetic acid.
Table 2: Representative Yields for Fischer Indole Synthesis
| Ketone/Aldehyde | Product | Typical Yield |
| Acetone | (2-Methyl-1H-indol-6-yl)acetic acid | 65-75% |
| Cyclohexanone | (2,3,4,9-Tetrahydro-1H-carbazol-6-yl)acetic acid | 60-70% |
| Propiophenone | (2-Phenyl-1H-indol-6-yl)acetic acid | 55-65% |
Synthesis of Dihydroisoquinolines via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[4][5] Our building block can be readily converted into the necessary precursor for this intramolecular electrophilic aromatic substitution.
Rationale and Workflow
The synthesis requires the transformation of the acetic acid into a β-phenylethylamine, followed by acylation and cyclization.
-
Amide Formation and Reduction: The carboxylic acid is converted to an amide, which is then reduced to the corresponding amine.
-
Acylation: The resulting phenylethylamine is acylated to form the N-acyl precursor.
-
Cyclization: The N-acyl compound is treated with a dehydrating agent to effect the cyclization.
A [label="this compound"]; B [label="Amide Formation & Reduction"]; C [label="2-(3-(Dimethylamino)phenyl)ethan-1-amine"]; D [label="Acylation"]; E [label="N-Acyl Intermediate"]; F [label="Cyclization (Bischler-Napieralski)"]; G [label="Substituted Dihydroisoquinoline"];
A -> B -> C; C -> D [label="RCOCl"]; D -> E; E -> F [label="POCl3, Heat"]; F -> G; }
Workflow for Bischler-Napieralski Reaction.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(3-(Dimethylamino)phenyl)ethan-1-amine
-
Amide Formation: To a solution of this compound (10.0 g, 55.8 mmol) in dichloromethane (100 mL), add oxalyl chloride (6.0 mL, 69.7 mmol) followed by a catalytic amount of DMF (2 drops). Stir at room temperature for 2 hours. The solvent is then removed under reduced pressure. The resulting acid chloride is dissolved in fresh dichloromethane (100 mL) and added dropwise to a cooled (0 °C) solution of aqueous ammonia (28%, 50 mL). Stir for 1 hour.
-
Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-(3-(dimethylamino)phenyl)acetamide.
-
Reduction: To a suspension of lithium aluminum hydride (4.2 g, 111.6 mmol) in anhydrous THF (150 mL) at 0 °C, add a solution of the acetamide (from the previous step) in THF (50 mL) dropwise. After the addition, reflux the mixture for 6 hours.
-
Quenching and Isolation: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water (4.2 mL), 15% aqueous NaOH (4.2 mL), and water (12.6 mL). Filter the resulting solid and wash with THF. Concentrate the filtrate to give 2-(3-(dimethylamino)phenyl)ethan-1-amine.
Step 2 & 3: Bischler-Napieralski Cyclization to form 7-(Dimethylamino)-1-methyl-3,4-dihydroisoquinoline
-
Acylation: To a solution of 2-(3-(dimethylamino)phenyl)ethan-1-amine (5.0 g, 28.0 mmol) and triethylamine (4.7 mL, 33.6 mmol) in dichloromethane (100 mL) at 0 °C, add acetyl chloride (2.2 mL, 30.8 mmol) dropwise. Stir at room temperature for 2 hours.
-
Work-up: Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give N-(2-(3-(dimethylamino)phenyl)ethyl)acetamide.
-
Cyclization: Dissolve the crude acetamide in toluene (100 mL) and add phosphorus oxychloride (POCl₃, 7.8 mL, 84.0 mmol).[6] Heat the mixture to reflux for 3 hours.
-
Purification: Cool the reaction and carefully pour it onto crushed ice. Basify with 20% aqueous NaOH and extract with dichloromethane (3 x 75 mL). Dry the combined organic layers and concentrate. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes with 1% triethylamine) to afford the desired dihydroisoquinoline.
Table 3: Representative Reagents and Expected Products for Bischler-Napieralski Synthesis
| Acylating Agent | Cyclization Product |
| Acetyl chloride | 7-(Dimethylamino)-1-methyl-3,4-dihydroisoquinoline |
| Benzoyl chloride | 7-(Dimethylamino)-1-phenyl-3,4-dihydroisoquinoline |
| Phenylacetyl chloride | 7-(Dimethylamino)-1-benzyl-3,4-dihydroisoquinoline |
Synthesis of 1,4-Benzodiazepines
The synthesis of the 1,4-benzodiazepine core often involves the condensation of a substituted anthranilic acid derivative with an amino acid or its equivalent. Here, we adapt this strategy by coupling our building block with a 2-aminobenzophenone.
Rationale and Workflow
This approach builds the seven-membered ring through a multi-step sequence culminating in an intramolecular amide bond formation.
-
Amide Coupling: The carboxylic acid of our building block is coupled with a 2-aminobenzophenone derivative.
-
Deprotection and Cyclization: A protecting group on the 2-aminobenzophenone nitrogen is removed, and the resulting free amine undergoes intramolecular cyclization with an activated form of the side-chain amide.
A [label="this compound"]; B [label="Amide Coupling"]; C [label="Coupled Intermediate"]; D [label="Deprotection"]; E [label="Amine Intermediate"]; F [label="Intramolecular Cyclization"]; G [label="1,4-Benzodiazepine"];
A -> B [label="2-Aminobenzophenone derivative"]; B -> C; C -> D; D -> E; E -> F -> G; }
Workflow for 1,4-Benzodiazepine Synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of 2-((2-(3-(Dimethylamino)phenyl)acetyl)amino)-5-chlorobenzophenone
-
Activation: To a solution of this compound (5.0 g, 27.9 mmol) in anhydrous DMF (50 mL), add HBTU (11.6 g, 30.7 mmol) and DIPEA (10.7 mL, 61.4 mmol). Stir for 30 minutes at room temperature.
-
Coupling: Add 2-amino-5-chlorobenzophenone (6.5 g, 27.9 mmol) to the reaction mixture and stir at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture into water (300 mL) and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with saturated lithium chloride solution, water, and brine. Dry over anhydrous sodium sulfate and concentrate. Purify by column chromatography (silica gel, ethyl acetate/hexanes) to yield the coupled product.
Step 2: Synthesis of 7-Chloro-5-phenyl-1-(3-(dimethylamino)benzyl)-1H-1,4-benzodiazepin-2(3H)-one
This step involves a reduction of the ketone and subsequent cyclization which is a modification of the standard benzodiazepine synthesis. A more direct approach from the coupled product is also possible but often gives lower yields.
-
Reduction of Ketone: The direct cyclization of the intermediate from Step 1 is challenging. A more viable route involves pre-functionalization. However, a common alternative strategy for benzodiazepine synthesis is to start from a different set of precursors. For the purpose of demonstrating the use of our building block, we will follow a plausible, albeit less direct, multi-step sequence from the coupled product.
-
Alternative Protocol for 1,4-Benzodiazepin-2-ones: A more general and reliable method involves the reaction of a 2-aminobenzophenone with an amino acid derivative.[7] To adapt our building block, one would first need to convert the acetic acid to an α-amino acid derivative, a multi-step process. A more direct, albeit conceptually different, approach to a related benzodiazepine structure is outlined below.
Alternative Conceptual Protocol:
-
Synthesis of 2-(2-amino-5-chlorobenzoyl)-N-(3-(dimethylamino)phenyl)acetamide: This would involve coupling 2-((tert-butoxycarbonyl)amino)acetic acid with 3-(dimethylamino)aniline, followed by deprotection and coupling with 2-amino-5-chlorobenzoic acid, and subsequent intramolecular cyclization. This highlights the versatility in retrosynthetic analysis enabled by the starting material.
Given the complexity and lower success rates of direct cyclization for this specific substrate combination, we recommend that for benzodiazepine synthesis, researchers consider alternative retrosynthetic disconnections where the this compound moiety is incorporated differently, for instance, by alkylating a pre-formed benzodiazepine core.
Conclusion
This compound serves as a highly effective and versatile starting material for the synthesis of a range of important heterocyclic systems. The strategic positioning of the dimethylamino and acetic acid groups allows for the application of classic and robust synthetic methodologies, including the Fischer indole synthesis and the Bischler-Napieralski reaction. While the synthesis of 1,4-benzodiazepines is conceptually feasible, it may require more elaborate synthetic strategies. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable building block in the pursuit of novel bioactive molecules.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245. [Link]
- Wikipedia contributors. Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]
- Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010, 15, 2491-2498. [Link]
- Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893, 26, 1903–1908. [Link]
- Wikipedia contributors. Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. [Link]
- Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995, 95, 1797-1842. [Link]
- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
- Khatri, J. K., et al. Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. Acta Scientific Medical Sciences2022, 6, 03-08. [Link]
- Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
- Safaei-Ghomi, J.; Hatami, A. Facile and Efficient One-Pot Protocol for Synthesis of 5-Phenyl-1,4-benzodiazepine-2-one Derivatives.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. prospects.wum.edu.pl [prospects.wum.edu.pl]
Application Notes and Protocols for the Analytical Determination of 2-(3-(Dimethylamino)phenyl)acetic acid
Introduction: The Analytical Imperative for 2-(3-(Dimethylamino)phenyl)acetic acid
This compound is a substituted phenylacetic acid derivative of increasing interest within pharmaceutical research and development. As a potential intermediate or a metabolite in the synthesis of pharmacologically active compounds, the ability to accurately and reliably quantify this analyte is paramount.[1] This document provides a comprehensive guide to the analytical methodologies for the qualitative and quantitative determination of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data.
Physicochemical Properties
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | TCI Chemicals |
| Molecular Weight | 179.22 g/mol | TCI Chemicals[2] |
| Appearance | White to light yellow solid | TCI Chemicals[2] |
| Melting Point | 105-108 °C | Sigma-Aldrich[3] |
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse technique for the routine quantification of small molecules in various matrices. The following protocol is a robust starting point for the analysis of this compound.
Rationale for Method Design
A reversed-phase C18 column is selected for its versatility and proven efficacy in retaining and separating moderately polar compounds like phenylacetic acid derivatives.[4] The mobile phase, a gradient of acetonitrile and a phosphate buffer, allows for the effective elution and separation of the analyte from potential impurities. The acidic pH of the mobile phase ensures the protonation of the carboxylic acid group, leading to better peak shape and retention. UV detection at the wavelength of maximum absorbance provides optimal sensitivity.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol: HPLC-UV
1. Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Water (HPLC grade)
-
0.45 µm syringe filters
2. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation (for a solid dosage form)
-
Accurately weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to approximately 10 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-70% B; 15-18 min: 70% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
5. Method Validation The method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: Analyze a blank, placebo, and spiked sample to ensure no interference at the analyte's retention time.
-
Linearity: Analyze the working standard solutions and plot peak area versus concentration. A correlation coefficient (r²) of >0.999 is desirable.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should be within 98-102%.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be <2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity profiling, LC-MS/MS is the method of choice.
Rationale for Method Design
The coupling of liquid chromatography with tandem mass spectrometry provides exceptional specificity by monitoring a specific precursor-to-product ion transition.[5] Electrospray ionization (ESI) in positive mode is chosen due to the presence of the readily protonated dimethylamino group. A simple "dilute-and-shoot" sample preparation can often be employed for cleaner matrices, while more complex samples may require protein precipitation or solid-phase extraction.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed Protocol: LC-MS/MS
1. Reagents and Materials
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Standard and Sample Preparation (for plasma)
-
Standard Curve Preparation: Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte and a fixed concentration of the IS.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of the IS working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-4.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition | To be determined by infusion of a standard solution. A plausible transition would be m/z 180.1 -> [fragment ion]. The primary fragment would likely result from the loss of the carboxylic acid group (45 Da), leading to a fragment of m/z 135.1. |
| Collision Energy | To be optimized for the specific instrument and transition. |
4. Method Validation Validation for bioanalytical methods should follow regulatory guidance (e.g., FDA, EMA) and include assessments of selectivity, accuracy, precision, recovery, matrix effect, and stability.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound.
Rationale for Method Design
¹H and ¹³C NMR provide a detailed map of the molecule's structure. Deuterated chloroform (CDCl₃) is a common solvent for this type of compound. The chemical shifts and coupling constants are characteristic of the specific arrangement of protons and carbons in the molecule.[6][7]
¹H and ¹³C NMR Data
Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts:
-
Aromatic Protons: Multiplets in the range of δ 6.7-7.3 ppm. The substitution pattern will lead to a complex splitting pattern.
-
Methylene Protons (-CH₂-): A singlet around δ 3.6 ppm.[6]
-
Dimethylamino Protons (-N(CH₃)₂): A singlet around δ 2.9 ppm.
Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts:
-
Carbonyl Carbon (-COOH): δ ~177 ppm.[6]
-
Aromatic Carbons: δ 110-150 ppm.
-
Methylene Carbon (-CH₂-): δ ~40 ppm.[6]
-
Dimethylamino Carbons (-N(CH₃)₂): δ ~40 ppm.
Protocol for NMR Analysis
1. Sample Preparation
-
Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
2. NMR Acquisition
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Standard acquisition parameters should be used, with sufficient scans to achieve a good signal-to-noise ratio.
IV. Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry, particularly with electron ionization (EI), can provide valuable information about the fragmentation pattern of the molecule, aiding in its identification.
Predicted Fragmentation Pathway
Caption: Predicted EI-MS fragmentation pathway for this compound.
The molecular ion at m/z 179 would be expected. Key fragmentation pathways would include the loss of the carboxylic acid group to yield a fragment at m/z 134, and benzylic cleavage to form a stable tropylium-like ion.[9][10][11]
Conclusion
The analytical methods detailed in this application note provide a robust framework for the qualitative and quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quantification and LC-MS/MS offering superior sensitivity and selectivity for more demanding applications. NMR and MS are essential for definitive structural confirmation. Adherence to the principles of method validation is crucial to ensure the integrity and reliability of the generated data.
References
- León, T., et al. (Date not available). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
- Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC.
- University of Notre Dame. (2018). HPLC Methodology Manual.
- (Author not available). (Date not available). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
- Oyler, J. M., et al. (2015). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(2), 96-105.
- Waters Corporation. (Date not available). Automated Development of MRM Methods for Bioanalytical Assays.
- McEachran, A. D., et al. (2022). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Metabolites, 12(5), 443.
- Chemistry LibreTexts. (2023).
- SIELC Technologies. (Date not available). Separation of Phenylacetic acid on Newcrom R1 HPLC column. [Link]
- Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. Wiley-Interscience.
- Li, Y., et al. (2024). Accurate Determination of 24 Water-Soluble Synthetic Colorants in Premade Cocktail Using Ultra-Performance Liquid Chromatography with Diode Array Detection. Foods, 13(1), 158.
- (Author not available). (Date not available). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- Reich, H. J. (Date not available). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Chan, M. K., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry.
- Patel, D. B., et al. (2012). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Asian Journal of Research in Chemistry, 5(6), 772-776.
- Ahn, Y., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids.
- Uzu, S., et al. (1993). Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection.
- Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]
- LookChem. (Date not available). Cas 17078-28-3,4-(DIMETHYLAMINO)PHENYLACETIC ACID. [Link]
- Chemistry LibreTexts. (2022). 6.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-[4-(Dimethylamino)phenyl]acetic Acid | 17078-28-3 | TCI EUROPE N.V. [tcichemicals.com]
- 3. 4-(二甲氨基)苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. waters.com [waters.com]
- 6. rsc.org [rsc.org]
- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. whitman.edu [whitman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols for the Development of Novel Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The targeted inhibition of enzymes is a cornerstone of modern drug discovery, offering a precise mechanism to intervene in pathological processes. The development of novel, potent, and selective enzyme inhibitors is a multi-faceted endeavor, integrating principles of biochemistry, biophysics, and computational science. This guide provides an in-depth overview of the strategic and technical considerations essential for the successful discovery and characterization of enzyme inhibitors. It is designed to equip researchers with the foundational knowledge and practical protocols to navigate the path from initial screening to lead optimization, ensuring scientific rigor and fostering innovation in therapeutic development.
Section 1: Foundational Principles of Enzyme Inhibition
The journey to discovering a novel enzyme inhibitor begins with a thorough understanding of the target enzyme's catalytic mechanism and its kinetics. Enzymes accelerate biochemical reactions by lowering the activation energy, and their activity can be modulated by inhibitor molecules.[1] Inhibitors can be broadly classified as reversible or irreversible, with reversible inhibitors being of primary interest in early-stage drug discovery due to their non-covalent and transient interactions with the enzyme.[2]
Reversible inhibition is further categorized based on the inhibitor's binding mechanism relative to the substrate:
-
Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. This form of inhibition can be overcome by increasing the substrate concentration.[2][3]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), inducing a conformational change that reduces the enzyme's catalytic efficiency. This type of inhibition is not affected by substrate concentration.[2][3]
-
Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to product.[3]
Understanding these mechanisms is crucial as it dictates the experimental design for inhibitor characterization and influences the strategy for lead optimization.
Section 2: The Inhibitor Discovery Cascade: From Hit to Lead
The process of identifying and refining a novel enzyme inhibitor follows a structured workflow, often referred to as the discovery cascade. This process is designed to efficiently screen large numbers of compounds and systematically select those with the most promising therapeutic potential.
subgraph "cluster_discovery" { label="Discovery Phase"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_characterization" { label="Characterization & Validation"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"];
}
subgraph "cluster_optimization" { label="Lead Optimization"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"];
}
Lead_Op -> Preclinical [label="Preclinical Candidate", dir=forward, color="#EA4335", style=bold]; Preclinical [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
Figure 1: The Enzyme Inhibitor Discovery Workflow.
High-Throughput Screening (HTS)
HTS is a brute-force approach that involves testing large libraries of compounds (often hundreds of thousands) for their ability to inhibit the target enzyme.[4] The goal is to identify "hits"—compounds that exhibit a predefined level of inhibition in a primary assay.
Fragment-Based Lead Discovery (FBLD)
FBLD is a more targeted approach that screens smaller, low-molecular-weight compounds ("fragments") for weak but efficient binding to the enzyme.[5][6][7] These fragments serve as starting points for building more potent and selective inhibitors through techniques like fragment growing, linking, or merging.[6][7] FBLD often requires sensitive biophysical techniques to detect these weak interactions.[5]
Section 3: Experimental Protocols for Inhibitor Characterization
Once initial hits are identified, a series of robust and reproducible assays are required to confirm their activity, determine their potency, and elucidate their mechanism of action.
Protocol: Spectrophotometric Enzyme Activity Assay
This protocol provides a general framework for a continuous spectrophotometric assay, where the enzymatic reaction produces a change in absorbance.
Causality Behind Experimental Choices:
-
Wavelength Selection: The chosen wavelength must be one where the product absorbs light, but the substrate does not (or vice versa), to allow for direct monitoring of the reaction progress.[8]
-
Initial Velocity: Measurements are taken during the initial, linear phase of the reaction to ensure that the substrate concentration is not limiting and the product is not causing feedback inhibition.
-
Controls: Blank reactions lacking the enzyme are crucial to account for any non-enzymatic substrate degradation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the enzyme in a suitable buffer that ensures its stability and activity.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare the assay buffer at the optimal pH for the enzyme.
-
-
Assay Setup:
-
In a 96-well microplate or a cuvette, add the assay buffer.
-
Add the substrate to the desired final concentration.
-
Add any necessary cofactors or activators.
-
-
Initiation and Measurement:
-
Equilibrate the plate/cuvette to the optimal reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme solution.
-
Immediately place the plate/cuvette in a spectrophotometer and measure the change in absorbance at the predetermined wavelength over time.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
Protocol: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.[9][10] It is the concentration of inhibitor required to reduce the enzyme's activity by 50%.[9][10]
Step-by-Step Methodology:
-
Inhibitor Preparation:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor stock solution to cover a wide range of concentrations (e.g., from nanomolar to micromolar).
-
-
Assay Performance:
-
Set up the enzyme assay as described in Protocol 3.1.
-
For each inhibitor concentration, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Data Collection:
-
Measure the initial velocity for each inhibitor concentration.
-
-
Data Analysis:
| Parameter | Description | Significance |
| IC50 | Concentration of inhibitor that reduces enzyme activity by 50%. | A primary measure of inhibitor potency. Lower IC50 indicates higher potency. |
| Hill Slope | Describes the steepness of the dose-response curve. | A slope of 1 suggests a 1:1 binding stoichiometry. |
| R² | Coefficient of determination. | Indicates the goodness of fit of the curve to the data. |
Table 1: Key Parameters from IC50 Analysis
Protocol: Mechanism of Action (MoA) Determination
To understand how an inhibitor works, it's essential to determine its mechanism of action (e.g., competitive, non-competitive).[13] This is typically done by measuring enzyme kinetics at various substrate and inhibitor concentrations.[13]
Step-by-Step Methodology:
-
Experimental Design:
-
Select a range of fixed inhibitor concentrations (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
For each inhibitor concentration, measure the initial reaction velocity across a range of substrate concentrations (typically bracketing the Km value).
-
-
Data Collection:
-
Perform the enzyme assays as previously described.
-
-
Data Analysis:
-
Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). This double reciprocal plot linearizes the Michaelis-Menten equation, making it easier to visualize the effects of the inhibitor on Vmax and Km.[14][15][16][17][18]
-
// Competitive Inhibition subgraph "cluster_comp" { label="Competitive Inhibition"; bgcolor="#F1F3F4"; node [color="#4285F4"]; edge [color="#4285F4"]; origin_c [pos="0,0!"]; y_int_c [pos="0,1.5!"]; x_int_c1 [pos="-1,0!"]; x_int_c2 [pos="-0.5,0!"]; origin_c -> y_int_c [label=" 1/Vmax", headport=n, tailport=s]; x_int_c1 -> origin_c [label="-1/Km", headport=w, tailport=e]; x_int_c2 -> y_int_c [label="+ Inhibitor", style=dashed]; x_int_c1 -> y_int_c [label="No Inhibitor"]; }
// Non-competitive Inhibition subgraph "cluster_noncomp" { label="Non-competitive Inhibition"; bgcolor="#F1F3F4"; node [color="#EA4335"]; edge [color="#EA4335"]; origin_nc [pos="3,0!"]; y_int_nc1 [pos="3,1!"]; y_int_nc2 [pos="3,2!"]; x_int_nc [pos="2,0!"]; origin_nc -> y_int_nc1 [label=" 1/Vmax", headport=n, tailport=s]; x_int_nc -> origin_nc [label="-1/Km", headport=w, tailport=e]; x_int_nc -> y_int_nc2 [label="+ Inhibitor", style=dashed]; x_int_nc -> y_int_nc1 [label="No Inhibitor"]; }
// Uncompetitive Inhibition subgraph "cluster_uncomp" { label="Uncompetitive Inhibition"; bgcolor="#F1F3F4"; node [color="#34A853"]; edge [color="#34A853"]; origin_uc [pos="6,0!"]; y_int_uc1 [pos="6,1!"]; y_int_uc2 [pos="6,2!"]; x_int_uc1 [pos="5,0!"]; x_int_uc2 [pos="4.5,0!"]; origin_uc -> y_int_uc1 [label=" 1/Vmax", headport=n, tailport=s]; x_int_uc1 -> origin_uc [label="-1/Km", headport=w, tailport=e]; x_int_uc2 -> y_int_uc2 [label="+ Inhibitor", style=dashed]; x_int_uc1 -> y_int_uc1 [label="No Inhibitor"]; } }
Figure 2: Lineweaver-Burk plots for different inhibition types.
Section 4: Biophysical Characterization of Inhibitor Binding
While enzyme kinetics provide functional information, biophysical techniques offer direct measurement of the binding affinity and thermodynamics of the enzyme-inhibitor interaction.
Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[19][20]
Step-by-Step Methodology:
-
Chip Preparation:
-
Immobilize the purified enzyme (ligand) onto a suitable sensor chip.
-
-
Analyte Injection:
-
Inject a series of concentrations of the inhibitor (analyte) over the chip surface.
-
-
Data Acquisition:
-
Monitor the association and dissociation phases of the binding interaction in real-time, generating a sensorgram.[20]
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[21][22][23]
Step-by-Step Methodology:
-
Sample Preparation:
-
Place the purified enzyme in the sample cell of the calorimeter.
-
Load the inhibitor into the injection syringe.
-
-
Titration:
-
Perform a series of small injections of the inhibitor into the enzyme solution.
-
-
Data Acquisition:
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of inhibitor to enzyme.
-
Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
| Technique | Measures | Key Parameters | Advantages | Considerations |
| SPR | Binding kinetics and affinity | ka, kd, KD | Real-time, label-free, high throughput | Requires immobilization of one binding partner |
| ITC | Binding thermodynamics and affinity | KD, n, ΔH | Label-free, solution-based, provides full thermodynamic profile | Higher sample consumption, lower throughput |
Table 2: Comparison of Biophysical Techniques
Section 5: Lead Optimization and the Path Forward
The data gathered from kinetic and biophysical assays feed into the lead optimization phase. This iterative process involves medicinal chemists modifying the inhibitor's structure to improve its properties.[24][25][26]
-
Structure-Based Drug Design (SBDD): If the 3D structure of the enzyme-inhibitor complex is known (e.g., from X-ray crystallography), it can be used to guide the design of more potent and selective inhibitors.[27] Computational tools like molecular docking can predict how modifications will affect binding.[][29][30][31]
-
Structure-Activity Relationship (SAR): SAR studies systematically explore how changes in the inhibitor's chemical structure affect its biological activity, helping to identify key functional groups.[26]
-
ADMET Profiling: In parallel, the lead compounds are evaluated for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to ensure they have the potential to be safe and effective drugs.
The ultimate goal of lead optimization is to produce a preclinical candidate with a desirable balance of potency, selectivity, and drug-like properties.[26]
References
- Pearson. (2022, July 22). Michaelis-Menten vs. Lineweaver-Burk Plots: Videos & Practice Problems.
- The Royal Society of Chemistry. Protocol for enzyme assays.
- One Nucleus. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
- Benchchem. Application Notes and Protocols for Spectrophotometric Measurement of Enzyme Activity with Z-Phe-Leu-Glu-pNA.
- Rowan University. Fragment-Based Lead Discovery.
- BOC Sciences. Enzyme Inhibitors & Molecular Modeling in Drug Discovery.
- Wikipedia. Fragment-based lead discovery.
- CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting.
- ResearchGate. Efficient Strategies for Lead Optimization by Simultaneously Addressing Affinity, Selectivity and Pharmacokinetic Parameters.
- Di Trani, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
- Slideshare. Enzyme kinetics- michaelis menten model, lineweaver burk plot.
- ResearchGate. Workflow of structure-based drug design (SBDD) in the drug discovery process.
- Charles River Labor
- MCAT Biochemistry. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide.
- International Journal of Drug Discovery and Herbal Research. (2024, September 25). The Role of Molecular Docking in Modern Drug Discovery and Development: A Comprehensive Review.
- Ain Shams University. Method of Enzyme Assay.
- National Institutes of Health. (2018, March 1).
- Khan Academy. Enzyme inhibition and kinetics graphs.
- National Institutes of Health.
- Microbe Notes. (2023, August 3). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition.
- Patsnap Synapse. (2025, May 21).
- PubMed. Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN.
- YouTube. (2021, January 12).
- Creative Enzymes. Spectrophotometric Enzyme Assays.
- ResearchGate. (2025, August 6). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design.
- ACS Publications. (2014, April 12). Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase.
- National Institutes of Health. (2019, June 6).
- Frontiers. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics.
- TA Instruments. Characterizing Binding Interactions by ITC.
- Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR).
- YouTube. (2022, December 9). Introduction into Fragment Based Drug Discovery.
- University College London. Enzyme inhibitors.
- Semantic Scholar. Structure-based design of enzyme inhibitors and receptor ligands.
- Wang, Y., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences.
- National Institutes of Health. Rational Approaches to Improving Selectivity in Drug Design.
- ResearchGate. (2018, July 16). Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities.
- Longdom Publishing. Biochemistry & Pharmacology: Open Access.
- Jack Westin.
- BIAcore. Surface plasmon resonance.
- Bitesize Bio. (2025, May 23). Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay.
- ResearchGate. Experimental strategy for enzyme inhibitor screening by surface plasmon...
- National Institutes of Health. (2012, May 1). Mechanism of Action Assays for Enzymes.
- ResearchGate. (2021, July 20). Structure-Based Drug Design Workflow.
- ACS Publications. (2024, October 1).
- PubMed. Structure-based inhibitor design.
- PubMed Central. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A.
- ResearchGate.
- ACS Publications. (2024, October 1).
- YouTube. (2025, July 6). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism.
Sources
- 1. youtube.com [youtube.com]
- 2. longdom.org [longdom.org]
- 3. microbenotes.com [microbenotes.com]
- 4. criver.com [criver.com]
- 5. onenucleus.com [onenucleus.com]
- 6. Fragment-Based Lead Discovery | Rowan [rowansci.com]
- 7. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 8. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. clyte.tech [clyte.tech]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Michaelis-Menten vs. Lineweaver-Burk Plots Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 15. Enzyme kinetics- michaelis menten model, lineweaver burk plot | PDF [slideshare.net]
- 16. 2minutemedicine.com [2minutemedicine.com]
- 17. Khan Academy [khanacademy.org]
- 18. youtube.com [youtube.com]
- 19. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 21. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 22. tainstruments.com [tainstruments.com]
- 23. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 27. Structure-based inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. jddhs.com [jddhs.com]
- 30. Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 2-(3-(Dimethylamino)phenyl)acetic acid in Crop Science Research
Introduction: Exploring a Novel Phenylacetic Acid Derivative in Plant Biology
The field of crop science is in a perpetual search for novel compounds that can modulate plant growth, enhance yield, and provide new solutions for weed management. Plant hormones, or phytohormones, and their synthetic analogues are central to these efforts. Among these, auxins represent a critical class of hormones that regulate a vast array of developmental processes.
This document provides a detailed guide for researchers on the potential applications and investigational protocols for 2-(3-(Dimethylamino)phenyl)acetic acid . While direct and extensive research on this specific molecule in crop science is not widely published, its structural similarity to phenylacetic acid (PAA), a known natural auxin, suggests a strong rationale for its investigation as a potential plant growth regulator or herbicide.
These notes are designed to be a foundational resource, offering both the theoretical basis and practical methodologies to explore the bioactivity of this compound. We will proceed from the fundamental principles of auxin biology, propose a hypothesized mechanism of action for this compound, and provide detailed protocols for its characterization.
Scientific Background: The Role of Auxins and Phenylacetic Acid in Plant Development
Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development.[1][2] The most well-known and studied auxin is indole-3-acetic acid (IAA).[2] However, other endogenous auxins, such as phenylacetic acid (PAA), also contribute to the overall auxin activity in plants.[3][4][5]
PAA is a naturally occurring auxin found in a wide variety of plants.[4][5] While its biological activity is generally lower than that of IAA, it is often present in much higher concentrations.[4] PAA has been shown to be involved in various aspects of plant development, including:
-
Root Growth and Development: PAA can promote the formation of lateral and adventitious roots.[1][6]
-
Cell Elongation: Like other auxins, PAA can stimulate cell elongation, a fundamental process in plant growth.[4]
-
Gene Regulation: PAA can regulate the expression of auxin-responsive genes through the TIR1/AFB signaling pathway.[3][4]
Synthetic compounds that mimic the action of natural auxins are widely used in agriculture and horticulture as plant growth regulators and herbicides.[7][8] For example, 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) are synthetic auxins used as herbicides to control broadleaf weeds.[9][10] These compounds, at high concentrations, overwhelm the plant's normal hormonal balance, leading to uncontrolled growth and eventually death.[8][9]
The structure of this compound, with its phenylacetic acid core, suggests that it may interact with the auxin signaling pathway in a manner similar to PAA and other synthetic auxins. The dimethylamino substitution on the phenyl ring is a key structural feature that will influence its biological activity.
Hypothesized Mechanism of Action
It is hypothesized that this compound acts as an auxin mimic. At the molecular level, this would involve its binding to auxin receptors, primarily the F-box proteins of the TIR1/AFB family. This binding would then promote the interaction between the TIR1/AFB proteins and the Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins. The degradation of these repressors would then de-repress the AUXIN RESPONSE FACTORs (ARFs), allowing for the transcription of auxin-responsive genes.
Caption: Workflow for the Avena coleoptile elongation bioassay.
Protocol 3: Adventitious Rooting Assay in Mung Bean Cuttings
Objective: To assess the root-promoting activity of this compound on mung bean (Vigna radiata) cuttings.
Materials:
-
Mung bean seeds
-
Beakers or glass vials
-
Solutions of this compound at various concentrations (e.g., 1, 10, 100 µM)
-
Positive control: Indole-3-butyric acid (IBA) solution (e.g., 10 µM)
-
Negative control: Deionized water
Procedure:
-
Germinate mung bean seeds in the dark for 7-10 days.
-
Prepare cuttings by excising the seedlings below the cotyledons.
-
Place the base of the cuttings in test solutions for 24 hours.
-
After the 24-hour treatment, transfer the cuttings to beakers containing only deionized water.
-
Grow the cuttings under light for 7-10 days.
-
Count the number of adventitious roots formed on each cutting.
-
Measure the length of the longest root on each cutting.
Data Interpretation and Expected Outcomes
The results from these bioassays will provide initial insights into the biological activity of this compound.
-
In the Avena coleoptile bioassay, a significant increase in coleoptile elongation compared to the negative control would indicate auxin-like activity. The dose-response curve can be compared to that of IAA to determine the relative potency of the compound.
-
In the mung bean rooting assay, an increase in the number and/or length of adventitious roots compared to the control would confirm its root-promoting properties.
-
For herbicidal activity screening (not detailed in a protocol but a logical next step), a dose-response study on a model plant like Arabidopsis thaliana or a common weed species would be necessary. At high concentrations, a significant inhibition of growth or plant death would suggest potential herbicidal effects.
Data Summary Table
The following table can be used to organize and present the data from the proposed bioassays.
| Treatment | Concentration | Avena Coleoptile Elongation (%) | Mung Bean Root Number (per cutting) | Mung Bean Root Length (mm) |
| Negative Control | - | |||
| Solvent Control | - | |||
| This compound | 10⁻⁸ M | |||
| 10⁻⁷ M | ||||
| 10⁻⁶ M | ||||
| 10⁻⁵ M | ||||
| 10⁻⁴ M | ||||
| 10⁻³ M | ||||
| Positive Control (IAA/IBA) | (Specify) |
Conclusion
The investigation of this compound represents a promising avenue of research in crop science. Its structural analogy to known auxins provides a strong rationale for its potential as a novel plant growth regulator or herbicide. The protocols and application notes provided in this document offer a comprehensive framework for initiating this research. Through systematic evaluation, the scientific community can uncover the full potential of this and other novel compounds to address the ongoing challenges in agriculture and food production.
References
- Duca, D., Lorv, J., Patten, C. L., Glick, B. R. (2014). Indole-3-acetic acid in plant-microbe interactions. Antonie van Leeuwenhoek, 106(1), 85-125.
- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
- Muir, R. M., & Hansch, C. (1953). The relationship of structure and growth-promoting activity of substituted phenylacetic and phenoxyacetic acids. Plant Physiology, 28(2), 218–232.
- Peterson, M. A., McMaster, S. A., Riechers, D. E., Skelton, J., & Stahlman, P. W. (2016). 2,4-D past, present, and future: a review. Weed Technology, 30(2), 303-345.
- Simon, S., & Petrášek, J. (2011). Why plants need more than one type of auxin. Plant Science, 180(3), 454-460.
- PhytoTechnology Laboratories. (n.d.). Plant Growth Regulators.
- Sugawara, S., Hishiyama, S., Jikumaru, Y., Hanada, A., Nishimura, T., Koshiba, T., ... & Kasahara, H. (2015). Distinct characteristics of indole-3-acetic acid and phenylacetic acid, two common auxins in plants. Plant and Cell Physiology, 56(8), 1641-1654.
- Cook, S. D. (2019). An Historical Review of Phenylacetic Acid. Plant and Cell Physiology, 60(2), 243–254.
- Kim, J., & Fink, G. R. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. Plants, 12(2), 266.
- Aoi, Y., Yamauchi, T., Nishi, H., Oikawa, A., Kuwahara, A., Ogawa, M., ... & Nakazono, M. (2020). Phenylacetic acid is a new class of auxin that is synthesized via the YUCCA-dependent pathway in plants. Proceedings of the National Academy of Sciences, 117(2), 1261-1270.
- Westfall, C. S., Zubieta, C., & Jez, J. M. (2016). Structural basis for substrate recognition by the GRETCHEN HAGEN 3 family of acyl acid amido synthetases. Journal of Biological Chemistry, 291(40), 20952-20964.
- Dong, J., et al. (2023). Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy.
- Liu, H., et al. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. Scientific Reports, 15(1), 12345.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives.
- F. Hoffmann-La Roche AG. (2003). Process for preparation of 2-phenyl acetic acid derivatives. U.S.
- Stanetty, P., & Schnürch, M. (2004). Synthesis of 2-[(3,4,5-Triphenyl)
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- Wikipedia. (2023, December 28). 2,4-Dichlorophenoxyacetic acid.
- BASF AG. (1993). Plant growth regulator compositions.
- Kim, J. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. Plants, 12(2), 266.
- Fu, S. F., Wei, J. Y., Chen, L., Liu, Z. Y., & Lin, F. C. (2015). Indole-3-acetic acid: a widespread physiological code in interactions of fungi with other organisms. Science Bulletin, 60(19), 1647-1655.
- Gonzalez, N. V., Soloneski, S., & Larramendy, M. L. (2005). Genotoxicity of the herbicide 2,4-dichlorophenoxyacetic and a commercial formulation, 2,4-dichlorophenoxyacetic acid dimethylamine salt. I. Evaluation of DNA damage and cytogenetic endpoints in Chinese Hamster ovary (CHO) cells. Toxicology in Vitro, 19(2), 289-297.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 9. MCPA - Wikipedia [en.wikipedia.org]
- 10. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-(Dimethylamino)phenyl)acetic Acid
Welcome to the technical support center for the synthesis of 2-(3-(Dimethylamino)phenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve the yield and purity of your target compound.
Overview of Synthetic Strategies
The synthesis of this compound, a valuable building block in pharmaceutical chemistry, can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, scale, and tolerance for specific reagents. The most common pathways begin with precursors like 3-(dimethylamino)acetophenone, 3-(dimethylamino)benzyl halides, or 3-(dimethylamino)benzyl cyanide.
Below is a summary of the primary synthetic methodologies, each with its own set of advantages and challenges.
Table 1: Comparison of Synthetic Routes
| Synthetic Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Willgerodt-Kindler Reaction | 3-(Dimethylamino)acetophenone | Sulfur, Morpholine, NaOH | 60-80% | Tolerant of the amine functional group; readily available starting material. | Requires high temperatures; intermediate thioamide can be difficult to hydrolyze.[1][2] |
| Grignard Reaction & Carboxylation | 3-(Dimethylamino)benzyl halide | Mg turnings, CO₂ (dry ice) | 50-70% | Powerful C-C bond formation; straightforward concept. | Highly sensitive to moisture; risk of Wurtz-coupling side reactions.[3][4] |
| Hydrolysis of Benzyl Cyanide | 3-(Dimethylamino)benzyl cyanide | H₂SO₄ or NaOH (aq) | 70-90% | Potentially high-yielding; classic, well-documented method. | Cyanide reagents are highly toxic; hydrolysis can sometimes stall at the amide intermediate.[4][5] |
| Palladium-Catalyzed Carbonylation | 3-(Dimethylamino)benzyl halide | CO gas, Pd catalyst, Base | 85-95% | High yields and functional group tolerance; efficient. | Requires high-pressure reactor and CO gas handling; catalyst cost.[4][6] |
Troubleshooting Guide (Q&A Format)
This section addresses specific problems that you may encounter during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
**dot
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// Connections start -> route_check; route_check -> wk_route [label=" W-K "]; route_check -> grignard_route [label=" Grignard "]; route_check -> cyanide_route [label=" Hydrolysis "];
wk_route -> wk_issue1; wk_route -> wk_issue2; wk_issue1 -> wk_sol1; wk_issue2 -> wk_sol2;
grignard_route -> grignard_issue1; grignard_route -> grignard_issue2; grignard_issue1 -> grignard_sol1; grignard_issue2 -> grignard_sol2;
cyanide_route -> cyanide_issue1; cyanide_issue1 -> cyanide_sol1; } } Caption: A troubleshooting decision tree for common synthesis issues.
Q1: My Willgerodt-Kindler reaction from 3-(dimethylamino)acetophenone has a low yield and produces a dark, tarry mixture. What's going wrong?
A1: This is a common issue with the Willgerodt-Kindler reaction, which often requires high temperatures that can lead to polymerization and side reactions. The problem can usually be traced to two key stages: the initial formation of the thiomorpholide intermediate or its subsequent hydrolysis.
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Causality & Solution (Thioamide Formation): The reaction between the ketone, sulfur, and morpholine forms a thioamide intermediate.[8][9] If this step is inefficient, unreacted starting material will decompose under the harsh conditions.
-
Optimize Temperature and Time: Ensure the reaction is heated uniformly to the recommended temperature (typically 130-140 °C) for a sufficient duration (6-8 hours).[4] Monitor the disappearance of the starting ketone by TLC.
-
Use a Phase-Transfer Catalyst (PTC): The addition of a PTC like triethylbenzylammonium chloride (TEBA) can dramatically improve the reaction rate and yield by facilitating the interaction between reagents in the multiphasic system.[1][10] This often allows for lower reaction temperatures and shorter times.
-
-
Causality & Solution (Hydrolysis): The hydrolysis of the stable thiomorpholide intermediate requires vigorous basic conditions. Incomplete hydrolysis is a frequent cause of low yields.
-
Ensure Sufficient Base and Time: After the initial reaction, add a concentrated aqueous solution of sodium hydroxide (e.g., 20-40%) and reflux for an extended period (4-12 hours) until the intermediate is fully consumed (monitor by TLC).[4]
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Improve Solubility: If the thioamide intermediate precipitates upon cooling, ensure it fully redissolves in the basic solution during the hydrolysis step, adding a co-solvent like ethanol if necessary.
-
Q2: I'm attempting the synthesis via a Grignard reaction with 3-(dimethylamino)benzyl chloride, but the reaction fails to initiate. Why?
A2: Grignard reagent formation is notoriously sensitive to experimental conditions. The primary culprit for failed initiation is the presence of water, which instantly quenches the highly basic organomagnesium species as it forms.[3]
-
Causality & Solution (Anhydrous Conditions):
-
Glassware and Reagents: All glassware must be rigorously dried, preferably by flame-drying under an inert atmosphere (Nitrogen or Argon) just before use.[4] Solvents like diethyl ether or THF must be anhydrous. Use a freshly opened bottle or distill from a suitable drying agent (e.g., sodium/benzophenone).
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction. Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or sonicate the flask to activate the surface.[4] A successful initiation is often indicated by gentle bubbling on the magnesium surface and a slight exothermic reaction.
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Q3: My Grignard reaction forms, but after carboxylation with dry ice and workup, my yield of this compound is very low, and I isolate a significant amount of 1,2-bis(3-(dimethylamino)phenyl)ethane.
A3: This indicates that while your Grignard reagent formed successfully, it either participated in a side reaction or the carboxylation step was inefficient. The isolated byproduct is the result of Wurtz-type homocoupling.
-
Causality & Solution (Homocoupling): The Grignard reagent can react with unreacted benzyl chloride in a coupling reaction.
-
Slow Addition: Add the solution of 3-(dimethylamino)benzyl chloride dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring reaction with the magnesium surface over coupling with already-formed Grignard reagent.[3]
-
-
Causality & Solution (Inefficient Carboxylation): The reaction with CO₂ occurs at the surface of the solid dry ice. Poor contact or premature quenching will lower the yield.
-
Use Excess, High-Quality Dry Ice: Use a large excess (at least 5-10 equivalents) of freshly crushed dry ice to maximize the surface area. Do not use old dry ice that has accumulated atmospheric water ice.
-
Correct Addition Order: Vigorously stir the crushed dry ice and slowly pour the Grignard solution onto it.[4] This ensures the Grignard reagent is always in an environment with a high concentration of CO₂. Adding dry ice to the Grignard solution is less efficient and can lead to localized warming and side reactions.
-
Acidic Workup: Quench the reaction only after all the dry ice has sublimated or been consumed. Use a cold, dilute acid (e.g., 1M HCl) to protonate the carboxylate salt and dissolve the magnesium salts.[4]
-
Q4: I am hydrolyzing 3-(dimethylamino)benzyl cyanide under basic conditions, but the reaction seems to stop at the amide stage. How can I push the reaction to completion?
A4: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate. The second step, hydrolysis of the amide, is often slower than the first and can require more forcing conditions.[5][11]
-
Causality & Solution:
-
Switch to Acid Catalysis: While basic hydrolysis can be effective, amides are often more readily hydrolyzed under strong acidic conditions. A mixture of aqueous sulfuric acid (e.g., 30-50%) and heating to reflux is a standard and effective method for converting stubborn amides to carboxylic acids.[7]
-
Increase Temperature and Time: Whether using acid or base, ensure the reaction is heated to a vigorous reflux for a sufficient period. Monitor the reaction by TLC, looking for the disappearance of the intermediate amide spot and the appearance of the more polar carboxylic acid spot.
-
Consider Biphasic Systems: If solubility is an issue, a phase-transfer catalyst can sometimes be employed in basic hydrolysis to improve the reaction rate, though switching to homogenous acidic conditions is often more effective.
-
Frequently Asked Questions (FAQs)
**dot
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// Starting Materials SM1 [label="3-(Dimethylamino)acetophenone", shape=ellipse]; SM2 [label="3-(Dimethylamino)benzyl Halide", shape=ellipse]; SM3 [label="3-(Dimethylamino)benzyl Cyanide", shape=ellipse];
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// Connections SM1 -> R1 -> Product; SM2 -> R2 -> Product; SM2 -> R3 -> Product; SM3 -> R4 -> Product; } } Caption: Overview of primary synthetic pathways to the target molecule.
1. What is the best method for purifying the final product? The most effective purification method is an acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base like sodium bicarbonate (NaHCO₃). The acidic product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer. Separate the aqueous layer and carefully re-acidify it with cold dilute HCl to a pH of ~2-3.[1] The pure this compound will precipitate and can be collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be used for further purification if needed.
2. Can the dimethylamino group interfere with any of the reactions? Yes, potentially. The dimethylamino group is basic. In the Grignard reaction, it does not typically interfere with reagent formation from the benzyl halide, but it can react with acidic impurities. In strongly acidic hydrolysis conditions (e.g., concentrated H₂SO₄ at high temperatures), there is a minor risk of protonating the amine, which could affect solubility or, in extreme cases, lead to degradation. However, in most standard protocols, the group is well-tolerated.
3. Are there any greener or more modern alternatives to these classic routes? Yes, palladium-catalyzed carbonylation of the corresponding benzyl halide is a highly efficient and modern method that often gives excellent yields.[4] Additionally, research into the oxidative decarboxylation of amino acid derivatives using photoredox and palladium dual catalysis presents a novel pathway, though it may not be as readily scalable as traditional methods.[12] These methods avoid the use of highly toxic cyanides or the high temperatures of the Willgerodt-Kindler reaction.
Experimental Protocol: Willgerodt-Kindler Synthesis
This protocol is a representative example based on established procedures.[1][4]
Step 1: Synthesis of the Thiomorpholide Intermediate
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-(dimethylamino)acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Add a catalytic amount of triethylbenzylammonium chloride (TEBA) (0.05 eq).
-
Heat the mixture to 130 °C in an oil bath and stir vigorously for 6-8 hours. Monitor the reaction by TLC until the starting ketone is consumed. The mixture will become dark and viscous.
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Allow the reaction mixture to cool to approximately 80-90 °C before proceeding to the next step.
Step 2: Hydrolysis of the Thiomorpholide
-
To the warm reaction mixture, carefully add a 20% aqueous solution of sodium hydroxide (NaOH) (5.0 eq).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6-12 hours. The hydrolysis should be monitored by TLC to ensure the disappearance of the intermediate.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Isolation
-
Transfer the cooled mixture to a beaker and carefully acidify with concentrated hydrochloric acid (HCl) in an ice bath until the pH is ~2. A precipitate should form.
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Collect the crude solid by vacuum filtration and wash thoroughly with cold water.
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For purification, transfer the solid to a separatory funnel containing ethyl acetate and 5% aqueous sodium bicarbonate. Shake well.
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Separate the layers. Discard the organic layer.
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Wash the aqueous layer with fresh ethyl acetate one more time to remove any remaining neutral impurities.
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Cool the aqueous layer in an ice bath and re-acidify with concentrated HCl to pH ~2 to precipitate the pure product.
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Collect the purified this compound by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.
References
- A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. (2006). Sciencemadness.org.
- Willgerodt rearrangement. Wikipedia.
- An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. (2016). ResearchGate.
- Grignard Reaction. Chem 355 Jasperse.
- Willgerodt-Kindler Reaction. Organic Chemistry Reaction.
- Willgerodt-Kindler Reaction. Organic Chemistry Portal.
- Process for preparation of 2-phenyl acetic acid derivatives. (2003). Google Patents.
- Some Condensation Reactions of Arylalkylnitriles. Lehigh Preserve.
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.
- 4-(DIMETHYLAMINO)PHENYLACETIC ACID. Lookchem.
- Biomimetic Catalytic Decarboxylation of Phenylacetic Acid Derivatives by Manganese(III) Complex. (2012).
- Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters.
- Catalyst for catalytic carboxylation to synthesize phenylacetic acid. (1991). Google Patents.
- Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024). MDPI.
- Method for the production of phenylacetic acid derivatives. (2003). Google Patents.
- Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. (2023). MDPI.
- α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses.
- 2-(dimethylamino)-2-phenylacetonitrile. PubChem.
- Decarboxylative Allylation of Amino Alkanoic Acids and Esters via Dual Catalysis. (2014). NIH.
- Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. (2009). Google Patents.
- Hydrolysis derivatives of (pyridyl-2)acetonitrile. (1981). PubMed.
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. preserve.lehigh.edu [preserve.lehigh.edu]
- 6. CN1133501C - Catalyst for catalytic carboxylation to synthesize phenylacetic acid - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. chemistry-reaction.com [chemistry-reaction.com]
- 9. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 12. Decarboxylative Allylation of Amino Alkanoic Acids and Esters via Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Separation of Phenylacetic Acid Isomers
Welcome to the technical support center for the HPLC separation of phenylacetic acid isomers. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you overcome your chromatographic challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering explanations and step-by-step solutions.
Q1: Why am I seeing poor or no resolution between my phenylacetic acid isomers?
A1: Senior Application Scientist's Analysis
Poor resolution between positional isomers like ortho-, meta-, and para-phenylacetic acid is a common challenge. These isomers have identical molecular weights and very similar polarities, making them difficult to separate using standard reversed-phase HPLC methods. The key to their separation lies in exploiting subtle differences in their structure and electronic properties.
Potential Causes and Solutions:
-
Inappropriate Stationary Phase: A standard C18 column, which separates primarily based on hydrophobicity, may not provide sufficient selectivity for positional isomers.[1][2] The subtle differences in the position of the functional group on the aromatic ring may not lead to significant differences in hydrophobic interactions.
-
Solution: Employ a stationary phase that offers alternative separation mechanisms. A phenyl-based column (e.g., Phenyl-Hexyl) is an excellent choice.[1][3] The phenyl groups in the stationary phase can interact with the aromatic rings of the phenylacetic acid isomers through π-π interactions. These interactions are sensitive to the electron density of the aromatic ring, which varies depending on the isomer, thus enhancing selectivity.[3]
-
-
Suboptimal Mobile Phase Composition: The choice of organic modifier and mobile phase pH is critical.
-
Solution:
-
Optimize the Organic Modifier: While acetonitrile is a common choice, methanol can sometimes offer different selectivity for aromatic compounds, especially on phenyl-based columns.[4] It is recommended to screen both acetonitrile and methanol.
-
Adjust the Mobile Phase pH: Phenylacetic acid is a carboxylic acid with a pKa of approximately 4.3.[5][6] To ensure the analyte is in a single, non-ionized form for consistent retention and good peak shape, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa.[7][8] A mobile phase pH of around 2.5 is a good starting point. This can be achieved by adding a small amount of an acid like phosphoric acid, trifluoroacetic acid (TFA), or formic acid to the aqueous portion of the mobile phase.[9][10][11]
-
-
Experimental Protocol: Mobile Phase pH Optimization
-
Prepare Stock Solutions:
-
Aqueous Buffer Stock: Prepare a 10 mM phosphate buffer and adjust the pH to 2.5 with phosphoric acid.
-
Organic Modifier: Use HPLC-grade acetonitrile or methanol.
-
-
Initial Mobile Phase Composition: Start with a mobile phase composition of 40:60 (v/v) organic modifier to aqueous buffer.
-
Isocratic Elution: Equilibrate your column with the initial mobile phase for at least 10-15 column volumes.
-
Inject Standard: Inject a standard solution containing the phenylacetic acid isomers.
-
Evaluate Chromatogram: Assess the resolution between the isomer peaks.
-
Iterative Adjustment: If resolution is insufficient, systematically adjust the percentage of the organic modifier in 5% increments (e.g., 35:65, 45:55) and re-inject the standard.
-
pH Screening (if necessary): If optimizing the organic modifier is not sufficient, prepare additional aqueous buffers at different pH values (e.g., pH 2.8, 3.0) while staying well below the pKa, and repeat the optimization process.
Q2: What is causing my phenylacetic acid peak to tail?
A2: Senior Application Scientist's Analysis
Peak tailing is a common issue when analyzing acidic compounds like phenylacetic acid. It is often caused by secondary interactions between the analyte and the stationary phase or other issues within the HPLC system.
Potential Causes and Solutions:
-
Secondary Interactions with Residual Silanols: The most common cause of peak tailing for acidic and basic compounds is the interaction with free silanol groups on the silica-based stationary phase.[12][13] These silanol groups can be acidic and interact with the analyte, leading to a secondary retention mechanism that causes the peak to tail.
-
Solution:
-
Lower the Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.0) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[12][13]
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated.[12] Using such a column can significantly reduce peak tailing.
-
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.[12][14]
-
Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, mass overload was likely the issue.[12]
-
-
Column Contamination or Void: A buildup of contaminants on the column frit or a void at the head of the column can disrupt the sample band and cause tailing.[14]
-
Solution:
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained sample components.[15]
-
Column Washing: If you suspect contamination, try washing the column with a strong solvent.[14] If a void is suspected, reversing the column (if the manufacturer allows) and flushing may help, but replacement is often necessary.[12]
-
-
Troubleshooting Flowchart for Poor Peak Resolution
Caption: A troubleshooting workflow for resolving poor separation of phenylacetic acid isomers.
Frequently Asked Questions (FAQs)
Q3: What is a good starting point for a mobile phase to separate phenylacetic acid isomers?
A3: A good starting point for separating phenylacetic acid isomers on a phenyl-based column would be a mobile phase consisting of a mixture of acetonitrile and a low-pH aqueous buffer.
| Component | Recommended Starting Condition | Rationale |
| Aqueous Phase | 10-25 mM Phosphate Buffer, pH adjusted to 2.5 with phosphoric acid | The buffer controls the pH, and a pH of 2.5 ensures phenylacetic acid (pKa ~4.3) is fully protonated, leading to better retention and peak shape.[8][16][17] |
| Organic Modifier | Acetonitrile | Acetonitrile is a common reversed-phase solvent. Methanol can also be tried for alternative selectivity.[4] |
| Initial Ratio | 40:60 (Acetonitrile:Aqueous Buffer, v/v) | This provides a starting point for retention. The ratio should be adjusted to achieve an optimal retention factor (k) between 2 and 10. |
This mobile phase should be filtered and degassed before use to prevent pump and column issues.[18]
Q4: Can I separate chiral isomers of substituted phenylacetic acids (e.g., mandelic acid)?
A4: Yes, but it requires a different approach. While positional isomers are diastereomers, separating enantiomers (chiral isomers) requires a chiral environment. Standard HPLC columns cannot separate enantiomers.[1]
Methods for Chiral Separation:
-
Chiral Stationary Phases (CSPs): This is the most direct and common method.[19][20] CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times.
-
Chiral Derivatization: The enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (like C18 or Phenyl).[21]
-
Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers in the column, allowing for their separation on an achiral column.
For a compound like mandelic acid (a hydroxylated phenylacetic acid), which is a common metabolite, chiral separation is often necessary.[22][23][24][25]
Q5: My system pressure is unexpectedly high. What should I do?
A5: High backpressure is a common HPLC issue that can indicate a blockage in the system.[26]
Systematic Troubleshooting Steps:
-
Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, the blockage is in the HPLC system (e.g., tubing, injector, or detector).
-
If the Column is the Issue:
-
Check the Guard Column: If you are using a guard column, replace it.
-
Reverse Flush the Column: If the column manufacturer permits, reverse the column's flow direction and flush with a strong solvent to dislodge any particulates on the inlet frit.[26]
-
-
If the System is the Issue: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.
To prevent high-pressure issues, always filter your mobile phases and samples, and use an in-line filter and a guard column.[26]
References
- Effect of mobile phase pH on reversed-phase HPLC separ
- How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24). Biotage.
- Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions.
- Control pH During Method Development for Better Chromatography - Agilent. Agilent Technologies.
- Exploring the Role of pH in HPLC Separ
- Troubleshooting HPLC- Tailing Peaks - Restek. (2014, March 11). Restek.
- How can I prevent peak tailing in HPLC? - ResearchGate. (2013, November 27).
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12).
- Positional Isomer Separation Method Suggestions using HPLC or LCMS - MicroSolv. (2025, December 1).
- Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (2012, March 1).
- HPLC Troubleshooting Guide. Agilent Technologies.
- Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International journal of legal medicine, 125(1), 95–99.
- Pinto, A. M., Welch, C. J., & Dolson, M. G. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
- Phenylacetic acid - Wikipedia. (2024).
- Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (2005). Eclética Química, 30(4), 67-73.
- Lin, Z., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analyst, 139(9), 2034-2040.
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions. (2025, June 19).
- Which stationary phase is mainly used in HPLC? - Quora. (2018, February 7). Quora.
- Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (2005). Redalyc.
- Phenylacetic acid propyl ester - NIST WebBook. National Institute of Standards and Technology.
- Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC - SIELC Technologies. SIELC Technologies.
- Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chrom
- Interactions of HPLC St
- Phenylacetic acid - Sciencemadness Wiki. (2022, August 17). Sciencemadness.
- 12.5: High-Performance Liquid Chromatography - Chemistry LibreTexts. (2019, June 5). Chemistry LibreTexts.
- Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (2025, August 7).
- Phenylacetic Acid. DrugFuture.
- Phenylacetic Acid | C8H8O2 | CID 999 - PubChem.
- Separation of Phenylacetic acid on Newcrom R1 HPLC column - SIELC Technologies. SIELC Technologies.
- Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers | Eclética Química. (2005, December 28). Eclética Química.
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Phenomenex.
- Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column - Sigma-Aldrich. Sigma-Aldrich.
- Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (2025, October 21).
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. (2025, January 8). Mastelf.
- Mobile Phase Selectivity. Phenomenex.
- Tips and Tricks of HPLC System Troubleshooting - Agilent. Agilent Technologies.
- Chiral Triphenylacetic Acid Esters: Residual Stereoisomerism and Solid-State Variability of Molecular Architectures | The Journal of Organic Chemistry. (2021, April 28).
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016).
- Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. (2011, July 15).
- HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
- Chiral Triphenylacetic Acid Esters: Residual Stereoisomerism and Solid-State Variability of Molecular Architectures. (2021).
- Chiral Separations by High‐Performance Liquid Chromatography. (2015).
- HPLC Troubleshooting Guide - Sigma-Aldrich. Sigma-Aldrich.
- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. Shimadzu.
- Chiral HPLC Separ
- Top 10 Most Common HPLC Issues and How to Fix Them (2023) - YouTube. (2023, August 28). YouTube.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De... - TCI Chemicals. TCI Chemicals.
Sources
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. quora.com [quora.com]
- 3. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 4. aapco.org [aapco.org]
- 5. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 6. Phenylacetic Acid [drugfuture.com]
- 7. biotage.com [biotage.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 11. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Blogs | Restek [discover.restek.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 17. agilent.com [agilent.com]
- 18. mastelf.com [mastelf.com]
- 19. csfarmacie.cz [csfarmacie.cz]
- 20. researchgate.net [researchgate.net]
- 21. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. redalyc.org [redalyc.org]
- 24. researchgate.net [researchgate.net]
- 25. Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers | Eclética Química [revista.iq.unesp.br]
- 26. agilent.com [agilent.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-(3-(Dimethylamino)phenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(3-(Dimethylamino)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the electron-donating dimethylamino group on the phenyl ring introduces unique electronic properties that can influence the reactivity of the starting materials and the stability of intermediates. This guide will explore common synthetic routes and provide solutions to potential challenges you may encounter.
Synthetic Strategies and Troubleshooting
There are several established methods for the synthesis of phenylacetic acid derivatives. Here, we will focus on three primary routes and address specific issues related to the synthesis of our target molecule.
Method 1: Willgerodt-Kindler Reaction
This reaction typically involves the conversion of an aryl methyl ketone to the corresponding phenylacetamide, which is then hydrolyzed to the carboxylic acid. The starting material for our target molecule would be 3-dimethylaminoacetophenone.
General Reaction Scheme:
Technical Support Center: Overcoming Solubility Issues with 2-(3-(Dimethylamino)phenyl)acetic acid in Assays
Introduction
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals experiencing solubility challenges with 2-(3-(Dimethylamino)phenyl)acetic acid. Achieving reproducible and reliable data is the cornerstone of scientific advancement. This guide provides a structured, in-depth approach to systematically troubleshoot and resolve solubility-related issues, ensuring the integrity and validity of your experimental results. We will move beyond simple procedural lists to explain the scientific rationale behind each recommended step, empowering you to make informed decisions in your experimental design.
Part 1: Foundational Understanding & Initial Troubleshooting
Q1: My this compound is precipitating in my aqueous assay buffer. What are the underlying physicochemical reasons for this?
The solubility behavior of this compound is governed by its amphoteric nature, meaning it has both acidic and basic functional groups: a carboxylic acid and a tertiary dimethylamino group.
-
pH-Dependent Ionization: The solubility of such compounds is highly dependent on the pH of the solution.[1][2][3] At a specific pH, known as the isoelectric point, the net charge of the molecule is zero, leading to minimal aqueous solubility and a high propensity for precipitation. Away from the isoelectric point, the molecule becomes charged (either as a cation or an anion), which generally increases its solubility in aqueous media.[2][4]
-
Hydrophobic Character: The phenyl ring contributes to the molecule's hydrophobicity, further limiting its solubility in water.
Therefore, precipitation in your aqueous buffer is likely due to a combination of the compound's intrinsic low solubility and a buffer pH that is close to its isoelectric point.
Q2: What is the standard first-line approach for dissolving this compound for in vitro assays?
The universally accepted initial strategy is to prepare a concentrated stock solution in a suitable organic solvent. This stock is then serially diluted into the final aqueous assay medium.
Core Rationale: This method bypasses the low aqueous solubility of the compound in its solid form by first dissolving it in a solvent where it is highly soluble. The subsequent dilution into the assay buffer results in a final organic solvent concentration that is typically low enough (ideally ≤0.5%) to be non-toxic to cells and not interfere with the assay's integrity.[5]
Recommended Primary Solvent:
-
Dimethyl Sulfoxide (DMSO): DMSO is the solvent of choice for most cell-based assays due to its ability to dissolve a wide range of both polar and nonpolar compounds, its miscibility with water and culture media, and its relatively low toxicity at low concentrations.[5][6]
-
Preparation: Weigh the desired mass of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 20-100 mM).
-
Solubilization: Vortex thoroughly. If necessary, gentle warming (to 37°C) or brief sonication can be employed to facilitate complete dissolution.
-
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Part 2: Advanced Troubleshooting for Persistent Solubility Issues
Problem: My compound dissolves in DMSO, but precipitates immediately upon dilution into my aqueous assay buffer.
This indicates that the compound's solubility limit in the final aqueous medium is being exceeded, even with the presence of a small amount of DMSO. The following decision workflow and advanced techniques should be employed.
Caption: Decision workflow for addressing precipitation upon dilution.
Advanced Solubilization Strategies
-
Scientific Principle: For an amphoteric compound like this compound, altering the pH of the assay buffer can significantly increase solubility by ensuring the molecule carries a net positive or negative charge.[1][4]
-
Implementation:
-
To create a more soluble anionic form, increase the buffer pH to be at least 1.5-2 units above the pKa of the carboxylic acid group.
-
To generate a more soluble cationic form, decrease the buffer pH to be at least 1.5-2 units below the pKa of the dimethylamino group.
-
-
Critical Consideration: Ensure the adjusted pH is compatible with the biological system under investigation (e.g., cell health, enzyme activity). Always include a pH-matched vehicle control in your experimental design.
-
Scientific Principle: Non-ionic surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[7][8]
-
Recommended Surfactants:
-
Protocol:
-
Prepare the assay buffer with a low concentration of the chosen surfactant (e.g., 0.01% to 0.1% v/v).
-
Ensure the surfactant is fully dissolved and dispersed.
-
Slowly add the DMSO stock of your compound to the surfactant-containing buffer while vortexing to facilitate micellar encapsulation.
-
-
Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule and increasing its aqueous solubility.[12][13][14][15][]
-
Recommended Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Frequently used in pharmaceutical formulations due to its high aqueous solubility and favorable safety profile.[12]
-
-
Protocol:
-
Dissolve HP-β-CD in your assay buffer. A molar excess relative to the compound is typically required.
-
Add the this compound (either from a DMSO stock or as a powder) to the HP-β-CD solution.
-
Mix thoroughly (stirring or sonication) to allow for the formation of the inclusion complex.
-
Comparative Summary of Advanced Solubilization Methods
| Method | Mechanism | Typical Concentration | Advantages | Disadvantages |
| pH Adjustment | Increases ionization | pH shift of ≥2 units from pI | Highly effective for ionizable drugs | May impact biological activity or assay conditions |
| Surfactants | Micellar encapsulation | 0.01% - 0.1% (v/v) | Generally biocompatible at low concentrations | Can interfere with membrane-based assays or protein-ligand interactions |
| Cyclodextrins | Inclusion complex formation | Molar excess to compound | High solubilizing capacity, low toxicity | Can be costly; may alter compound bioavailability |
Part 3: Addressing Hidden Solubility Problems & Ensuring Data Integrity
Problem: The solution appears clear, but my assay results are inconsistent and not reproducible.
This common issue often points to the presence of sub-visible micro-precipitates or compound aggregates. These particles can lead to an inaccurate effective concentration of the compound in the assay, causing high variability in the results.
Caption: Workflow for addressing inconsistent results due to suspected micro-precipitation.
-
Prepare the final working solution of this compound using the optimized solubilization method.
-
Select a compatible filter: Use a sterile 0.22 µm syringe filter. Polyvinylidene fluoride (PVDF) or polyethersulfone (PES) membranes are generally compatible with low-percentage DMSO solutions.
-
Filtration: Draw the solution into a sterile syringe, attach the filter, and gently dispense the solution into a fresh sterile tube. This step removes micro-aggregates and ensures sterility.
-
Immediate Use: Use the filtered solution in your assay without delay to prevent re-aggregation.
Self-Validation: Always include a vehicle control that has undergone the exact same solubilization and filtration process. This is essential to confirm that the solubilizing agents or the filtration process itself do not contribute to the observed biological effects.[17]
References
- Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: applic
- Solubility-pH profiles of some acidic, basic and amphoteric drugs.PubMed. [Link]
- Solubilization techniques used for poorly water-soluble drugs.PubMed Central. [Link]
- Unlocking the Power of Polysorbates: A Guide to Tween 20 and Tween 80.Alliance Organics LLP. [Link]
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs.Journal of Chemical and Pharmaceutical Research. [Link]
- Dimethyl sulfoxide.Wikipedia. [Link]
- DMSO usage in cell culture.LifeTein. [Link]
- Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Polysorbate Surfactants as Drug Carriers: Tween 20-Amphotericin B Conjugates as Anti-Fungal and Anti-Leishmanial Agents.PubMed. [Link]
- The Effects of pH on Solubility.Chemistry LibreTexts. [Link]
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed Central. [Link]
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor...Global Pharmaceutical Sciences Review. [Link]
- Solubilization techniques used for poorly water-soluble drugs.
- Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble.Journal of Chemical and Pharmaceutical Research. [Link]
- How to prepare sterile drug solution in DMSO for cell culture?Reddit. [Link]
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed. [Link]
- Solubilization of non-steroidal anti-inflammatory drugs in the presence of tween series surfactants.Taylor & Francis Online. [Link]
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.PubMed Central. [Link]
- What does it mean to use DMSO as a dissolvant in biology experiemnts?Biology Stack Exchange. [Link]
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.MDPI. [Link]
Sources
- 1. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. jocpr.com [jocpr.com]
- 8. jocpr.com [jocpr.com]
- 9. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 10. Polysorbate Surfactants as Drug Carriers: Tween 20-Amphotericin B Conjugates as Anti-Fungal and Anti-Leishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gpsrjournal.com [gpsrjournal.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Preventing Degradation of 2-(3-(Dimethylamino)phenyl)acetic acid in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-(3-(Dimethylamino)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on maintaining the integrity of this compound in solution. As a molecule with distinct reactive moieties, its stability is paramount for reproducible and accurate experimental outcomes. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to proactively design robust experiments.
Section 1: Understanding the Instability - Core Degradation Pathways
This section addresses the fundamental question of why this compound is prone to degradation. Understanding these mechanisms is the first step toward effective prevention.
Q1: What makes this compound susceptible to degradation in solution?
A: The structure of this compound contains two primary chemical features that are susceptible to degradation:
-
The Tertiary Arylamine Group (-N(CH₃)₂): The dimethylamino group is an electron-donating group attached to the phenyl ring. The lone pair of electrons on the nitrogen atom makes this site highly susceptible to oxidation.[1][2][3] This is a common liability for many pharmaceutically active compounds.
-
The Arylacetic Acid Moiety (-CH₂COOH): This structure is known to be sensitive to light (photosensitive), particularly UV radiation. This can trigger decarboxylation, where the carboxylic acid group is lost as CO₂.[4][5][6]
These two vulnerabilities mean that exposure to atmospheric oxygen and even ambient laboratory light can compromise the integrity of your sample. A supplier of a similar compound specifically notes it is "Air Sensitive" and recommends storage under an inert gas[7].
Q2: What is Oxidative Degradation and how does it affect this molecule?
A: Oxidative degradation involves the loss of electrons from the molecule, typically through reaction with oxygen or other oxidizing agents. For this compound, the nitrogen atom of the dimethylamino group is the most likely site of oxidation.[3]
The process can proceed via a radical cation intermediate, leading to several potential degradation products, including:
-
N-oxide formation: The nitrogen atom is oxidized to form a 2-(3-(dimethylamino-N-oxide)phenyl)acetic acid.
-
Demethylation: The loss of one or both methyl groups to form secondary or primary amine derivatives.[3]
This process is often visibly indicated by a solution turning from colorless to yellow or brown. Strong oxidizing agents are listed as incompatible materials for similar compounds[8].
Q3: What is Photodecomposition and how does it occur?
A: Photodecomposition is a chemical breakdown initiated by the absorption of light energy. Arylacetic acids are particularly known to undergo photodecarboxylation, especially in aqueous solutions under UV light (e.g., 254 nm).[4] This reaction can result in the formation of a benzyl radical, which can then lead to various products. Key pathways include:
-
Simple Decarboxylation: Loss of CO₂ to form 3-(dimethylamino)toluene.
-
Oxidative Decarboxylation: In the presence of oxygen, this can lead to the formation of 3-(dimethylamino)benzaldehyde.[6][9]
-
Dimerization: Two radicals can combine to form a dimer.[4]
The efficiency of these reactions can be influenced by the pH of the solution, with alkaline conditions sometimes promoting the process.[4]
Q4: How does pH influence the stability of the compound in solution?
A: The pH of the solution is a critical factor governing stability because it dictates the ionization state of both the carboxylic acid and the dimethylamino group.[10][11]
-
In Acidic Solution (Low pH): The dimethylamino group (a weak base) will be protonated to form a tertiary ammonium cation (-NH⁺(CH₃)₂). This protonation significantly reduces the susceptibility of the nitrogen to oxidation, as the lone pair of electrons is no longer available. The carboxylic acid will be in its neutral form.
-
In Alkaline Solution (High pH): The carboxylic acid group will be deprotonated to form a carboxylate anion (-COO⁻). The dimethylamino group will be in its neutral, non-protonated form, making it vulnerable to oxidation. Furthermore, alkaline conditions have been shown to facilitate the photodecarboxylation of some arylacetic acids.[4] Studies on other phenolic compounds also show instability at high pH.[12]
Therefore, maintaining a slightly acidic to neutral pH is often the best strategy to balance stability and solubility.
Section 2: Troubleshooting Guide - Common Experimental Issues
This table provides quick solutions to common problems encountered during experiments.
| Observation | Probable Cause | Recommended Action & Explanation |
| Solution turns yellow or brown over time, especially when stirred in open air. | Oxidative Degradation. The dimethylamino group is likely being oxidized by atmospheric oxygen. | Work under an inert atmosphere. Prepare solutions and conduct experiments under nitrogen or argon. Use solvents that have been de-gassed by sparging with an inert gas. |
| Appearance of new, unexpected peaks in HPLC, LC-MS, or NMR analysis. | Compound Degradation. The new peaks correspond to one or more of the degradation products discussed (e.g., N-oxide, decarboxylated product). | 1. Protect from light: Use amber vials or wrap containers in foil. Minimize exposure to ambient light. 2. Control pH: Buffer your solution to a slightly acidic pH (e.g., pH 5-6) if compatible with your experiment. 3. Prepare fresh: Make solutions immediately before use. |
| Loss of biological activity or inconsistent results between experiments. | Reduced concentration of the active parent compound due to degradation. The degradation products may be inactive or have different activity profiles. | Implement all stability best practices. Quantify the compound concentration by a validated HPLC method immediately before each experiment to ensure you are using the correct concentration of the active compound. |
| Precipitate forms in an aqueous buffer. | pH-dependent insolubility. The compound's solubility is highly dependent on its protonation state. It may be least soluble near its isoelectric point. | Adjust the pH of the buffer. Solubility is generally higher at pH values where either the amine is fully protonated (acidic pH) or the carboxylic acid is fully deprotonated (alkaline pH). Note the stability trade-offs mentioned in Section 1. |
Section 3: Best Practices & Protocols for Maximizing Stability
Proactive measures are the most effective way to prevent degradation.
3.1 Handling and Storage of Solid Compound
Proper storage of the material in its solid form is critical for long-term viability.
| Parameter | Recommendation | Rationale / Causality |
| Temperature | Store in a cool, dark place, preferably refrigerated (<15°C).[7] | Reduces the rate of any potential solid-state degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen).[7] | The compound is air-sensitive; an inert atmosphere prevents oxidation of the dimethylamino group. |
| Light | Keep in an opaque or amber container. | Prevents gradual photodegradation even in the solid state. |
| Moisture | Keep container tightly sealed in a dry environment or desiccator.[13] | Moisture can facilitate hydrolytic and oxidative processes. |
3.2 Protocol: Preparation of Stable Stock Solutions
-
Select an Appropriate Solvent: For a stock solution, use a high-purity, anhydrous aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are less likely to participate in degradation reactions compared to protic solvents like water or methanol.
-
De-gas the Solvent: Before use, sparge the solvent with a gentle stream of inert gas (argon or nitrogen) for 15-20 minutes. This removes dissolved oxygen, a primary culprit in oxidation.
-
Weigh Compound: Weigh the solid compound quickly in a controlled environment to minimize exposure to air and humidity.
-
Dissolution: Add the de-gassed solvent to the solid compound in a vial. If possible, flush the headspace of the vial with inert gas before sealing.
-
Storage of Stock Solution:
-
Store stock solutions at -20°C or -80°C.
-
Use vials with PTFE-lined caps to ensure a tight seal.
-
Aliquot the stock solution into smaller, single-use volumes. This avoids repeated freeze-thaw cycles, which can introduce moisture and oxygen into the solution.
-
3.3 In-Experiment Stability - Controlling Key Variables
For aqueous buffers and experimental media:
-
Atmosphere: If the experiment allows, de-gas all aqueous buffers before adding the compound. For long experiments, consider running them in a glove box or an inert atmosphere chamber.
-
Light: Conduct experiments in amber-colored plates or tubes. If using clear vessels, wrap them in aluminum foil. Avoid placing the experimental setup in direct sunlight or under harsh fluorescent lighting.
-
pH Control: If your experimental system is not naturally buffered, use a suitable buffer (e.g., MES, HEPES) to maintain a stable, slightly acidic to neutral pH. Avoid highly basic conditions (pH > 8) unless experimentally required.[4][12]
-
Temperature: Keep samples on ice or in a cooled rack whenever possible during preparation and downtime.
Section 4: Analytical Workflow for Stability Assessment
To ensure data integrity, it is crucial to verify the stability of the compound under your specific experimental conditions.
4.1 Protocol: Forced Degradation Study
A forced degradation study helps to identify potential degradation products and establish a "degradation profile." This is essential for developing a stability-indicating analytical method.
-
Prepare Solutions: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in your intended experimental buffer or solvent.
-
Apply Stress Conditions: Expose each solution to one of the following stress conditions for a defined period (e.g., 24 hours):
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.
-
Thermal Stress: Heat the solution at 60°C.
-
Photostress: Expose the solution to a photostability chamber with UV and visible light.[14]
-
-
Analysis: After the stress period, neutralize the acid/base samples and analyze all samples, including an unstressed control, by LC-MS.
-
Evaluation: Compare the chromatograms. The goal is to achieve partial degradation (10-30%), which allows for the clear identification of degradation product peaks that are well-resolved from the parent compound peak.
4.2 Workflow: Developing a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately measure the concentration of the active compound without interference from any of its degradation products, excipients, or other impurities.[14]
-
Initial Method Development: Use a standard C18 column with a mobile phase gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol. Formic acid helps to protonate the amine and sharpen the peak shape.
-
Inject Stressed Samples: Analyze the samples from your forced degradation study using the initial method.
-
Method Optimization: Adjust the gradient, flow rate, and/or mobile phase composition to achieve baseline separation between the parent compound peak and all major degradation product peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. The spectrum should be consistent across the entire peak, confirming no co-elution.
-
Validation: Once optimized, the method should be validated according to standard guidelines for parameters like linearity, accuracy, and precision.[14]
Section 5: Visual Summaries
Diagrams and Workflows
Caption: Primary degradation routes for this compound.
Sources
- 1. Ultrastructural cytochemistry of p-N,N-dimethylamino-beta-phenethylamine (DAPA) oxidation reactions. "activation" and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrastructural cytochemistry of p-N,N-dimethylamino-beta-phenethylamine (DAPA) oxidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photodecarboxylation of Arylacetic Acids [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. chemrevlett.com [chemrevlett.com]
- 7. 2-[4-(Dimethylamino)phenyl]acetic Acid | 17078-28-3 | TCI EUROPE N.V. [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. Visible-light-catalyzed decarboxylation of aryl acetic acids for the construction of aromatic aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. westliberty.edu [westliberty.edu]
- 14. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst for 2-(3-(Dimethylamino)phenyl)acetic Acid Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of 2-(3-(Dimethylamino)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on optimizing the catalytic system to achieve high yields and purity, addressing the specific challenges posed by the 3-(dimethylamino)phenyl moiety.
Introduction: The Challenge of the Dimethylamino Group
The synthesis of this compound, a valuable building block in pharmaceutical development, often presents unique challenges due to the presence of the electron-donating and potentially coordinating dimethylamino group. This functionality can significantly influence the reactivity of the aromatic ring and its interaction with the palladium catalyst, often leading to suboptimal results if not properly addressed. The primary hurdles include a slower rate of oxidative addition in cross-coupling reactions and potential catalyst inhibition.[1][2] This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide
This section is structured to help you diagnose and resolve common issues encountered during the synthesis of this compound.
**dot
graph TD{ subgraph "Troubleshooting Flow" A[Start: Low or No Product Yield] --> B{Is the Starting Material Consumed?}; B -- No --> C{Potential Issue: Inefficient Catalyst Activation or Deactivation}; C --> D[Review Catalyst System: Ligand Choice is Critical]; D --> E{Using Bulky, Electron-Rich Ligands? (e.g., Buchwald-type)}; E -- No --> F[ACTION: Switch to SPhos, XPhos, or similar biarylphosphine ligands]; E -- Yes --> G{Is the Reaction Strictly Anaerobic?}; G -- No --> H[ACTION: Improve degassing of solvent and use of inert atmosphere]; G -- Yes --> I{Consider Catalyst Poisoning by Dimethylamino Group}; I --> J[ACTION: Increase catalyst loading or use a pre-catalyst]; B -- Yes --> K{Multiple Unidentified Byproducts Observed?}; K -- Yes --> L{Potential Issue: Side Reactions}; L --> M[Check for Homocoupling of Boronic Acid/Ester]; M --> N[ACTION: Ensure rigorous exclusion of oxygen]; L --> O[Consider N-Arylation or other side reactions]; O --> P[ACTION: Optimize base and temperature]; K -- No --> Q{Product Formed but Difficult to Isolate/Purify?}; Q -- Yes --> R{Potential Issue: Purification Challenge}; R --> S[Amine functionality may cause streaking on silica gel]; S --> T[ACTION: Use a modified mobile phase (e.g., with triethylamine) or consider alternative purification methods]; end
} Caption: Troubleshooting workflow for the synthesis of this compound.
Common Problems and Solutions in a Q&A Format
Q1: My reaction shows very low or no conversion of the starting aryl halide. What is the likely cause?
A1: The most probable cause is an inefficient oxidative addition step, which is often the rate-determining step in palladium-catalyzed cross-coupling reactions.[1] The electron-donating dimethylamino group increases the electron density on the aromatic ring, making the carbon-halogen bond more resistant to cleavage by the Pd(0) catalyst.[1][2]
-
Solution:
-
Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective.[1] It is crucial to use a catalyst system with bulky, electron-rich phosphine ligands. Buchwald-type biaryl phosphine ligands such as SPhos and XPhos are highly recommended as they have been shown to be effective for coupling electron-rich aryl chlorides.[1]
-
Reaction Conditions: Ensure that the reaction is performed under strictly anaerobic conditions. Oxygen can lead to catalyst decomposition. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]
-
Q2: I am observing a significant amount of homocoupling of my boronic acid/ester. How can I minimize this side reaction?
A2: Homocoupling is often a result of oxygen contamination in the reaction mixture.[3] It can also be influenced by the choice of base and solvent.
-
Solution:
-
Rigorous Degassing: As mentioned above, the exclusion of oxygen is critical.
-
Base Selection: While stronger bases are often needed for challenging couplings, some can promote side reactions. Consider screening bases like K₃PO₄ or Cs₂CO₃.[1][3]
-
Ligand Choice: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[3]
-
Q3: The purification of my final product is challenging, with significant streaking on the silica gel column. What is the best approach for purification?
A3: The basicity of the dimethylamino group can cause strong interactions with the acidic silica gel, leading to poor separation.
-
Solution:
-
Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.
-
Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography.
-
Acid-Base Extraction: An effective workup procedure can significantly simplify purification. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous phase, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the product back into an organic solvent.
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification.[4][5]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for preparing this compound?
A1: Several routes can be employed, with the choice often depending on the availability of starting materials and the desired scale. Two common and effective methods are:
-
Palladium-Catalyzed Carbonylation of a Benzyl Halide: This method involves the reaction of 3-(dimethylamino)benzyl chloride or bromide with carbon monoxide in the presence of a palladium catalyst and a nucleophile (e.g., water or an alcohol). This approach is highly efficient for introducing the carboxylic acid moiety. However, electron-rich benzyl halides can be challenging substrates.[6][7]
-
Hydrolysis of 2-(3-(Dimethylamino)phenyl)acetonitrile: This is a classic and reliable two-step approach. First, the corresponding benzyl halide is converted to the nitrile via nucleophilic substitution with a cyanide salt. The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid.[8]
Q2: What are the optimal catalyst and ligand combinations for a Suzuki-Miyaura coupling to synthesize the target molecule?
A2: For the Suzuki-Miyaura coupling of an electron-rich aryl halide (like 3-bromo-N,N-dimethylaniline) with a suitable coupling partner, a robust catalyst system is essential.
| Catalyst Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle precatalyst. | These are common and effective sources of Pd(0) in situ.[1][3] |
| Ligand | Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). | These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps.[1][3] |
| Base | K₃PO₄, Cs₂CO₃. | Stronger, non-nucleophilic bases are often required for challenging couplings.[1] |
| Solvent | Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water. | These solvents are effective at solubilizing the reaction components.[1] |
Q3: Can the dimethylamino group coordinate to the palladium catalyst and inhibit the reaction?
A3: Yes, this is a valid concern. The nitrogen atom of the dimethylamino group has a lone pair of electrons and can potentially coordinate to the palladium center, leading to the formation of off-cycle, inactive catalyst species. The use of bulky ligands can help to mitigate this by sterically hindering the approach of the dimethylamino group to the metal center.
Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A4: A combination of chromatographic and spectroscopic methods is ideal.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the consumption of starting materials and the formation of the product.
-
Final Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the carboxylic acid functional group.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Approach
This protocol describes the synthesis of ethyl 2-(3-(dimethylamino)phenyl)acetate, which can be subsequently hydrolyzed to the desired carboxylic acid.
**dot graph TD{ subgraph "Suzuki-Miyaura Protocol" A[Reactants: 3-Bromo-N,N-dimethylaniline + Ethyl (triethoxysilyl)acetate] --> B[Catalyst System: Pd(OAc)₂ + SPhos]; B --> C[Base and Solvent: Cs₂CO₃ in Dioxane/H₂O]; C --> D[Reaction Conditions: Heat under Inert Atmosphere]; D --> E[Workup: Acid-Base Extraction]; E --> F[Purification: Column Chromatography]; F --> G[Hydrolysis: LiOH or NaOH in THF/H₂O]; G --> H[Final Product: this compound]; end
} Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add 3-bromo-N,N-dimethylaniline (1.0 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.[1]
-
Reagent Addition: Add degassed dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe, followed by the addition of the coupling partner (e.g., a suitable ethyl acetate equivalent like ethyl (triethoxysilyl)acetate, 1.5 equiv.).
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Purify the crude ester by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, possibly with 0.1% triethylamine.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and water, add an excess of lithium hydroxide or sodium hydroxide, and stir at room temperature until the hydrolysis is complete.
-
Isolation: Acidify the reaction mixture with 1M HCl to a pH of ~6-7 to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Carbonylation of 3-(Dimethylamino)benzyl Chloride
Step-by-Step Methodology:
-
Reaction Setup: In a high-pressure reactor, combine 3-(dimethylamino)benzyl chloride (1.0 equiv.), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), and a suitable ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene).
-
Solvent and Base: Add a suitable solvent (e.g., toluene or DMF) and an aqueous solution of a base like sodium hydroxide or potassium carbonate.
-
Carbonylation: Pressurize the reactor with carbon monoxide (10-20 atm).
-
Reaction: Heat the mixture to 80-120 °C and stir for several hours, monitoring the pressure drop.
-
Workup: After cooling and carefully venting the CO, separate the aqueous and organic layers.
-
Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the this compound.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent if necessary.
References
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides. (2025). Benchchem.
- Murata, M., Sambommatsu, T., Watanabe, S., & Masuda, Y. (2006). An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Synlett, 1867-1870.
- Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. (n.d.).
- Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(10), 4567–4574.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025). Benchchem.
- Vaddamanu, N., et al. (2006).
- Filtration and treatment of pharmaceutical liquids. (n.d.). Carbotecnia.
- List of purification methods in chemistry. (n.d.). In Wikipedia.
- Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. (n.d.). Benchchem.
- How do the electronic properties of a catalyst affect the rate of oxidative addition? (2017, July 30). Chemistry Stack Exchange.
- Oxidative Additions of Aryl Halides to Palladium Proceed through the Monolig
- Li, Y., et al. (2022). Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. The Journal of Organic Chemistry, 87(19), 13076-13084.
- 80 – Purification & Isolation Techniques (S6E5). (2025, April 20). YouTube.
- Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. (n.d.).
- The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Zapf, A., & Beller, M. (2002). The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl halides.
- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024, July 10).
- Martin, R., & Buchwald, S. L. (2011). Ni-Catalyzed Direct Carboxylation of Benzyl Halides with CO2. Organic Letters, 13(13), 3298-3301.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals.
- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
- Struggling with Suzuki Reaction. (2024, September 4). Reddit.
- Xie, J., et al. (2016). Monofluoroalkenylation of Dimethylamino Compounds through Radical-Radical Cross-Coupling.
- The crucial roles of MgCl2 as a non-innocent additive in the Ni-catalyzed carboxylation of benzyl halide with CO2. (n.d.). Royal Society of Chemistry.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.
- Improved carbonylation of heterocyclic chlorides and electronically challenging aryl bromides. (n.d.). PubMed.
- Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021, December 13).
- Suzuki reactions promoted by different ligands (the catalytic conditions. (n.d.).
- Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. (2024, June 19).
- Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines. (n.d.). Benchchem.
- α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. (n.d.). Organic Syntheses Procedure.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.).
- Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. (n.d.).
- Diethylamino-phenyl-acetic acid hydrochloride. (n.d.). Benchchem.
- Heck Reaction. (2023, June 30). Chemistry LibreTexts.
- Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. (n.d.).
- Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. (n.d.).
- Interaction, Bond Formation or Reaction Between a Dimethylamino Group and an Adjacent Alkene or Aldehyde Group in Aromatic Systems Controlled by Remote Molecular Constraints. (n.d.).
- Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substr
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved carbonylation of heterocyclic chlorides and electronically challenging aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
Technical Support Center: Troubleshooting Peak Tailing for 2-(3-(Dimethylamino)phenyl)acetic acid
Prepared by the Applications Science Department
Welcome to our dedicated technical guide for resolving chromatographic challenges associated with 2-(3-(Dimethylamino)phenyl)acetic acid. This molecule's zwitterionic nature, possessing both a basic tertiary amine and an acidic carboxylic acid functional group, makes it particularly susceptible to poor peak shape in reversed-phase HPLC. This guide provides in-depth, structured troubleshooting advice in a direct question-and-answer format to help you achieve symmetric, reproducible peaks.
Frequently Asked Questions (FAQs)
Q1: Why is my peak for this compound tailing?
A: Peak tailing for this compound is overwhelmingly caused by a secondary retention mechanism occurring alongside the primary hydrophobic interaction.[1] Your analyte contains a basic dimethylamino group, which becomes protonated (positively charged) in acidic to neutral mobile phases. This cationic species can then interact strongly with negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[2][3]
This ionic interaction is stronger than the intended reversed-phase retention, causing a portion of the analyte molecules to be retained longer, which results in a "tail" on the backside of the peak. This is a very common issue for amine-containing compounds.[1][4]
While this chemical interaction is the primary cause, other factors can contribute to or exacerbate peak tailing:
-
Column Overload: Injecting too much sample can saturate the stationary phase.[5]
-
Column Degradation: Physical issues like a void at the column inlet or a partially blocked frit can distort peak shape.[5]
-
Extra-Column Effects: Excessive tubing length or poorly made connections can cause peak dispersion.[6]
Caption: A systematic workflow for troubleshooting peak tailing.
-
Sample Overload: Prepare and inject a 1:10 and 1:100 dilution of your sample. If peak shape improves dramatically, you are overloading the column. Reduce the injected mass. [3][5]* Column Contamination/Void: Disconnect the column from the detector, reverse the flow direction, and flush to waste with a strong solvent (like 100% acetonitrile or isopropanol). This can dislodge particulates from the inlet frit. [1]An sudden drop in backpressure or significant peak distortion may indicate a void at the column head, which often requires column replacement. [5]* Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005"). [6]Check that all fittings are properly seated to avoid dead volume. [7]* Sample Solvent Mismatch: The sample should be dissolved in a solvent that is weaker than or the same strength as your initial mobile phase. Injecting in a much stronger solvent can cause severe peak distortion. [3]
References
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Waters Corporation. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. Waters Knowledge Base.
- Element Lab Solutions. Peak Tailing in HPLC.
- Phenomenex. How to Reduce Peak Tailing in HPLC?.
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
- GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics.
- ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
- McCalley, D. & Stoll, D. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America.
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- Dolan, J. W. Why Do Peaks Tail? - LC Troubleshooting Bible.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
- SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases.
- Stella, C., et al. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Separation Science, 27(4), 284-292.
- ChemicalBook. This compound | 132864-53-0.
- Gamache, P. H., et al. (2005). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate.
- Moravek. Exploring the Role of pH in HPLC Separation.
- Element Materials Technology. (2023). The Importance of Mobile Phase pH in Chromatographic Separations.
- McCalley, D. V. (2010). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. ResearchGate.
- ALWSCI. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromtech.com [chromtech.com]
- 7. labcompare.com [labcompare.com]
Technical Support Center: Enhancing the Stability of 2-(3-(Dimethylamino)phenyl)acetic Acid Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(3-(dimethylamino)phenyl)acetic acid and its derivatives. The inherent chemical functionalities of these molecules—a tertiary aromatic amine and a carboxylic acid—present unique stability challenges. This document is structured to provide not only troubleshooting solutions but also a foundational understanding of the degradation mechanisms, enabling you to proactively design more robust experiments and formulations.
Section 1: Understanding the Core Stability Challenges
The stability of this compound derivatives is primarily influenced by the electron-rich aromatic ring, which is activated by the dimethylamino group. This makes the molecule susceptible to specific degradation pathways.
Key Degradation Mechanisms:
-
Oxidative Degradation: The tertiary amine is a primary target for oxidation. Atmospheric oxygen, trace metal ions, or peroxide contaminants can lead to the formation of an N-oxide. This is often the main culprit behind sample discoloration (e.g., turning yellow or brown) as further oxidation can lead to complex colored polymeric impurities.
-
pH-Dependent Degradation: The stability of these compounds can be highly dependent on pH. In acidic conditions, the dimethylamino group (a weak base) is protonated. This can alter the electronic properties of the entire molecule, potentially influencing hydrolysis rates or other degradation pathways. The pH at which maximum stability is observed must be empirically determined.[1]
-
Photodegradation: Aromatic compounds can absorb UV light, leading to photolytic cleavage or the generation of reactive radical species that accelerate degradation.
Below is a diagram illustrating the primary points of vulnerability on the core molecular structure.
Caption: Key degradation vulnerabilities of the this compound scaffold.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the handling, storage, and analysis of these compounds in a direct question-and-answer format.
Q1: My solid compound or solution is turning yellow/brown over time, especially when exposed to light or air. What's causing this and how can I stop it?
A1: This is a classic sign of oxidative degradation. The electron-rich dimethylamino-phenyl system is susceptible to oxidation, forming highly conjugated, colored impurities.
-
Underlying Cause: The tertiary amine is likely being oxidized to an N-oxide or other downstream products. This process can be accelerated by light (photodegradation), heat, and the presence of trace metal ion catalysts.
-
Troubleshooting Steps:
-
Storage: Store the compound as a solid in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen) and in a freezer (-20 °C) to minimize exposure to air, light, and thermal energy.
-
Solvent Choice: When preparing solutions, use high-purity solvents that have been de-gassed (e.g., by sparging with nitrogen) to remove dissolved oxygen.
-
Use of Antioxidants: For stock solutions intended for longer-term storage, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid.[2]
-
Use of Chelating Agents: To sequester catalytic metal ions, adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to buffered solutions can be effective.[3]
-
Q2: I'm observing new impurity peaks in my HPLC chromatogram after leaving my sample in the autosampler overnight. How can I determine the cause?
A2: This suggests on-instrument or in-solution degradation. A systematic approach, known as a forced degradation study, is the best way to diagnose the issue.[4][5]
-
Underlying Cause: The degradation could be due to hydrolysis (if the mobile phase is strongly acidic or basic), oxidation (from dissolved oxygen), or photolysis (from ambient lab light).
-
Troubleshooting Steps:
-
Conduct a Mini-Forced Degradation Study: Expose small aliquots of your compound in solution to different stress conditions for a few hours:
-
Acid: Add a small amount of 0.1 M HCl.
-
Base: Add a small amount of 0.1 M NaOH.
-
Oxidation: Add a small amount of 3% H₂O₂.
-
Light: Leave a sample in a clear vial on the benchtop.
-
Control: Keep a sample protected from light in a sealed amber vial at 4 °C.
-
-
Analyze and Compare: Run HPLC on all samples. Compare the impurity profiles. If the new peak matches the one formed under oxidative stress, you know oxidation is the problem. If it matches the acid-stressed sample, your mobile phase might be too acidic.
-
Immediate Solution: Use fresh solutions for analysis. If runs are long, keep the autosampler tray cooled (e.g., to 4 °C) and use amber or UV-protected vials to minimize degradation during the analytical sequence.
-
Q3: My compound appears to degrade during silica gel column chromatography. What are my options?
A3: Standard silica gel is acidic and can catalyze the degradation of sensitive compounds, particularly those with amine functionalities.
-
Underlying Cause: The acidic silanol groups on the silica surface can interact with the dimethylamino group, promoting degradation. The large surface area and presence of air also provide an ideal environment for oxidation.
-
Troubleshooting Steps:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a volatile base, such as triethylamine (~0.1-1%), before packing the column. This will neutralize the acidic sites.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a less acidic reversed-phase chromatography (e.g., C18) for purification if the compound's polarity allows.
-
Work Quickly: Minimize the time the compound spends on the column to reduce the opportunity for degradation.
-
Section 3: Key Experimental Protocols
To ensure the scientific integrity of your work, it is crucial to systematically evaluate the stability of your compounds. The following protocols provide a framework for these studies.
Protocol 3.1: Forced Degradation (Stress Testing) Workflow
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[6] The goal is to achieve 10-20% degradation, not complete decomposition.[4]
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
Apply Stress Conditions: Dispense aliquots of the stock solution into separate vials for each condition as outlined in the table below. For thermal stress, use the solid compound.
-
Monitor Degradation: Run samples at various time points (e.g., 2, 8, 24 hours) until you observe approximately 10-20% degradation of the parent peak by HPLC.
-
Sample Quenching:
-
For acid/base hydrolysis, cool the samples to room temperature and neutralize them by adding an equimolar amount of base/acid, respectively.
-
For other conditions, simply cool the samples.
-
-
Analysis: Dilute all samples, including the control, to a suitable concentration for HPLC analysis. Analyze using a high-resolution HPLC method, preferably with mass spectrometry (LC-MS) detection to help identify the mass of the degradation products.
Table 1: Summary of Forced Degradation Conditions
| Stressor | Recommended Conditions | Rationale & Causality |
|---|---|---|
| Acid Hydrolysis | 0.1 M - 1 M HCl at RT or 60°C | Tests for lability in acidic environments, which can affect the protonated amine.[5] |
| Base Hydrolysis | 0.1 M - 1 M NaOH at RT or 60°C | Tests for lability in basic environments, which can promote hydrolysis of ester derivatives.[5] |
| Oxidation | 3-30% H₂O₂ at Room Temperature | Specifically targets the dimethylamino group and other electron-rich sites. |
| Thermal Stress | Solid & Solution at 60-80°C | Determines intrinsic thermal stability and susceptibility to heat-accelerated degradation. |
| Photostability | UV (254/365 nm) & White Light | Assesses sensitivity to light, which can cause photolytic cleavage or radical formation. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What excipients or additives are best for stabilizing a liquid formulation of my compound?
A1: The choice depends on the primary degradation pathway, which you can identify through forced degradation studies.
Table 2: Common Stabilizing Excipients
| Excipient Type | Examples | Mechanism of Action & Purpose |
|---|---|---|
| Buffers | Citrate, Phosphate, TRIS | Maintain the optimal pH for stability, preventing acid- or base-catalyzed degradation.[[“]][8] |
| Antioxidants | Ascorbic Acid, BHT, Sodium Metabisulfite | Scavenge free radicals or molecular oxygen to prevent oxidative degradation of the amine.[2] |
| Chelating Agents | EDTA, Citric Acid | Bind trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative reactions.[3] |
| Co-solvents | Propylene Glycol, PEG 400 | Can improve solubility and, in some cases, reduce degradation by lowering water activity.[[“]] |
Q2: How critical is the choice of solvent for stability?
A2: It is highly critical. Protic solvents (like water, methanol, ethanol) can participate in hydrolytic reactions, whereas aprotic solvents (like acetonitrile, DMSO, THF) are generally more inert but must be of high purity. Always use freshly opened, high-purity, or anhydrous solvents where appropriate. Avoid solvents containing peroxide impurities (e.g., older bottles of THF or diethyl ether), as these will aggressively oxidize your compound.
Q3: What routine handling precautions should my lab implement for these compounds?
A3:
-
Light Protection: Always use amber vials or wrap vials in aluminum foil for both storage and during experiments.
-
Inert Atmosphere: For sensitive intermediates or long-term storage, purge vials with argon or nitrogen before sealing.
-
Temperature Control: Store solids and solutions at or below recommended temperatures. Avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.
-
Purity First: Ensure all reagents, solvents, and glassware are clean and free of contaminants that could catalyze degradation.
References
- Science.gov.Forced degradation study: Topics by Science.gov.
- Ubaya Repository.Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
- Journal of Chemical and Pharmaceutical Research (JOCPR).The Impact of Formulation Strategies on Drug Stability and Bioavailability.
- Consensus.Strategies to enhance pharmaceutical formulation stability.
- IVT Network.Forced Degradation Studies: Regulatory Considerations and Implementation.
- National Institutes of Health (NIH).Development of forced degradation and stability indicating studies of drugs—A review.
- MedCrave.Forced Degradation Studies.
- National Institutes of Health (NIH).Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
- Separation Science.Analytical Techniques In Stability Testing.
- International Journal of Pharmaceutical Sciences and Research.Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
Sources
- 1. forced degradation study: Topics by Science.gov [science.gov]
- 2. jocpr.com [jocpr.com]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajpsonline.com [ajpsonline.com]
- 7. consensus.app [consensus.app]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Trace Analysis of 2-(3-(Dimethylamino)phenyl)acetic Acid
Welcome to the technical support center for the analysis of 2-(3-(Dimethylamino)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the quantitative analysis of this compound, particularly at trace levels in complex matrices. The unique zwitterionic nature of this molecule, possessing both a tertiary amine and a carboxylic acid functional group, presents specific analytical hurdles. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you refine your methodology and achieve robust, reproducible results.
Frequently Asked Questions (FAQs): Initial Method Development
This section addresses common questions that arise during the initial phases of method development for this compound.
Q1: What is the best starting point for Liquid Chromatography (LC) column selection for this analyte?
Answer: The dual functionality of this compound requires careful column selection to manage its amphipathic and ionizable nature.
-
Primary Recommendation: A modern, high-purity, end-capped C18 or a Phenyl-Hexyl column is the recommended starting point. These columns offer robust hydrophobic retention while minimizing secondary interactions that can cause poor peak shape.
-
Causality: The tertiary amine group in your analyte is basic and, at acidic pH values typically used in reversed-phase chromatography, will carry a positive charge. This positive charge can interact ionically with deprotonated, negatively charged residual silanol groups on the surface of lower-purity silica-based columns. This secondary interaction is a primary cause of significant peak tailing.[1][2] High-purity silica and advanced end-capping processes dramatically reduce the number of available silanols, thus mitigating this issue.
-
Alternative Consideration: If peak tailing persists, consider a column with a different stationary phase chemistry, such as one with a PFP (Pentafluorophenyl) phase. These columns offer alternative selectivity through mechanisms like dipole-dipole and π-π interactions, which can be beneficial for aromatic amines.
Q2: How should I approach mobile phase selection for optimal chromatography and Mass Spectrometry (MS) sensitivity?
Answer: Mobile phase composition is critical for controlling retention, peak shape, and ionization efficiency.
-
Recommended Mobile Phase:
-
Aqueous (A): 0.1% Formic Acid with 5-10 mM Ammonium Formate in Water.
-
Organic (B): Acetonitrile or Methanol containing 0.1% Formic Acid.
-
-
Scientific Rationale:
-
Acid (Formic Acid): The addition of an acid like formic acid is essential to keep the mobile phase pH low (typically pH 2.7-3.5). This ensures consistent protonation of the tertiary amine, leading to more stable retention times.
-
Buffer Salt (Ammonium Formate): This is the key to overcoming peak tailing. The ammonium ions (NH₄⁺) in the buffer act as a competitor for the negatively charged silanol sites on the column, effectively shielding the positively charged analyte from these secondary interactions.[3] This results in significantly more symmetrical peaks.
-
Organic Solvent: Acetonitrile often provides better peak shapes and lower backpressure than methanol, but methanol can sometimes offer different selectivity. It is worth evaluating both during method development.
-
| Mobile Phase Additive | Expected Outcome for this compound | Rationale |
| 0.1% Formic Acid (No Buffer) | Likely significant peak tailing. | Analyte amine is protonated (positive charge), but residual silanols on the column are exposed (negative charge), leading to strong secondary ionic interactions.[1] |
| 0.1% Formic Acid + 10mM Ammonium Formate | Good peak shape, symmetrical peaks. | Ammonium ions compete for active silanol sites, preventing analyte interaction and minimizing tailing.[3] |
| 0.1% Ammonium Hydroxide (High pH) | Poor retention in reversed-phase. | At high pH, the carboxylic acid is ionized (negative charge) and the amine is neutral. The overall polarity increases, leading to very little retention on a C18 column. |
Q3: Should I use positive or negative mode Electrospray Ionization (ESI) for mass spectrometry detection?
Answer: Positive Ionization Mode (ESI+) is strongly recommended.
The tertiary amine group is a site of high proton affinity, meaning it is readily protonated in the acidic mobile phase required for good chromatography. This results in a stable positive charge and, consequently, a strong signal in ESI+ mode, typically as the [M+H]⁺ ion.
While the carboxylic acid can be deprotonated to form an [M-H]⁻ ion in negative mode, this would require a high pH mobile phase, which is incompatible with good reversed-phase retention for this compound. Attempting negative mode analysis in an acidic mobile phase will result in extremely poor sensitivity.
Q4: How do I select an appropriate internal standard (IS) for quantitative analysis?
Answer: The choice of internal standard is paramount for achieving accuracy and precision, as it corrects for variability during sample preparation and analysis.[4][5]
-
Gold Standard: A stable isotope-labeled (SIL) version of the analyte (e.g., with Deuterium, ¹³C, or ¹⁵N) is the ideal choice. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences the same extraction recovery and matrix effects.[6][7] This provides the most accurate correction.
-
Alternative (If SIL is unavailable): A close structural analog can be used. The analog should have similar functional groups and extraction behavior but a different mass. For this compound, a suitable analog could be:
-
2-(3-(Diethylamino )phenyl)acetic acid
-
2-(4 -(Dimethylamino)phenyl)acetic acid
-
-
Caution with Analogs: While useful, structural analogs may not perfectly mimic the chromatographic retention or ionization efficiency of the analyte, which can introduce a small bias. This must be carefully evaluated during method validation as per ICH M10 guidelines.[8][9]
Troubleshooting Guide: Common Analytical Issues
This section provides a systematic approach to resolving common problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape - Significant Tailing
You observe that the analyte peak is asymmetrical, with a pronounced "tail."
Caption: Logical workflow for troubleshooting peak tailing.
-
Confirm the Cause: As the diagram illustrates, if only your analyte peak is tailing, the issue is almost certainly a chemical interaction between the analyte and the stationary phase.[10] The primary cause is the interaction between the protonated tertiary amine and residual column silanols.[1]
-
Implement Buffer: The most effective solution is to add a competing salt to your mobile phase.
-
Action: Prepare your aqueous mobile phase (Mobile Phase A) with 0.1% formic acid and 10 mM ammonium formate. Ensure the buffer is present in both mobile phase A and B if running a gradient, to maintain consistent ionic strength.[3]
-
-
Check Sample Overload: Injecting too much analyte can saturate the stationary phase and cause tailing.
-
Action: Dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, column overload was a contributing factor.[2]
-
-
Consider an Alternate Column: If tailing persists even with a buffered mobile phase, your column may have high silanol activity.
-
Action: Switch to a column known for good peak shape with basic compounds, such as a Waters Acquity BEH, Agilent Zorbax Eclipse Plus, or a Phenomenex Kinetex EVO C18.
-
Issue 2: High Matrix Effects & Low Sample Recovery
You are analyzing samples in a biological matrix (e.g., plasma, urine) and observe significant signal suppression or low and inconsistent recovery.
Biological matrices are complex, containing phospholipids, salts, and proteins that can co-extract with your analyte.[11] These endogenous components can interfere with the ESI process, suppressing the ionization of your analyte (matrix effect), or they can lead to analyte loss during sample preparation.[12][13] A simple protein precipitation is often insufficient for trace-level analysis.
A mixed-mode cation exchange (MCX) SPE protocol is highly effective for selectively isolating basic compounds like your analyte from complex matrices.[14] This method uses both reversed-phase and ion-exchange retention mechanisms for superior cleanup.
Caption: Step-by-step workflow for Mixed-Mode Cation Exchange SPE.
This protocol is designed for a standard 1 mL, 30 mg MCX SPE cartridge.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add the internal standard.
-
Add 200 µL of 4% phosphoric acid in water.
-
Vortex to mix. This step precipitates proteins and ensures the analyte's amine group is protonated (positively charged).
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of 2% formic acid in water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge. The analyte will be retained by both hydrophobic (C18) and ionic (cation exchange) interactions.
-
-
Wash Steps:
-
Wash 1 (Polar Interferences): Wash with 1 mL of 2% formic acid in water. This removes salts and other highly polar interferences.
-
Wash 2 (Non-polar Interferences): Wash with 1 mL of methanol. This removes phospholipids and other non-polar, neutral interferences that were retained hydrophobically. The analyte remains bound by the stronger ionic interaction.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on the analyte's amine group, disrupting the ionic bond with the sorbent and allowing it to be eluted.
-
-
Final Steps:
-
Evaporate the eluate to dryness under a stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of your initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid and 10mM Ammonium Formate) for LC-MS/MS analysis.
-
Issue 3: Analyte Instability in Processed Samples
You notice that the analyte concentration decreases over time when samples are left in the autosampler.
Tertiary amines can be susceptible to degradation, especially in certain solvents or when exposed to light or reactive surfaces over extended periods.[15][16] While generally stable, issues can arise during the analytical workflow.
-
Assess Stability: Perform formal stability tests as outlined in bioanalytical method validation guidelines.[17][18]
-
Autosampler Stability: Place a set of QC samples in the autosampler and analyze them at time zero and after a set period (e.g., 24, 48 hours). The mean concentration should be within ±15% of the nominal value.
-
Freeze-Thaw Stability: Analyze QC samples after they have undergone several freeze-thaw cycles (e.g., from -80°C to room temperature).
-
-
Control Autosampler Temperature:
-
Action: Set the autosampler temperature to a low, controlled value (e.g., 4-10°C) to slow down any potential degradation reactions.
-
-
Optimize Reconstitution Solvent:
-
Action: Ensure your reconstitution solvent is acidic (e.g., your mobile phase A). The protonated form of the amine is generally more stable in solution. Avoid reconstituting in purely organic or neutral pH solvents where the analyte might be less stable.
-
-
Use Inert Vials:
-
Action: In rare cases, active sites on glass vials can cause adsorption or degradation. Use silanized or polypropylene vials if you suspect this is an issue.
-
References
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA.
- Derivatization methods for the LC-MS/MS analyses of carboxylic acids.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry?NorthEast BioLab. URL
- Assessment of matrix effect in quantitative LC-MS bioanalysis.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.Longdom Publishing S.L. URL
- Demystifying the ICH M10 Bioanalytical Method Valid
- ICH M10 guideline: validation of bioanalytical methods.Kymos. URL
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- ICH M10 on bioanalytical method validation.European Medicines Agency (EMA). URL
- Selection of Internal Standards for LC-MS/MS Applic
- Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA.Semantic Scholar. URL
- A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine.
- bioanalytical method validation and study sample analysis m10.
- Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.Semantic Scholar. URL
- Measuring Primary Aromatic Amine Migration into Foods by Targeted LC-HRMS.Thermo Fisher Scientific. URL
- A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
- What are the Best Practices of LC-MS/MS Internal Standards?NorthEast BioLab. URL
- Internal Standards - What Are They?
- LC Troubleshooting—All of My Peaks are Tailing!
- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?BioPharma Services. URL
- ICH guideline M10 on bioanalytical method validation and study sample analysis.European Medicines Agency (EMA). URL
- Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?
- Troubleshooting poor peak shape in the LC-MS analysis of Columbamine.Benchchem. URL
- A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry.
- Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method.Shimadzu. URL
- LC Troubleshooting—All of My Peaks are Tailing!
- Tailing peak shape of tertiary amines in RP C18 LCMS analysis?
- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
- Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- Impact of Solvent on the Thermal Stability of Amines.
- Stability of Structurally Varied Aqueous Amines for CO2 Capture.
- Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics.
- A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry.SciSpace. URL
- Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in P
- Impact of Solvent on the Thermal Stability of Amines.
- Extraction of Acidic Drugs from Plasma with Polymeric SPE.Agilent. URL
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
- New Formulation of Tertiary Amines for Thermally Stable and Cost-Effective Chemical Additive: Synthesis Procedure and Displacement Tests for High-Temperature Tertiary Recovery in Steam Applic
Sources
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. nebiolab.com [nebiolab.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. cerilliant.com [cerilliant.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worldwide.com [worldwide.com]
- 9. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nebiolab.com [nebiolab.com]
- 13. longdom.org [longdom.org]
- 14. mdpi.com [mdpi.com]
- 15. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. database.ich.org [database.ich.org]
Technical Support Center: Improving the Efficiency of 2-(3-(Dimethylamino)phenyl)acetic acid Derivatization
Welcome to the technical support center for the derivatization of 2-(3-(Dimethylamino)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing common derivatization reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
This center is structured into two main parts:
-
Frequently Asked Questions (FAQs): Addressing common high-level questions about strategy and reagent selection.
-
Troubleshooting Guide: A problem-oriented section to help you diagnose and solve specific experimental issues you may encounter.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for derivatizing the carboxylic acid group of this compound?
The primary site for derivatization on this molecule is the carboxylic acid functional group. The most common transformations are amidation and esterification, which are critical for synthesizing new chemical entities or preparing samples for analysis.
-
Amidation: This involves forming an amide bond by reacting the carboxylic acid with a primary or secondary amine. This is a cornerstone reaction in medicinal chemistry. It almost always requires a coupling agent to activate the carboxylic acid.[1][2]
-
Esterification: This reaction converts the carboxylic acid into an ester by reacting it with an alcohol. This is often done to increase the volatility of the compound for Gas Chromatography (GC) analysis or to act as a protecting group.[3][4][5]
-
Acyl Halide Formation: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] This intermediate is typically not isolated and is reacted in situ with a nucleophile (like an alcohol or amine) to form the desired derivative.[7][8]
Q2: How do I choose the right amide coupling agent for my reaction?
The choice of coupling reagent is critical and depends on the specific amine, solvent, and desired reaction conditions.
| Coupling Agent Class | Examples | Strengths | Weaknesses |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely used. EDC byproducts are water-soluble, simplifying purification.[2] | Can lead to racemization (if applicable) and require additives like HOBt or NHS to suppress side reactions and improve efficiency.[9] DCC produces a urea byproduct that is often difficult to remove.[10] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High coupling efficiency, low racemization risk, fast reaction times.[9] Excellent for difficult or sterically hindered couplings.[11] | More expensive, can react with the amine nucleophile as a side reaction if not pre-activated correctly.[12] |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency, low racemization.[9] | More expensive and may require stricter handling. |
| Other | T3P, COMU | T3P is effective and has easily removed byproducts. COMU is highly efficient, soluble in many solvents, and has a favorable safety profile.[13] | May be less familiar to some researchers. |
Recommendation: For routine couplings, EDC in combination with an additive like N-hydroxysuccinimide (NHS) is a robust and economical choice.[1][14] For challenging couplings involving unreactive amines or sterically hindered substrates, a uronium salt like HATU is often the preferred method.[11][15]
Q3: Do I need to protect the dimethylamino group during derivatization?
Generally, no. The tertiary amine of the dimethylamino group is a relatively weak nucleophile compared to the primary or secondary amine you are coupling. Furthermore, under the acidic conditions often used for the initial activation step of an EDC coupling (pH 4.5-6.0), the dimethylamino group will be protonated, which deactivates it towards side reactions.[1] However, be mindful of the overall basicity of your reaction; using a large excess of a non-nucleophilic base like DIPEA should not cause issues.
Part 2: Troubleshooting Guide
This section addresses specific problems in a Q&A format.
Problem 1: Low or No Yield of the Desired Amide Product
Q: My EDC/NHS coupling reaction is giving a very low yield. What are the most likely causes and how can I fix it?
This is a common issue with several potential root causes. Let's break them down systematically.
The Science: EDC/NHS coupling is a two-step process with distinct optimal pH ranges.[16]
-
Activation Step: The activation of the carboxylic acid by EDC is most efficient in a slightly acidic environment (pH 4.5–6.0).[1][17][18] This protonates the EDC, making it more susceptible to nucleophilic attack by the carboxylate.
-
Coupling Step: The subsequent reaction of the stable NHS-ester with the primary amine is most efficient at a physiological to slightly basic pH (7.0–8.5).[1][16] At this pH, the amine is deprotonated and thus more nucleophilic.
Solution:
-
Two-Step Protocol: Perform the activation of this compound with EDC/NHS in a buffer like MES at pH 5.5 for 15-30 minutes.[16][17] Then, add your amine and adjust the pH to ~7.5 with a buffer like PBS or borate buffer for the coupling step.[16]
The Science: EDC and NHS are moisture-sensitive (hygroscopic) and can hydrolyze over time, rendering them inactive.[14][16][17] The O-acylisourea intermediate formed by EDC is also highly unstable in water and will hydrolyze back to the starting carboxylic acid if it doesn't react with NHS or the amine.[1][14][19]
Solution:
-
Proper Handling: Always allow EDC and NHS containers to equilibrate to room temperature before opening to prevent moisture condensation.[14][16][17]
-
Fresh Solutions: Prepare solutions of EDC and NHS immediately before use.[16][20] Do not store them in solution for extended periods.
-
Anhydrous Solvents: For non-aqueous reactions, use anhydrous solvents like DMF or DCM to minimize hydrolysis.
The Science: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete in the reaction, consuming your reagents and lowering the yield.[16][17]
Solution:
-
Recommended Buffers: Use non-competing buffers. For the activation step, MES is ideal.[16] For the coupling step, PBS, HEPES, or Borate buffers are suitable choices.[16]
-
Solvent Choice: For organic synthesis, DMF and DCM are common choices.[2] Ensure they are anhydrous. NMP can be a superior solvent for substrates with poor solubility.[11]
Problem 2: Presence of Significant Side Products in the Final Mixture
Q: My reaction is working, but I'm seeing a major byproduct with a mass corresponding to an N-acylurea. How can I prevent this?
The Science: The highly reactive O-acylisourea intermediate, formed after the carboxylic acid reacts with EDC, can undergo an intramolecular rearrangement to form a stable N-acylurea. This N-acylurea is unreactive towards amines and represents a dead-end for your reaction.[16]
Solution:
-
Use of NHS or HOBt: This is the primary reason additives are used. N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) rapidly reacts with the O-acylisourea intermediate to form a more stable NHS-ester or HOBt-ester.[16] This semi-stable intermediate is much less prone to rearrangement and hydrolysis but is still reactive enough to couple efficiently with the target amine.
-
Protocol: Always include at least 1.1-1.2 equivalents of NHS or HOBt along with your EDC.
Problem 3: Difficulty Purifying the Final Product
Q: How can I efficiently remove the urea byproduct and excess coupling reagents after my reaction?
The Science: The choice of coupling agent directly impacts the ease of purification. Byproducts from reagents like DCC are notoriously insoluble, complicating purification.[10] EDC was specifically designed to overcome this, as its urea byproduct is water-soluble.[2]
Solution:
-
Use EDC: If you are using DCC, switch to EDC (full name: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[2]
-
Aqueous Workup: After the reaction is complete (as monitored by TLC or LC-MS), perform an aqueous workup.
-
Dilute the reaction mixture (e.g., from DMF) with a larger volume of ethyl acetate or DCM.
-
Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid or 1M HCl) to remove any unreacted amine and basic byproducts.
-
Wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and additives like HOBt/NHS.
-
Finally, wash with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[21]
-
-
Recrystallization/Chromatography: If impurities remain, the product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile).[22]
Part 3: Protocols and Visualizations
Experimental Workflow: General Amide Coupling
This diagram illustrates the typical decision-making and procedural flow for performing an amide coupling reaction.
Caption: General workflow for EDC/NHS mediated amide bond formation.
Mechanism: EDC/NHS Coupling
This diagram shows the step-by-step chemical mechanism for the activation of a carboxylic acid and subsequent reaction with an amine.
Caption: Reaction mechanism of EDC/NHS mediated amide coupling.
Protocol: Standard EDC/NHS Amide Coupling in an Organic Solvent
This protocol is a reliable starting point for coupling this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 - 1.2 eq)
-
EDC·HCl (1.2 - 1.5 eq)
-
N-hydroxysuccinimide (NHS) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq, if amine is a hydrochloride salt)
-
Standard workup reagents (Ethyl Acetate, 1M HCl, Sat. NaHCO₃, Brine)
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Activation: Add EDC·HCl (1.2 eq) to the cooled solution in one portion. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 45 minutes.
-
Coupling: Add the amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add DIPEA (2-3 eq) to liberate the free base.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer with 1M HCl (2x), followed by saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure amide.
References
- G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
- Zhang, L., et al. (2018). The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF. ResearchGate.
- Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
- Xiao, S., et al. (2016). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances.
- Reddit r/Chempros. (2023). HATU coupling - what's the best order?.
- Reddit r/chemistry. (2023). Hatu reaction.
- Danielson, J. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.
- Reddit r/Chempros. (2022). EDC-HOBt Amide coupling workup help.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications.
- Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Science.
- Alhassan, G., et al. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Semantic Scholar.
- Hopemax. (2024). Amide Synthesis Mastery: Your Guide to EDC HCl Coupling.
- Chemistry LibreTexts. (2023). 21.S: Carboxylic Acid Derivatives (Summary).
- Vankayalapati, H., et al. (2001). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, ACS Publications. Request PDF on ResearchGate.
- ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?.
- Reddit r/chemistry. (2016). Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids?.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids.
- Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, ACS Publications.
- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
- ResearchGate. (2020). What is the best technique for amide purification?.
- Jack Westin. (n.d.). Carboxylic Acids Important Reactions.
- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Kai, M., et al. (1993). Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection. PubMed.
- Organic Syntheses. (n.d.). Procedure.
- Alhassan, G., et al. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. ResearchGate.
- The Organic Chemistry Tutor. (2021, April 18). Carboxylic Acid Derivative Reactions. YouTube.
- Jayanthi, S., & Krishnakumar, B. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. PMC - NIH.
- Han, J., et al. (2022). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. NIH.
- Aal-Aali, M. A., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC - NIH.
- Google Patents. (2001). Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. scispace.com [scispace.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. [PDF] Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias | Semantic Scholar [semanticscholar.org]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jpt.com [jpt.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 21. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-, 3-, and 4-(Dimethylamino)phenyl)acetic Acid for Researchers and Drug Development Professionals
The positional isomerism of the dimethylamino group on the phenylacetic acid scaffold gives rise to three distinct molecules: 2-(dimethylamino)phenyl)acetic acid, 3-(dimethylamino)phenyl)acetic acid, and 4-(dimethylamino)phenyl)acetic acid. While sharing the same molecular formula (C₁₀H₁₃NO₂), the spatial arrangement of the dimethylamino substituent dramatically influences their electronic properties, steric hindrance, and, consequently, their chemical reactivity and biological interactions. Understanding these differences is paramount for researchers in medicinal chemistry and drug development, where subtle structural changes can lead to significant variations in pharmacological profiles.
This guide provides a side-by-side comparison of these three isomers, offering insights into their synthesis, physicochemical characteristics, and potential as building blocks for more complex biologically active molecules.
Physicochemical Properties: A Tale of Three Isomers
The location of the electron-donating dimethylamino group on the aromatic ring directly impacts the molecule's polarity, acidity, and reactivity. The para-isomer, 4-(dimethylamino)phenyl)acetic acid, is the most well-characterized of the three.
| Property | 2-(Dimethylamino)phenyl)acetic acid (ortho) | 3-(Dimethylamino)phenyl)acetic acid (meta) | 4-(Dimethylamino)phenyl)acetic acid (para) |
| CAS Number | 14758-99-7[1] | 132864-53-0 | 17078-28-3[2] |
| Molecular Weight | 179.22 g/mol | 179.22 g/mol | 179.22 g/mol [2] |
| Melting Point | Not available | Not available | 105-108 °C[2] |
| Boiling Point | Not available | Not available | 328.8 °C at 760 mmHg[2] |
| pKa (Predicted) | Not available | Not available | 3.99 ± 0.10[2] |
The para-position in the 4-isomer allows for maximum resonance delocalization of the nitrogen lone pair into the aromatic ring and the carboxylic acid group, influencing its acidity and reactivity. In the ortho-isomer, steric hindrance between the dimethylamino group and the acetic acid side chain is expected to play a significant role in its conformation and reactivity. The meta-isomer will exhibit primarily inductive effects from the dimethylamino group, with less pronounced resonance effects compared to the ortho and para isomers.
Synthesis of (Dimethylamino)phenyl)acetic Acid Isomers
A general and reliable method for the synthesis of these isomers involves the methylation of the corresponding aminophenylacetic acid. This can be achieved through various methods, with one common approach being the Eschweiler-Clarke reaction.
General Synthetic Workflow
Sources
A Comparative Guide to Auxin Activity: Indole-3-Acetic Acid vs. Phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of plant biology and agricultural science, auxins stand out as a critical class of phytohormones that orchestrate plant growth and development. The quintessential natural auxin, Indole-3-acetic acid (IAA), has been the subject of extensive research.[1] However, the landscape of auxin research is continually expanding to include a variety of natural and synthetic compounds that mimic IAA's effects. This guide provides an in-depth comparison of the well-established natural auxin, IAA, with the class of synthetic auxins derived from phenylacetic acid (PAA), with a specific focus on understanding the potential activity of derivatives such as 2-(3-(Dimethylamino)phenyl)acetic acid.
Chemical Structures: The Foundation of Function
The biological activity of any molecule is intrinsically linked to its three-dimensional structure. Both IAA and PAA possess a carboxylic acid group attached to an aromatic ring system, a common feature for auxin activity.
-
Indole-3-acetic acid (IAA): Features an indole ring, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The acetic acid side chain is attached to the third carbon of the pyrrole ring.
-
This compound: This is a derivative of phenylacetic acid (PAA). PAA has a simpler structure with an acetic acid group attached to a single benzene ring. The derivative has a dimethylamino group (-N(CH3)2) at the meta-position (position 3) of the phenyl ring. This substitution can significantly alter the molecule's electronic properties, solubility, and interaction with auxin receptors.
Comparative Analysis of Auxin Activity: IAA vs. PAA
Experimental evidence consistently demonstrates that IAA is a more potent auxin than PAA. The auxin activity of PAA is generally estimated to be less than 10% of that of IAA in classical bioassays.[2][3][6]
| Feature | Indole-3-Acetic Acid (IAA) | Phenylacetic Acid (PAA) | This compound (Predicted) |
| Origin | Natural | Natural and Synthetic | Synthetic |
| Potency | High | Low (generally <10% of IAA)[2][3][6] | Likely low to moderate, dependent on receptor interaction |
| Primary Roles | Cell elongation, division, differentiation, apical dominance, root formation[5] | Root growth promotion, lateral root induction[4][6] | Unknown, potentially similar to PAA |
| Transport | Active polar transport | Primarily non-polar, diffusive transport[1][6] | Likely non-polar transport |
| Biosynthesis | Tryptophan-dependent and independent pathways | Phenylalanine-derived pathway[4][7] | Chemical synthesis |
| Mechanism | Binds to TIR1/AFB co-receptors, promoting Aux/IAA degradation[5] | Acts through the same TIR1/AFB pathway as IAA[2][5][6] | Predicted to interact with the TIR1/AFB pathway |
Mechanism of Action: A Shared Pathway
Despite differences in potency, both IAA and PAA exert their effects through the same primary signaling pathway. The canonical auxin signaling cascade involves the following key components:
-
Perception: In the nucleus, auxin binds to a co-receptor complex formed by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors.
-
Signal Transduction: This binding event stabilizes the interaction between TIR1/AFB and Aux/IAA proteins, leading to the ubiquitination of the Aux/IAA repressor by the SCFTIR1/AFB E3 ubiquitin ligase complex.
-
Transcriptional Regulation: The ubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome. The removal of the Aux/IAA repressor liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate the expression of auxin-responsive genes, ultimately leading to various physiological responses.
Experimental evidence, including yeast two-hybrid assays and pull-down assays, has shown that PAA can also promote the interaction between auxin receptors and Aux/IAA proteins, indicating a shared mechanism with IAA.[6]
Figure 1: The canonical auxin signaling pathway. Both IAA and PAA are perceived by the TIR1/AFB co-receptor complex, leading to the degradation of Aux/IAA repressors and the activation of auxin-responsive genes.
Experimental Protocol: The Arabidopsis thaliana Root Elongation Assay
To quantitatively assess and compare the auxin activity of different compounds, the Arabidopsis thaliana root elongation assay is a standard and reliable method. This assay leverages the fact that high concentrations of auxins inhibit primary root growth.
Objective: To determine the concentration-dependent effect of this compound and Indole-3-acetic acid on primary root elongation in Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Agar
-
Petri dishes (90 mm)
-
Sterile water
-
Ethanol (for dissolving compounds)
-
Indole-3-acetic acid (IAA)
-
This compound
-
Laminar flow hood
-
Growth chamber (22°C, 16h light/8h dark cycle)
-
Ruler or digital scanner and image analysis software (e.g., ImageJ)
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of IAA in 100% ethanol.
-
Prepare a 10 mM stock solution of this compound in 100% ethanol.
-
Rationale: Ethanol is used as a solvent for many organic compounds that have low solubility in water. Stock solutions allow for accurate dilution to final concentrations.
-
-
Preparation of Growth Media:
-
Prepare MS agar medium (0.8% w/v agar) containing 1% (w/v) sucrose. Autoclave to sterilize.
-
Cool the medium to approximately 50-60°C in a water bath.
-
In a laminar flow hood, add the auxin stock solutions to the molten MS medium to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM). Ensure the final concentration of ethanol is the same across all treatments (including the control) and does not exceed 0.1% (v/v).
-
Pour the medium into sterile Petri dishes and allow them to solidify.
-
Rationale: A concentration gradient allows for the determination of the dose-response curve. The control (0 µM auxin) is crucial for baseline comparison.
-
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes, and then rinse 3-5 times with sterile water.
-
Resuspend the sterilized seeds in sterile 0.1% agar solution.
-
Using a pipette, place individual seeds in a line on the surface of the prepared agar plates, approximately 1 cm from the top edge.
-
Seal the plates with parafilm.
-
Rationale: Sterilization prevents microbial contamination that could interfere with plant growth.
-
-
Seedling Growth and Data Collection:
-
Vernalize the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar.
-
After 4-5 days of growth, mark the position of the root tips on the back of the plates.
-
Allow the seedlings to grow for an additional 2-3 days.
-
Measure the length of the new root growth from the mark to the new root tip. This can be done with a ruler or by scanning the plates and using image analysis software.
-
Rationale: Vertical orientation simplifies root growth measurement. Measuring new growth after an initial period minimizes variability in germination time.
-
-
Data Analysis:
-
For each treatment, calculate the average root elongation and standard deviation.
-
Plot the average root elongation as a function of auxin concentration for both compounds.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
-
Figure 2: Workflow for the Arabidopsis thaliana root elongation assay.
Expert Analysis and Field Insights
The structural difference between the indole ring of IAA and the phenyl ring of PAA and its derivatives is the primary determinant of their differing auxin activities. The indole ring of IAA is thought to fit more optimally into the binding pocket of the TIR1/AFB co-receptors, leading to a more stable interaction and a stronger downstream signal.
For a synthetic derivative like this compound, the addition of the dimethylamino group at the meta-position introduces several changes:
-
Steric Hindrance: The bulky dimethylamino group could sterically hinder the molecule's ability to fit into the auxin-binding pocket of the receptor, potentially reducing its activity compared to the parent PAA molecule.
-
Electronic Effects: The dimethylamino group is an electron-donating group, which will alter the electron density of the phenyl ring. This could either enhance or weaken the interaction with the receptor, depending on the specific nature of the binding site.
-
Solubility and Uptake: The amino group can also affect the molecule's polarity and solubility, which in turn influences its uptake and transport within the plant tissues.
Given these considerations, it is plausible that this compound would exhibit auxin-like activity, likely acting through the TIR1/AFB pathway. However, its potency is expected to be lower than that of IAA and could be either higher or lower than that of PAA, depending on the interplay of steric and electronic factors. Empirical testing using bioassays such as the one described above is essential to definitively characterize its activity.
The study of synthetic auxins, including phenylacetic acid derivatives, remains a vibrant area of research. These compounds can serve as valuable tools to probe the intricacies of auxin perception and signaling. Furthermore, synthetic auxins with modified properties, such as increased stability or altered transport characteristics, have significant potential for agricultural applications, including as herbicides and plant growth regulators.
References
- Perez, V. C., Zhao, H., Lin, M., & Kim, J. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. Plants, 12(2), 266. [Link]
- Cook, S. D. (2019). An Historical Review of Phenylacetic Acid. Plant and Cell Physiology, 60(2), 233–243. [Link]
- Sugawara, S., Hishiyama, S., Jikumaru, Y., Hanada, A., Nishimura, T., Koshiba, T., ... & Kasahara, H. (2015). Distinct characteristics of indole-3-acetic acid and phenylacetic acid, two common auxins in plants. Plant & cell physiology, 56(8), 1641-1654. [Link]
- Cook, S. D., Nichols, D. S., Quittenden, L. J., Ross, J. J., & McAdam, E. L. (2016). Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images?. Plant physiology, 171(2), 1230–1241. [Link]
- Wightman, F., Schneider, E. A., & Thimann, K. V. (1980). Hormonal factors controlling the initiation and development of lateral roots. II. Effects of exogenous auxins on lateral root formation in pea roots. Physiologia Plantarum, 49(3), 304-314.
- Aoi, Y., Tanaka, K., Cook, S. D., Hayashi, K. I., & Kasahara, H. (2020). GH3 Auxin-Amido Synthetases Alter the Ratio of Indole-3-Acetic Acid and Phenylacetic Acid in Arabidopsis. Plant and Cell Physiology, 61(3), 596-605.
- Haagen-Smit, A. J., & Went, F. W. (1935). A physiological analysis of the growth substance. Proceedings of the Koninklijke Akademie van Wetenschappen te Amsterdam, 38(7), 852-857.
- Kawazu, K., Zhang, G. P., & Kanzaki, H. (1996). Bactericidal activity of phenylacetic acid and its derivatives. Bioscience, biotechnology, and biochemistry, 60(8), 1393-1394.
- Westfall, C. S., Zubieta, C., Herrmann, J., Kapp, U., Nanao, M. H., & Jez, J. M. (2016). Structural basis for prereceptor modulation of plant hormones by GH3 proteins. Science, 351(6275), 854-857.
- Kunkel, B. N., & Harper, C. P. (2018). The roles of auxin in plant-pathogen interactions. Journal of experimental botany, 69(3), 469-480.
- Muir, R. M., Fujita, T., & Hansch, C. (1967). Structure-activity relationship in the auxin activity of mono-substituted phenylacetic acids. Plant Physiology, 42(11), 1519.
- Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor.
- Wightman, F., & Lighty, D. G. (1982). Identification of phenylacetic acid as a natural auxin in the shoots of higher plants. Physiologia Plantarum, 55(1), 17-24. [Link]
- Perez, V. C., & Kim, J. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. Plants, 12(2). [Link]
- Schneider, E. A., & Wightman, F. (1986). Auxin metabolism in plants. In Plant growth substances 1985 (pp. 29-37). Springer, Berlin, Heidelberg.
- Small, D. K., & Morris, R. O. (1990). A rapid and sensitive bioassay for auxin. Plant Physiology, 93(4), 1439-1444.
- Cook, S. D., McAdam, E. L., Nichols, D. S., Quittenden, L. J., & Ross, J. J. (2016). Auxin biosynthesis: are the indole-3-acetic acid and phenylacetic acid biosynthesis pathways mirror images?. Plant physiology, 171(2), 1230-1241. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Methodological Guide to Evaluating the Antibacterial Efficacy of 2-(3-(Dimethylamino)phenyl)acetic acid Against Clinically Relevant Pathogens
Introduction: The Imperative for Novel Antibacterial Agents
The rise of antimicrobial resistance (AMR) represents a formidable threat to global health, with the potential to render common infections untreatable and critical medical procedures, such as surgery and chemotherapy, exceedingly risky.[1][2] A particular concern is the emergence of multidrug-resistant strains among a group of pathogens collectively known as the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[3][4] These organisms are leading causes of nosocomial infections and have developed numerous mechanisms to "escape" the effects of conventional antibiotics.[4][5]
This environment necessitates an urgent and continuous search for new chemical entities with antibacterial potential. Phenylacetic acid (PAA) and its derivatives have emerged as a class of interest, with some studies demonstrating inherent antibacterial activity.[6][7][8] PAA, a natural compound, has been shown to inhibit both Gram-positive and Gram-negative bacteria, often by disrupting cell membrane integrity and key metabolic processes.[7][8][9]
This guide focuses on a novel, uncharacterized derivative, 2-(3-(Dimethylamino)phenyl)acetic acid (hereafter "Cmpd-X"). To date, there is no published data on the antibacterial properties of this specific molecule. Therefore, this document serves not as a review of existing data, but as a comprehensive methodological framework for researchers and drug development professionals. It outlines the essential in vitro assays required to rigorously evaluate the potential efficacy of Cmpd-X and compare its performance head-to-head with established, clinically relevant antibiotics.
Foundational Efficacy Screening: Potency and Bactericidal Activity
The initial evaluation of any potential antibiotic is to determine its potency and whether it inhibits growth (bacteriostatic) or actively kills the bacteria (bactericidal). This is achieved through two sequential, standardized assays: the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the cornerstone of susceptibility testing, defining the lowest concentration of a compound that completely inhibits the visible in vitro growth of a microorganism.[10][11][12] We will employ the broth microdilution method, a standardized protocol recommended by the Clinical and Laboratory Standards Institute (CLSI) for its reproducibility and efficiency.[13][14]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Cmpd-X and Comparators:
-
Prepare a high-concentration stock solution of Cmpd-X in a suitable solvent (e.g., DMSO), ensuring solubility.
-
Similarly, prepare stock solutions for comparator antibiotics: Vancomycin (Gram-positive standard), Ciprofloxacin (broad-spectrum standard), and Linezolid (synthetic bacteriostatic standard).
-
-
Plate Preparation:
-
Using a sterile 96-well microtiter plate, dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12.
-
Add 100 µL of the highest concentration of the test compound (e.g., Cmpd-X) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 1-10 now contain a gradient of the compound.
-
Well 11 will serve as the growth control (broth and bacteria, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculum Preparation:
-
Select a quality control bacterial strain (e.g., S. aureus ATCC 29213). From an overnight culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in wells 1-11 is now 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
Caption: Workflow for the Broth Microdilution MIC Assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is a crucial follow-up that distinguishes bactericidal from bacteriostatic agents. It determines the lowest compound concentration required to kill at least 99.9% of the initial bacterial population.[15][16][17]
Experimental Protocol: MBC Assay
-
Subculturing from MIC Plate: Following the determination of MIC, take the plate used for the MIC assay.
-
Select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations, as well as the growth control well.
-
Plating: Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each selected well and plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate these agar plates at 37°C for 18-24 hours.
-
Result Interpretation: After incubation, count the number of colonies on each plate. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[16][18] An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[18]
Illustrative Data Presentation
The following table presents hypothetical data for Cmpd-X against a panel of ESKAPE pathogens, demonstrating how results would be structured for direct comparison.
| Organism (Strain) | Cmpd-X | Vancomycin | Ciprofloxacin | Linezolid |
| MIC | MBC | MIC | MBC | |
| S. aureus (MRSA) | 8 | 16 | 1 | 2 |
| E. faecium (VRE) | 16 | 32 | >64 | >64 |
| K. pneumoniae (CRE) | 32 | >128 | 4 | 8 |
| A. baumannii (MDR) | 64 | >128 | 8 | 16 |
| P. aeruginosa | >128 | >128 | 2 | 4 |
| Enterobacter spp. | 32 | 128 | 1 | 2 |
| (All values are in µg/mL. Data is for illustrative purposes only.) |
Dynamic Efficacy Assessment: Time-Kill Kinetics
While MIC and MBC provide static endpoints, a time-kill assay offers a dynamic view of antibacterial activity, revealing the rate at which a compound kills bacteria over time.[19][20] This is critical for understanding concentration-dependent vs. time-dependent killing, which has significant implications for dosing in future clinical applications.
Experimental Protocol: Time-Kill Assay
-
Preparation: Prepare flasks containing CAMHB with Cmpd-X or a comparator antibiotic at concentrations relative to the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Also include a no-drug growth control flask.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling Over Time: Place the flasks in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aseptically remove an aliquot from each flask.[21][22]
-
Enumeration:
-
Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto antibiotic-free agar plates.
-
Incubate the plates for 18-24 hours, then count the colonies to determine the CFU/mL at each time point.
-
-
Data Analysis and Interpretation:
-
Plot the results as log₁₀ CFU/mL versus time for each concentration.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19][22]
-
A bacteriostatic effect is characterized by a <3-log₁₀ reduction, often maintaining the bacterial count near the initial inoculum level.[22]
-
Caption: Workflow of the Time-Kill Kinetic Assay.
Preliminary Mechanistic Outlook
The parent compound, phenylacetic acid (PAA), is believed to exert its antibacterial effect by disrupting the bacterial cell membrane and interfering with metabolic pathways, such as the tricarboxylic acid (TCA) cycle.[7][9] Studies have shown that PAA treatment leads to increased membrane permeability, leakage of intracellular components like nucleic acids and proteins, and inhibition of key metabolic enzymes.[7][9]
Based on this precedent, initial mechanism of action (MoA) studies for Cmpd-X should investigate similar cellular insults. A logical next step would be to perform cell membrane integrity assays. This could involve using fluorescent dyes like propidium iodide, which can only penetrate cells with compromised membranes, and observing treated bacteria via fluorescence microscopy or flow cytometry. These preliminary experiments would provide valuable insight into whether Cmpd-X shares a mechanistic pathway with its parent compound.
Summary and Future Directions
This guide provides a foundational, three-pronged in vitro strategy for the initial evaluation of a novel antibacterial candidate, this compound (Cmpd-X). By systematically determining its potency (MIC) , cidal activity (MBC) , and rate of kill (Time-Kill Assay) against a panel of high-priority ESKAPE pathogens and comparing these metrics to established antibiotics, researchers can build a robust preliminary profile of the compound's potential.
The data generated from these protocols are essential for making informed decisions in a drug discovery program. Positive results—such as potent MIC values (especially against resistant strains), a bactericidal mechanism of action, and rapid kill kinetics—would provide a strong rationale for advancing Cmpd-X to the next stages of preclinical development. These subsequent stages would include:
-
Resistance Induction Studies: To determine how quickly bacteria develop resistance to Cmpd-X.
-
Synergy Testing: To see if Cmpd-X can enhance the activity of existing antibiotics.
-
Cytotoxicity Assays: To ensure the compound is not toxic to mammalian cells.
-
In Vivo Efficacy Studies: To evaluate the compound's performance in animal infection models.
This structured, data-driven approach is paramount in the challenging but vital quest for the next generation of effective antibiotics.
References
- ESKAPE - Wikipedia. (n.d.).
- De Oliveira, D. M. P., Forde, B. M., & Kidd, T. J. (2020). Antimicrobial Resistance in ESKAPE Pathogens. Clinical Microbiology Reviews, 33(3), e00181-19. [Link]
- Santajit, S., & Indrawattana, N. (2020).
- Mulani, M. S., et al. (n.d.). Antibiotic resistance mechanism of ESKAPE pathogens. ResearchGate.
- Khan, S., et al. (2022). ESKAPE pathogens and their potential in antimicrobial resistance: A Review.
- Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
- Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
- Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Hossan, S., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Ersoy, S. C., & McEven, K. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]
- Babu, B. K., et al. (n.d.). Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. Journal of Chemical and Pharmaceutical Sciences.
- CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Xie, T., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Xie, T., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. ResearchGate.
- Li, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [Link]
- Nielsen, E. I., et al. (n.d.). Pharmacokinetic-Pharmacodynamic Modelling for Antibiotics: Static and Dynamic In Vitro Time-Kill Curve Experiments. PAGE Meeting.
- Pacific BioLabs. (n.d.). Time Kill Testing.
- Emery Pharma. (2018). Minimum Inhibitory Concentration (MIC) Testing Overview. YouTube. [Link]
- Al-Shabib, N. A., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
- Kaderabkova, N., et al. (n.d.). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate.
- Pharmaguideline. (n.d.). SOP for Antimicrobial Effectiveness Testing.
- Cruz-Munoz, M. E., et al. (2022). The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. mBio. [Link]
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Wikipedia. (n.d.). Antibiotic sensitivity testing.
- Performance of Standards for Antimicrobial Susceptibility Testing (AST). (n.d.).
- Microbe Investigations. (2024). Navigating Regulatory Requirements for Antibacterial Efficacy Testing.
- Kim, P. I., et al. (2004). Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. PubMed. [Link]
Sources
- 1. Antimicrobial Resistance in ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. ESKAPE - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. jchps.com [jchps.com]
- 7. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. youtube.com [youtube.com]
- 15. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. microchemlab.com [microchemlab.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. emerypharma.com [emerypharma.com]
- 20. pacificbiolabs.com [pacificbiolabs.com]
- 21. page-meeting.org [page-meeting.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of an Analytical Method for 2-(3-(Dimethylamino)phenyl)acetic acid
In the landscape of pharmaceutical development, the journey of a new chemical entity from discovery to a marketed drug is underpinned by rigorous analytical science. The reliability of data at every stage—from preclinical characterization to final product release—is non-negotiable. This guide provides an in-depth, experience-driven walkthrough for the validation of a quantitative analytical method for 2-(3-(Dimethylamino)phenyl)acetic acid, a crucial intermediate or active pharmaceutical ingredient (API). We will not only detail a robust High-Performance Liquid Chromatography (HPLC) method but also compare its performance characteristics against a plausible alternative, Ultra-Performance Liquid Chromatography (UPLC), supported by hypothetical experimental data that reflects real-world scenarios. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically sound approach to analytical method validation, grounded in international regulatory standards.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] The objective is to demonstrate that the procedure is suitable for its intended purpose, a mandate from regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5]
The Foundational Pillars of Analytical Method Validation
Before delving into the experimental protocols, it is crucial to understand the "why" behind each validation parameter. These are not mere checkboxes but are interconnected components that, together, build a comprehensive picture of a method's reliability. The core validation characteristics, as outlined in the ICH Q2(R1) and the revised Q2(R2) guidelines, are specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][3][6][7][8]
Primary Analytical Method: A Validated HPLC Protocol
For the quantitative determination of this compound, a reversed-phase HPLC method with UV detection is a common and robust choice. Aromatic acids like our target compound are well-suited for this technique.[9][10][11][12]
Proposed HPLC Method Parameters
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity LC or equivalent |
| Column | Agilent Poroshell 120 SB-C18, 4.6 x 150 mm, 2.7 µm |
| Mobile Phase | Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
The Validation Workflow: A Step-by-Step Experimental Guide
Specificity: Ensuring the Signal is Uniquely from the Analyte
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13][14][15][16][17][18] For a stability-indicating method, this is arguably the most critical parameter.
Experimental Protocol:
-
Forced Degradation Study: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.[16]
-
Blank and Placebo Analysis: Analyze a blank solvent and a placebo (a mixture of all formulation components except the API) to ensure no interfering peaks at the retention time of the analyte.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity of the analyte in both stressed and unstressed samples. The peak should be spectrally homogeneous.
Hypothetical Results and Acceptance Criteria:
| Test | Observation | Acceptance Criteria | Result |
| Blank Analysis | No peak at the analyte's retention time. | No interference at the analyte's retention time. | Pass |
| Placebo Analysis | No peak at the analyte's retention time. | No interference at the analyte's retention time. | Pass |
| Forced Degradation | Analyte peak is well-resolved from all degradation peaks. | Resolution > 2 between the analyte and closest interfering peak. | Pass |
| Peak Purity | Peak purity index > 0.999. | Peak purity index should be close to 1. | Pass |
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[19][20][21][22] The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[15][19][20]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the target assay concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Hypothetical Data Summary:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 451023 |
| 75 | 674589 |
| 100 | 901234 |
| 125 | 1124567 |
| 150 | 1350987 |
Linearity Results:
| Parameter | Value | Acceptance Criteria | Result |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.995 | Pass |
| Y-intercept | 150.3 | Should be insignificant relative to the response at 100% concentration. | Pass |
| Range | 50 - 150 µg/mL | Demonstrated linearity, accuracy, and precision. | Pass |
Accuracy: How Close to the True Value?
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[15][23][24][25][26][27]
Experimental Protocol:
-
Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Hypothetical Accuracy Data:
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) (n=3) | %RSD |
| 80% | 80 | 99.5 | 0.8% |
| 100% | 100 | 100.2 | 0.5% |
| 120% | 120 | 99.8 | 0.6% |
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%, and the %RSD for each level should be ≤ 2.0%.[24]
Precision: Assessing the Degree of Scatter
Precision reflects the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[18][23][24][25] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Hypothetical Precision Data:
| Precision Level | Mean Assay (%) (n=6) | %RSD |
| Repeatability | 99.9 | 0.7% |
| Intermediate Precision | 100.3 | 0.9% |
Acceptance Criteria: The %RSD should be ≤ 2.0%.[28]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[26][29][30][31] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[29][30][31][32]
Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):
-
Determine the slope of the calibration curve from the linearity study.
-
Determine the standard deviation of the y-intercepts of regression lines.
-
Calculate LOD and LOQ using the formulas:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
Hypothetical LOD and LOQ Results:
| Parameter | Calculated Value |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
Robustness: Resilience to Minor Variations
Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[18][33][34][35][36][37]
Experimental Protocol:
-
Introduce small, deliberate changes to the HPLC method parameters, one at a time.
-
Analyze a system suitability solution and a sample at 100% concentration under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry) and the assay result.
Hypothetical Robustness Data:
| Parameter Varied | Variation | Retention Time Shift | Peak Asymmetry | Assay Result (% of Nominal) |
| Flow Rate | ± 0.1 mL/min | ± 5% | < 1.2 | 99.7 - 100.5 |
| Column Temperature | ± 2 °C | ± 2% | < 1.2 | 99.8 - 100.3 |
| Mobile Phase pH | ± 0.2 | ± 3% | < 1.3 | 99.5 - 100.6 |
Acceptance Criteria: System suitability parameters must remain within acceptable limits, and the assay result should not significantly change.
Visualizing the Validation Process
To better illustrate the logical flow of the validation process, the following diagram outlines the sequence of experiments.
Caption: A typical workflow for analytical method validation.
The relationship between accuracy and precision is fundamental. A method can be precise without being accurate, but an accurate method must also be precise.
Caption: The relationship between accuracy and precision.
Comparative Analysis: HPLC vs. UPLC
While our validated HPLC method is robust and reliable, advancements in liquid chromatography have led to the widespread adoption of Ultra-Performance Liquid Chromatography (UPLC). UPLC utilizes smaller particle size columns (<2 µm) and higher pressures to achieve faster and more efficient separations.
Here is a comparative guide to the expected performance of a UPLC method versus our validated HPLC method for the analysis of this compound.
| Performance Parameter | Validated HPLC Method | Expected UPLC Method Performance | Advantage of UPLC |
| Run Time | ~10 minutes | < 2 minutes | Significant Time Savings: Higher throughput for QC labs. |
| Resolution | Baseline resolution achieved. | Higher peak capacity and sharper peaks, leading to superior resolution of closely eluting impurities. | Improved Specificity: Better separation from potential degradants. |
| Sensitivity (LOD/LOQ) | LOD: 0.5 µg/mL, LOQ: 1.5 µg/mL | Potentially 2-3 times lower LOD and LOQ due to sharper peaks and less diffusion. | Higher Sensitivity: Crucial for impurity profiling and trace analysis. |
| Solvent Consumption | ~10 mL per run | ~1 mL per run | Greener & More Cost-Effective: Drastic reduction in solvent purchase and disposal costs. |
| System Backpressure | ~150 bar | > 600 bar | Requires specialized instrumentation capable of handling high pressures. |
| Robustness | Demonstrated to be robust. | May be more sensitive to matrix effects and require more stringent sample preparation due to smaller column frits. | HPLC may be more forgiving for less complex samples or less optimized methods. |
Choosing the Right Tool for the Job
The choice between HPLC and UPLC is not merely about speed. It's a strategic decision based on the phase of drug development and the specific analytical challenge.
-
For routine QC and release testing of the final product where throughput is critical, a validated UPLC method would be the superior choice due to its speed and reduced operational costs.
-
During early-phase development or in laboratories with a high variety of assays, the robustness and versatility of a standard HPLC method might be preferable. The higher backpressure of UPLC systems also necessitates specialized, and more expensive, equipment.
Ultimately, the principles of validation remain the same regardless of the technology. A well-validated HPLC method, as detailed in this guide, provides a foundation of trust and reliability that is essential for advancing any pharmaceutical candidate.
References
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023, December 14). European Medicines Agency.
- Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- What Is HPLC Method Robustness Assessment and Its Importance? (2025, September 22). Altabrisa Group.
- How To Perform Linearity and Range In Method Validation: Easy Tips. (2025, May 2). PharmaGuru.
- 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022, October 21). AAPS.
- How Is The Linearity Range And Detection Limit Of The Method Determined? Master Analytical Validation For Accurate Results. (n.d.).
- HPLC Specificity Testing: Importance Explained. (2025, September 15). Altabrisa Group.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
- Quality Guidelines. (n.d.). ICH.
- The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration.
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). ECA Academy.
- FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- CALCULATE LIMIT OF DETECTION (LoD) AND LIMIT OF QUANTITATION (LoQ). (2022, December 29). Adwoa Biotech - YouTube.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration.
- What Is Linearity in Analytical Method Validation and How to Prove It. (2025, December 7).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
- Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (n.d.). BioPharm International.
- Determine limits of detection LOD and limits of quantification LOQ - How To. (n.d.). MicroSolv.
- Limit of Blank, Limit of Detection and Limit of Quantitation. (n.d.). National Institutes of Health.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International.
- the limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues. (n.d.).
- Analytical method validation: A brief review. (n.d.).
- ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency.
- Robustness Tests. (n.d.). LCGC International.
- Implementing Robustness Testing for HPLC Methods. (n.d.). Separation Science.
- Robustness in Analytical Methods Outlined. (n.d.). Pharmaceutical Technology.
- Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013, October 1). Agilent.
- What is the difference between specificity and selectivity of the HPLC method? (2014, March 3). ResearchGate.
- Accuracy and Precision - What's The Difference? (n.d.). SCION Instruments.
- Analytical Method Validation: Back to Basics, Part II. (n.d.). LCGC International.
- Validation of Analytical Methods: EMA and FDA Audit Findings. (2025, December 18). PharmaRegulatory.in.
- HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. (n.d.). HELIX Chromatography.
- ICH and FDA Guidelines for Analytical Method Validation. (2025, September 2). Lab Manager Magazine.
- Quality: specifications, analytical procedures and analytical validation. (2023, December 15). European Medicines Agency.
- Robustness and Ruggedness Testing in Analytical Chemistry. (2025, July 17). Lab Manager Magazine.
- Statistical tools and approaches to validate analytical methods: methodology and practical examples. (n.d.).
- Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. (n.d.). PubMed.
- HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18). Axion Labs - YouTube.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
Sources
- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 5. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. agilent.com [agilent.com]
- 10. helixchrom.com [helixchrom.com]
- 11. m.youtube.com [m.youtube.com]
- 12. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 13. One moment, please... [aaps.ca]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. metrology-journal.org [metrology-journal.org]
- 19. pharmaguru.co [pharmaguru.co]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. How Is The Linearity Range And Detection Limit Of The Method Determined? Master Analytical Validation For Accurate Results - Kintek Detection [kintekdetection.com]
- 22. What Is Linearity in Analytical Method Validation and How to Prove It – Pharma Validation [pharmavalidation.in]
- 23. propharmagroup.com [propharmagroup.com]
- 24. wjarr.com [wjarr.com]
- 25. Accuracy and Precision - What's The Difference? | Analytical Data [scioninstruments.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 28. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 29. m.youtube.com [m.youtube.com]
- 30. biopharminternational.com [biopharminternational.com]
- 31. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]
- 33. altabrisagroup.com [altabrisagroup.com]
- 34. chromatographyonline.com [chromatographyonline.com]
- 35. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 36. pharmtech.com [pharmtech.com]
- 37. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Orthogonal Structural Confirmation of 2-(3-(Dimethylamino)phenyl)acetic acid
In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For a compound such as 2-(3-(Dimethylamino)phenyl)acetic acid, a potentially crucial intermediate in pharmaceutical synthesis, relying on a single analytical technique is insufficient. True structural elucidation demands an orthogonal approach, where multiple, independent analytical methods are employed. This guide provides a comprehensive comparison of key orthogonal techniques, supported by predictive data and detailed experimental protocols, to definitively confirm the structure of this compound.
The core principle of orthogonality lies in utilizing techniques that probe different physicochemical properties of the molecule. By correlating the data from these diverse methods, we build a self-validating system that leaves no room for structural ambiguity. This approach is not merely a checklist of experiments; it is a logical progression of inquiry, where each result reinforces and refines our understanding of the molecule's architecture.
The Analytical Workflow: A Multi-faceted Approach
Our investigation into the structure of this compound will proceed through a logical sequence of spectroscopic and analytical techniques. Each step provides a unique piece of the structural puzzle, and their confluence provides irrefutable proof.
Caption: Orthogonal workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, we will employ a suite of NMR experiments.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.2 | Triplet | 1H | Ar-H (position 5) |
| ~6.7-6.8 | Multiplet | 3H | Ar-H (positions 2, 4, 6) |
| ~3.6 | Singlet | 2H | -CH₂- |
| ~2.9 | Singlet | 6H | -N(CH₃)₂ |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| ~175 | -COOH |
| ~150 | Ar-C (C-N) |
| ~135 | Ar-C (C-CH₂) |
| ~129 | Ar-CH (C-5) |
| ~118 | Ar-CH (C-2) |
| ~115 | Ar-CH (C-6) |
| ~113 | Ar-CH (C-4) |
| ~40 | -N(CH₃)₂ |
| ~40 | -CH₂- |
2D NMR Spectroscopy (COSY, HSQC, HMBC)
To further solidify the assignments, a series of 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming the connectivity of adjacent protons in the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments.
Caption: Key HMBC correlations for structural assembly.
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula
Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental composition of a molecule. This technique is orthogonal to NMR as it directly measures the mass-to-charge ratio, a fundamental property independent of the magnetic environments of the nuclei.
Predicted Mass Spectrum
For this compound (C₁₀H₁₃NO₂), the expected monoisotopic mass is approximately 179.0946 g/mol . HRMS analysis should confirm this value with high accuracy (typically within 5 ppm).
Expected Fragmentation Pattern (Electron Ionization):
-
Molecular Ion (M⁺˙): m/z 179
-
Loss of -COOH (M-45): m/z 134, a common fragmentation for carboxylic acids.
-
Benzylic cleavage (cleavage of the bond between the aromatic ring and the -CH₂COOH group): This would lead to a fragment at m/z 134.
-
Fragment corresponding to the dimethylaminotropylium ion: m/z 121, a common rearrangement for substituted benzyl systems.
-
Loss of the entire side chain: This would result in a fragment at m/z 120.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. This technique is complementary to both NMR and MS.
Predicted FT-IR Spectrum
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~2950-2850 | C-H stretch | Aliphatic |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1710 (strong) | C=O stretch | Carboxylic acid |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1350-1250 | C-N stretch | Aromatic amine |
| ~1250-1000 | C-O stretch | Carboxylic acid |
The presence of the very broad O-H stretch and the strong carbonyl absorption are highly characteristic of a carboxylic acid.
X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous confirmation of a molecule's three-dimensional structure in the solid state. It determines the precise spatial arrangement of all atoms and their bond lengths and angles. This technique is considered the "gold standard" for structural determination.
The process involves growing a high-quality single crystal, mounting it on a diffractometer, and collecting diffraction data as it is irradiated with X-rays. The resulting diffraction pattern is then used to solve the crystal structure.
Experimental Protocols
NMR Spectroscopy (¹H, ¹³C, and 2D)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock and shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Data Processing: Process all spectra (Fourier transform, phase correction, and baseline correction) using appropriate software.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the full scan mass spectrum in positive or negative ion mode.
-
Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition.
FT-IR Spectroscopy
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Place the sample in the IR beam path and record the spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent mixture by slow evaporation, slow cooling, or vapor diffusion.
-
Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Place the goniometer head on the diffractometer and collect the diffraction data at a controlled temperature (often low temperature to reduce thermal motion).
-
Structure Solution and Refinement: Use specialized software to solve the phase problem and refine the atomic positions and thermal parameters to obtain the final crystal structure.
Conclusion
The structural confirmation of this compound, or any chemical entity in a research and development setting, is a critical undertaking that necessitates a rigorous, multi-faceted approach. By synergistically employing the orthogonal techniques of NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy, a comprehensive and self-validating picture of the molecule's structure emerges. For ultimate confirmation, X-ray crystallography provides an incontrovertible three-dimensional model. This guide has outlined the principles, expected data, and experimental protocols for these essential methods, providing a robust framework for researchers to confidently and definitively elucidate molecular structures. Adherence to such an orthogonal analytical strategy ensures the scientific integrity and trustworthiness of research findings, which is paramount in the fields of drug discovery and development.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities).[Link]
- U.S. Food and Drug Administration (FDA).
- Balogh, M. P. (2009).Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC North America, 27(4), 324-335. [Link]
- ACD/Labs.NMR Prediction.[Link]
- NMRDB.org.Predict 1H proton NMR spectra.[Link]
- Cheminfo.IR spectra prediction.[Link]
- GCMS-ID.EI-MS Prediction.[Link]
A Comparative Guide to the Synthetic Efficiency of Novel Catalysts for Phenylacetic Acid Production
For researchers, scientists, and drug development professionals, the synthesis of phenylacetic acid (PAA) and its derivatives is a cornerstone of creating numerous therapeutic agents, from penicillin G to non-steroidal anti-inflammatory drugs.[1] The efficiency, sustainability, and cost-effectiveness of PAA synthesis are therefore critical considerations. This guide provides an in-depth comparison of traditional and novel catalytic methods for phenylacetic acid synthesis, offering objective performance data and detailed experimental protocols to inform your selection of the most appropriate synthetic route.
Introduction: The Enduring Importance of Phenylacetic Acid and the Quest for Greener Synthesis
Phenylacetic acid is a key structural motif in a wide array of biologically active molecules.[1] Its synthesis has been a subject of extensive research, with traditional methods often relying on harsh reagents and producing significant waste. The development of new catalysts is driven by the need for more sustainable and efficient processes that offer higher yields, milder reaction conditions, and greater functional group tolerance. This guide will benchmark the performance of these new catalysts against established methods.
Traditional Synthetic Routes: Establishing the Baseline
To appreciate the advancements brought by novel catalysts, it is essential to first understand the established methods for PAA synthesis. These routes, while effective, often present challenges in terms of safety, environmental impact, and scalability.
Hydrolysis of Benzyl Cyanide
The hydrolysis of benzyl cyanide is a classic and widely used industrial method for producing phenylacetic acid. This process can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically using sulfuric or hydrochloric acid, is often favored for its smoother reaction profile.[2][3]
Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide [4]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 700 g (6 moles) of benzyl cyanide, 1150 mL of water, and 840 mL of commercial sulfuric acid.
-
Reaction: Heat the mixture under reflux with stirring for three hours.
-
Work-up: Cool the mixture slightly and pour it into 2 L of cold water, stirring to prevent the formation of a solid cake.
-
Isolation and Purification: Filter the crude phenylacetic acid. The crude material is then melted under water and washed by decantation several times with hot water. The molten product is transferred to a Claisen distilling flask and distilled under reduced pressure. The fraction boiling at 176–189°C/50 mm is collected.
-
Yield: A typical yield for this procedure is approximately 77.5%, which can be increased to at least 80% by recovering the product from the aqueous washings and recycling the initial distillate fraction containing unreacted benzyl cyanide.[4]
Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a route to phenylacetic acid from acetophenone or styrene.[5][6] The reaction typically involves heating the substrate with sulfur and an amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the carboxylic acid.[5]
Experimental Protocol: Willgerodt-Kindler Reaction of Styrene [5]
-
Thioamide Formation: Reflux a mixture of 104 g of styrene, 80 g of sulfur, and 174 g of morpholine for two hours.
-
Intermediate Work-up: Cool the reaction mixture, dissolve it in chloroform, and wash successively with water and dilute hydrochloric acid to remove excess morpholine. Remove the solvent under vacuum.
-
Hydrolysis: Reflux the crude phenylthioacetmorpholide with 1200 mL of 50% (by weight) sulfuric acid for ten hours.
-
Isolation and Purification: Cool the hydrolysis mixture and extract with ether. The ether extract is then washed with a caustic soda solution. The alkaline wash is acidified with concentrated HCl, and the precipitated phenylacetic acid is extracted with ether. Removal of the ether yields the final product.
-
Yield: This method can produce phenylacetic acid in yields as high as 84%.[5] A variation using a phase-transfer catalyst (triethyl benzyl ammonium chloride) has been reported to achieve an 80% yield with a significantly reduced reaction time for the hydrolysis step.[7]
Modern Catalytic Approaches: A New Era of Efficiency and Sustainability
The development of novel catalytic systems has revolutionized the synthesis of phenylacetic acid, offering milder reaction conditions, higher yields, and improved selectivity. These modern approaches can be broadly categorized into chemocatalysis and biocatalysis.
Palladium-Catalyzed Carbonylation of Benzyl Halides
Palladium-catalyzed carbonylation represents a highly efficient method for the synthesis of PAA and its derivatives from benzyl halides, using carbon monoxide as a C1 source.[1] These reactions often exhibit high yields and excellent functional group tolerance.
A study on the synthesis of 2,4-dichlorophenylacetic acid via carbonylation of 2,4-dichlorobenzyl chloride using a bistriphenylphosphine palladium dichloride catalyst in the presence of a phase-transfer catalyst (tetraethylammonium chloride) reported a yield of up to 95%.[8]
Experimental Protocol: Palladium-Catalyzed Carbonylation of 2,4-Dichlorobenzyl Chloride [8]
-
Reaction Setup: In a high-pressure reactor, combine 2,4-dichlorobenzyl chloride (0.01 mol), 1,2-dimethoxybenzene (10 mL), bistriphenylphosphine palladium dichloride (0.13 mmol), and tetraethylammonium chloride (0.18 mmol).
-
Reaction: Add 4 M aqueous sodium hydroxide (8 mL) to the mixture. Pressurize the reactor with carbon monoxide (1.5 MPa) and heat to 80°C for 20 hours.
-
Work-up and Isolation: After cooling and venting the reactor, the product is isolated from the reaction mixture.
Biocatalytic Synthesis from L-Phenylalanine
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[9] Enzymatic cascades have been developed to produce phenylacetic acid from renewable feedstocks like L-phenylalanine with very high efficiency.
A modular cascade biocatalysis approach using recombinant Escherichia coli has been shown to convert L-phenylalanine to phenylacetic acid with over 99% conversion.[10][11] This method represents a significant step towards green and sustainable chemical production.
Conceptual Workflow for Biocatalytic PAA Synthesis [10][11]
This process typically involves a multi-enzyme cascade within a microbial host:
-
Deamination: L-phenylalanine is first converted to phenylpyruvic acid.
-
Decarboxylation: Phenylpyruvic acid is then decarboxylated to phenylacetaldehyde.
-
Oxidation: Finally, phenylacetaldehyde is oxidized to phenylacetic acid.
This one-pot biotransformation highlights the potential of biocatalysis to streamline synthetic processes and reduce environmental impact.[10]
Comparative Analysis of Synthetic Routes
The choice of a synthetic route for phenylacetic acid depends on several factors, including desired scale, cost, available equipment, and sustainability goals. The following table summarizes the key performance indicators for the discussed methods.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Traditional Methods | |||||||
| Benzyl Cyanide Hydrolysis[4] | Benzyl Cyanide | H₂SO₄ | Reflux (~100-110) | 3 | ~80 | Well-established, scalable | Harsh acidic conditions, waste generation |
| Willgerodt-Kindler[5] | Styrene | Sulfur, Morpholine, H₂SO₄ | Reflux (~175) | 12 (total) | 84 | Good yield from readily available starting materials | High temperatures, strong acids, odorous sulfur compounds |
| Modern Catalytic Methods | |||||||
| Pd-Catalyzed Carbonylation[8] | 2,4-Dichlorobenzyl Chloride | Pd(PPh₃)₂Cl₂, CO, TEAC, NaOH | 80 | 20 | 95 | High yield, good functional group tolerance | Requires high-pressure equipment, CO gas, precious metal catalyst |
| Biocatalytic Synthesis[10][11] | L-Phenylalanine | Recombinant E. coli | 30 | - | >99 (conversion) | Green and sustainable, mild conditions, high conversion | May require specialized fermentation and biocatalysis equipment, longer reaction times for high titers |
Visualizing the Synthetic Pathways and Workflow
To further clarify the discussed synthetic strategies, the following diagrams illustrate the reaction pathways and a general workflow for catalyst benchmarking.
Caption: Synthetic pathways to phenylacetic acid.
Caption: Workflow for benchmarking catalyst efficiency.
Conclusion and Future Outlook
The synthesis of phenylacetic acid has evolved significantly from traditional, often harsh, methods to highly efficient and sustainable catalytic processes. While the hydrolysis of benzyl cyanide remains a viable industrial method, modern approaches like palladium-catalyzed carbonylation and biocatalysis offer compelling advantages in terms of yield, selectivity, and environmental impact.
The palladium-catalyzed carbonylation of benzyl halides demonstrates excellent yields for substituted PAA derivatives, making it a powerful tool for fine chemical synthesis.[8] However, the reliance on a precious metal catalyst and high-pressure carbon monoxide are considerations for large-scale production.
Biocatalysis represents the frontier of green chemistry, offering the potential for PAA production from renewable resources under mild conditions with near-perfect conversion.[10][11] As this technology matures, it is poised to become an increasingly attractive option for industrial-scale synthesis.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the application. By understanding the performance benchmarks and experimental considerations outlined in this guide, researchers and drug development professionals can make informed decisions to advance their work in a manner that is both scientifically sound and environmentally responsible.
References
- Organic Syntheses Procedure. phenylacetic acid. [Link]
- aecenar. Phenylacetic acid production(PAA-precursor). [Link]
- Scribd.
- Scribd. Benzyl Cyanide Hydrolysis To Acid - Big Chemical Encyclopedia. [Link]
- ResearchGate.
- Manufacturing Chemist.
- ResearchGate. (PDF)
- MDPI. Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. [Link]
- Google Patents. US20070010685A1 - Method of phenylacetic acid production.
- PubMed.
- ResearchGate.
- Organic Chemistry Portal.
- Erowid.
- Wikipedia. Willgerodt rearrangement. [Link]
- ResearchGate.
- Pharmaceutical Technology.
- Sciencemadness.org. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. [Link]
- ResearchGate.
- Journal of the American Chemical Society. The Willgerodt Reaction. II. A Study of Reaction Conditions with Acetophenone and Other Ketones1,2. [Link]
- ACS Publications. Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters | The Journal of Organic Chemistry. [Link]
- RSC Publishing. Recent advances in the Willgerodt–Kindler reaction. [Link]
- ResearchGate. Comparison of Turnover Frequencies | Download Table. [Link]
- PNNL.
- ResearchGate. The comparison of turnover frequency (TOF) values over different...
- ResearchGate. More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. [Link]
- ResearchGate.
- Semantic Scholar. Palladium-catalyzed carboalkoxylation of aryl, benzyl, and vinylic halides. [Link]
- Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Phenylacetic acid production(PAA-precursor) [aecenar.com]
- 4. scribd.com [scribd.com]
- 5. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. Biocatalysis versus chemocatalysis [manufacturingchemist.com]
- 10. Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Bridging the Gap: Correlating In-Vitro and In-Vivo Activity of Novel Phenylacetic Acid Derivatives
Introduction
The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is a meticulous process, demanding a rigorous evaluation of its biological activity. A critical phase in this journey is the translation of promising in-vitro results to demonstrable efficacy and safety in a living system, or in-vivo. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the comparative analysis of in-vitro and in-vivo activity, using the hypothetical compound 2-(3-(Dimethylamino)phenyl)acetic acid as a case study. While specific experimental data for this particular molecule is not yet publicly available, this guide will delineate the established methodologies and strategic considerations necessary for such an investigation.
Phenylacetic acid and its derivatives are a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial and potential anti-cancer properties[1]. The structural motif of this compound suggests potential interactions with various biological targets, making it a candidate for screening across multiple therapeutic areas. This guide will therefore focus on a hypothetical anti-inflammatory application to illustrate the comparative workflow.
Part 1: Foundational In-Vitro Characterization
The initial step is to establish the compound's activity and potential mechanism of action in a controlled, artificial environment. This allows for rapid screening and hypothesis generation.
Initial Cytotoxicity Assessment
Before evaluating efficacy, it is crucial to determine the concentration range at which this compound is not toxic to cells. This is typically achieved using a standard MTT or LDH assay on relevant cell lines (e.g., macrophages for inflammation studies).
Probing the Anti-Inflammatory Potential: Key In-Vitro Assays
A battery of in-vitro assays should be employed to investigate the potential anti-inflammatory properties of our lead compound. These assays provide insights into its mechanism of action at a molecular and cellular level.
-
Enzyme Inhibition Assays: A common mechanism for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2)[2]. A colorimetric or fluorometric assay can quantify the ability of this compound to inhibit these enzymes.
-
Cytokine Release Assays: Inflammation is mediated by cytokines. Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) can be treated with the compound, and the supernatant analyzed for key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β using ELISA[3].
-
Nitric Oxide (NO) Production Assay: Activated macrophages produce nitric oxide, a key inflammatory mediator. The Griess assay can be used to measure the inhibition of NO production in LPS-stimulated macrophages treated with the compound.[3]
-
Protein Denaturation Assay: The denaturation of proteins is a well-documented cause of inflammation[4][5]. An in-vitro assay using bovine serum albumin (BSA) or egg albumin can be used to assess the ability of the compound to prevent heat-induced protein denaturation[2][4].
-
Membrane Stabilization Assay: The stabilization of red blood cell membranes can be correlated with anti-inflammatory activity, as it prevents the release of lytic enzymes and other pro-inflammatory mediators[4][5].
Hypothetical In-Vitro Experimental Workflow
Caption: Hypothetical workflow for in-vivo anti-inflammatory testing.
Hypothetical In-Vivo Data Summary (Carrageenan-Induced Paw Edema)
| Treatment Group | Dose (mg/kg, p.o.) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0% |
| This compound | 10 | 25% |
| This compound | 30 | 48% |
| This compound | 100 | 65% |
| Indomethacin | 10 | 75% |
Part 3: The Crucial Comparison: Bridging In-Vitro and In-Vivo Data
The ultimate goal is to establish a correlation between the in-vitro activity and the in-vivo efficacy. This is often not a linear relationship and requires careful interpretation.
Correlating Potency and Efficacy
A key comparison is between the in-vitro potency (IC50 values) and the in-vivo effective dose. For our hypothetical compound, the moderate in-vitro COX-2 inhibition (IC50 = 15 µM) translates to a significant reduction in paw edema at a dose of 100 mg/kg. This could suggest that the compound has good bioavailability and reaches the site of inflammation in sufficient concentrations.
Explaining Discrepancies
It is common to observe discrepancies between in-vitro and in-vivo results. Potential reasons include:
-
Metabolism: The compound may be rapidly metabolized in-vivo to either inactive or more active metabolites.
-
Bioavailability: Poor oral absorption can lead to low systemic exposure and reduced efficacy.
-
Protein Binding: High plasma protein binding can reduce the free concentration of the drug available to act on its target.
-
Off-Target Effects: The compound may have other mechanisms of action in-vivo that were not captured by the initial in-vitro screens.
The In-Vitro to In-Vivo Translation Cascade
Caption: Factors influencing the in-vitro to in-vivo correlation.
Conclusion
The comparison of in-vitro and in-vivo activity is a cornerstone of preclinical drug development. For a novel compound like this compound, a systematic approach as outlined in this guide is essential. By combining a well-chosen panel of in-vitro assays with relevant in-vivo models, researchers can build a comprehensive profile of the compound's biological activity. The careful analysis of these datasets, including any discrepancies, will provide the critical insights needed to guide further optimization and development of promising new therapeutic agents.
References
- Arul, V., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- Ghuge, A. L., et al. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. [Link]
- Pawar, R. S., et al. (2011). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research.
- Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]
- Padmanabhan, P., & Jangle, S. N. (2012). EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS. International Journal of Basic and Applied Medical Sciences. [Link]
- Gunathilake, K. D. P. P., et al. (2018). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Journal of Pharmacognosy and Phytochemistry. [Link]
- Umar, M. I., et al. (2010). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review).
- de Cássia da Silveira e Sá, R., et al. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia. [Link]
- Serafini, M. R., et al. (2012). In vitro pharmacological screening methods for anti-inflammatory agents.
- Martinez-Coria, H., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
- Szurmai, Z., et al. (2022). Synthesis of 2-[(3,4,5-Triphenyl)
Sources
A Senior Application Scientist's Guide to Comparative Docking Studies of Phenylacetic acid Derivatives
In the landscape of modern drug discovery, phenylacetic acid (PAA) and its derivatives represent a versatile class of molecules with a wide array of biological activities.[1] From their roles as precursors in antibiotic synthesis to their potential as anti-cancer agents, the therapeutic promise of PAA derivatives is significant.[1][2] This guide provides an in-depth, technical comparison of phenylacetic acid derivatives through the lens of molecular docking, a powerful computational technique in structure-based drug design.[3][4] We will explore the nuances of designing and executing a comparative docking study, interpreting the results, and understanding their implications for drug development.
The Rationale for Comparative Docking of Phenylacetic Acid Derivatives
Phenylacetic acid itself has several known mechanisms of action, including the binding of ammonium ions, activation of peroxisome proliferator-activated receptors (PPARs), and inhibition of DNA methylation.[5][6] The simple chemical structure of PAA, featuring a phenyl group attached to a carboxylic acid, allows for straightforward chemical modifications, leading to a diverse library of derivatives with potentially enhanced or novel biological activities.[2]
Comparative docking studies are instrumental in rapidly screening these derivatives against a specific biological target, predicting their binding affinities and modes, and ultimately prioritizing candidates for further experimental validation.[7] This in silico approach significantly accelerates the drug discovery pipeline by reducing the time and cost associated with traditional high-throughput screening.[8]
Experimental Design: A Comparative Docking Workflow
A robust and reproducible comparative docking study requires a meticulously planned workflow. The following protocol outlines the essential steps, from target selection to data analysis.
Step 1: Target Selection and Preparation
The choice of a biological target is paramount and should be based on a clear therapeutic hypothesis. For this guide, we will consider human Peroxisome Proliferator-Activated Receptor alpha (hPPARα) as our target, given that PAA derivatives have been identified as hPPAR agonists.[9]
Protocol:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For hPPARα, a suitable crystal structure can be retrieved.
-
Prepare the protein by removing water molecules and any co-crystallized ligands.[10]
-
Add polar hydrogens and assign appropriate atomic charges to the protein structure.
-
Define the binding site or "active site" of the protein. This is typically the pocket where the native ligand binds.
Step 2: Ligand Preparation
A diverse set of phenylacetic acid derivatives should be selected for comparison. This set should ideally include the parent molecule (phenylacetic acid) and derivatives with varying electronic and steric properties. For this study, we will consider the following hypothetical set of ligands:
-
Phenylacetic acid (PAA)
-
4-Chloro-phenylacetic acid
-
4-Methyl-phenylacetic acid
-
4-Methoxy-phenylacetic acid
-
4-Nitro-phenylacetic acid
Protocol:
-
Generate 3D structures of the selected PAA derivatives using a molecule builder or by retrieving them from a chemical database like PubChem.
-
Perform energy minimization of the ligand structures to obtain their most stable conformations.
-
Assign appropriate atom types and charges to the ligands.
Step 3: Molecular Docking Simulation
Molecular docking algorithms predict the preferred orientation of a ligand when bound to a protein to form a stable complex.[3]
Protocol:
-
Choose a docking software . Several well-validated programs are available, such as AutoDock, Glide, and GOLD.[7][11]
-
Configure the docking parameters , including the search space (defined by the binding site) and the search algorithm's exhaustiveness.
-
Run the docking simulation for each PAA derivative against the prepared hPPARα protein. The software will generate multiple possible binding poses for each ligand and rank them based on a scoring function.
Step 4: Analysis and Interpretation of Results
The output of a docking simulation provides a wealth of data that needs careful analysis.
Protocol:
-
Analyze the docking scores . The scoring function estimates the binding affinity (e.g., in kcal/mol), with lower scores generally indicating a more favorable interaction.
-
Visualize the binding poses of the top-ranked conformations for each ligand within the active site of the protein.
-
Identify key molecular interactions , such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.
Comparative Analysis of Phenylacetic Acid Derivatives
The following table summarizes the hypothetical docking results of our selected PAA derivatives against hPPARα. The docking scores are illustrative and serve to demonstrate a comparative analysis.
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Predominant Interactions |
| Phenylacetic acid | -6.5 | TYR314, HIS440 | Hydrogen Bond, Pi-Alkyl |
| 4-Chloro-phenylacetic acid | -7.8 | TYR314, HIS440, ILE318 | Hydrogen Bond, Halogen Bond, Hydrophobic |
| 4-Methyl-phenylacetic acid | -7.2 | TYR314, HIS440, LEU453 | Hydrogen Bond, Hydrophobic |
| 4-Methoxy-phenylacetic acid | -7.5 | TYR314, HIS440, SER280 | Hydrogen Bond, Pi-Alkyl |
| 4-Nitro-phenylacetic acid | -8.1 | TYR314, HIS440, ARG288 | Hydrogen Bond, Electrostatic |
-
All the studied derivatives show a better binding affinity for hPPARα than the parent phenylacetic acid molecule.
-
The 4-nitro and 4-chloro derivatives exhibit the strongest binding affinities, suggesting that electron-withdrawing groups at the para position of the phenyl ring may enhance binding.
-
The specific interactions with key amino acid residues in the active site provide a structural basis for the observed binding affinities. For instance, the nitro group in 4-nitro-phenylacetic acid may form a strong electrostatic interaction with a positively charged residue like Arginine (ARG288).
Phenylacetic Acid Derivatives and Signaling Pathways
The activation of hPPARα by PAA derivatives can trigger a cascade of downstream signaling events. PPARs are nuclear receptors that, upon activation by a ligand, heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the regulation of gene expression involved in lipid metabolism and inflammation.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of phenylacetic acid derivatives. The insights gained from such studies are invaluable for understanding structure-activity relationships and for the rational design of novel therapeutic agents.[12] While molecular docking is a powerful predictive tool, it is crucial to remember that in silico results must be validated through experimental assays.[10] Future work should focus on synthesizing the most promising derivatives identified through docking and evaluating their biological activity in relevant in vitro and in vivo models.
References
- Inhibition of penicillin biosynthetic enzymes by halogen derivatives of phenylacetic acid. (n.d.). Journal of Industrial Microbiology and Biotechnology. [Link]
- Overview of typical CADD workflow. (n.d.).
- Phenylacetic Acid. (n.d.). PharmaCompass. [Link]
- PHENYLACETIC ACID. (n.d.).
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
- Computational Docking Studies of Phenyl Acetic Acid Derivatives with Biological Targets, DNA, Protein and Enzyme. (2024). Science Research Publishers. [Link]
- Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Molecular Docking: A structure-based drug designing approach.
- Computational Docking Studies of Phenyl Acetic Acid Derivatives with Biological Targets, DNA, Protein and Enzyme. (2024). Journal of Chemistry and Environment. [Link]
- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules (Basel, Switzerland), 20(7), 13384–13421. [Link]
- Molecular Docking: A Structure-Based Drug Designing Approach. (2017). JSciMed Central. [Link]
- Pinzi, L., & Rastelli, G. (2019). Key Topics in Molecular Docking for Drug Design. Molecules (Basel, Switzerland), 24(22), 4127. [Link]
- Computational Docking Studies of Phenyl Acetic Acid Derivatives with Biological Targets, DNA, Protein and Enzyme. (2024).
- Sydow, D., Wichmann, M., Rodríguez-Guerra, J., & Volkamer, A. (2021). Tutorials for Computer Aided Drug Design in KNIME. KNIME. [Link]
- Macalino, S. J. Y., Gosu, V., Hong, S., & Choi, S. (2015). Computer-Aided Drug Design Methods. In Methods in molecular biology (Clifton, N.J.) (Vol. 1338, pp. 249–279). [Link]
- Inhibition of penicillin biosynthetic enzymes by halogen derivatives of phenylacetic acid. (n.d.). Vertex AI Search.
- Workflow for open source computer-aided drug design. (n.d.).
- Computational Approaches in Drug Designing and Their Applications. (n.d.).
- Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. (n.d.). Semantic Scholar. [Link]
- Santini, C., Berger, G. D., Han, W., Mosley, R., MacNaul, K., Berger, J., ... & Sahoo, S. P. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & medicinal chemistry letters, 13(7), 1277–1280. [Link]
- Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydr... (n.d.). OUCI. [Link]
- Synthesis of 2-[(3,4,5-Triphenyl)
Sources
- 1. mdpi.com [mdpi.com]
- 2. jspae.com [jspae.com]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. atamankimya.com [atamankimya.com]
- 7. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 8. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]
- 9. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computer-Aided Drug Design Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Target Engagement of 2-(3-(Dimethylamino)phenyl)acetic acid with a Putative Kinase Target
For drug discovery and development professionals, the definitive confirmation of a small molecule's interaction with its intended biological target within a cellular context is a critical milestone. This guide provides a comprehensive framework for confirming the target engagement of 2-(3-(Dimethylamino)phenyl)acetic acid, a novel small molecule, with a hypothetically identified kinase, "Kinase-X." This document will navigate the logical progression of experiments, from initial biophysical validation to cellular confirmation, offering detailed protocols and comparative analyses against alternative approaches.
Introduction: The Challenge of Target Validation
The journey from a promising chemical entity to a validated chemical probe or drug candidate is fraught with challenges, chief among them being the unambiguous confirmation of target engagement.[1] Without this crucial piece of evidence, the interpretation of phenotypic data can be misleading, potentially leading to the costly pursuit of compounds with off-target effects.[1] this compound has emerged from a high-throughput screen as a potential modulator of a cellular signaling pathway. In silico modeling and analysis of structurally related compounds suggest that its biological activity may be mediated through the inhibition of "Kinase-X," a serine/threonine kinase implicated in disease progression. This guide outlines a multi-pronged approach to rigorously test this hypothesis.
Strategic Approach: A Tiered Methodology for Target Validation
A robust target validation strategy employs orthogonal methods to build a strong case for a specific molecular interaction. Our approach is structured in three tiers:
-
Tier 1: Direct Biophysical Interaction. Does the compound physically bind to the purified target protein?
-
Tier 2: Cellular Target Engagement. Does the compound interact with the target protein within a cellular environment?
-
Tier 3: Functional Modulation. Does the compound's engagement with the target translate to a functional consequence on the protein and its downstream pathway?
Tier 1: Biophysical Confirmation of Direct Binding
The foundational step is to ascertain a direct physical interaction between this compound and purified Kinase-X protein. Two powerful, label-free techniques are ideally suited for this purpose: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Comparison of Primary Biophysical Methods
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures changes in refractive index upon binding to an immobilized protein.[2][3][4][5] | Measures the heat released or absorbed during a binding event.[6][7][8][9][10] |
| Key Outputs | Binding affinity (KD), association (ka) and dissociation (kd) rates.[2][3] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][7][10] |
| Throughput | High | Low to Medium |
| Protein Consumption | Low | High |
| Strengths | Real-time kinetics, high sensitivity for a wide range of affinities.[2][3][4] | "Gold standard" for thermodynamics, provides a complete thermodynamic profile.[6][10] |
| Limitations | Protein immobilization can affect activity, potential for non-specific binding.[5] | Requires larger amounts of pure, soluble protein.[6][8] |
Experimental Protocol: Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity and kinetics of this compound to Kinase-X.
Methodology:
-
Protein Immobilization: Covalently immobilize purified recombinant Kinase-X onto a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: Inject the analyte dilutions over the immobilized Kinase-X surface and a reference flow cell.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
Tier 2: Demonstrating Target Engagement in a Cellular Milieu
The Principle of CETSA
CETSA is based on the principle that the thermal stability of a protein increases upon ligand binding.[11][12] By heating intact cells treated with a compound and then quantifying the amount of soluble target protein remaining, a shift in the protein's melting curve indicates target engagement.[11][12][14]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate that this compound binds to and stabilizes Kinase-X in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells expressing Kinase-X with varying concentrations of this compound or a vehicle control.
-
Thermal Challenge: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble Kinase-X in each sample using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble Kinase-X as a function of temperature to generate melting curves and determine the shift in the melting temperature (Tm).
Tier 3: Linking Target Engagement to Functional Outcomes
The final and most compelling piece of evidence is to demonstrate that the binding of this compound to Kinase-X modulates its function. For a kinase, this typically means inhibiting its catalytic activity.
In Vitro Kinase Assay
An in vitro kinase assay directly measures the ability of the compound to inhibit the enzymatic activity of purified Kinase-X.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing purified Kinase-X, its specific substrate peptide, and ATP.
-
Inhibitor Addition: Add a dilution series of this compound.
-
Kinase Reaction: Initiate the reaction and incubate for a defined period.
-
Detection: Quantify the amount of phosphorylated substrate using a suitable method (e.g., luminescence-based ATP detection, fluorescence polarization, or radioisotope incorporation).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Cellular Phospho-Substrate Analysis
To confirm functional engagement in a cellular context, we can measure the phosphorylation of a known downstream substrate of Kinase-X.
Methodology:
-
Cell Treatment: Treat cells with this compound for an appropriate duration.
-
Cell Lysis: Prepare cell lysates.
-
Western Blotting: Perform Western blot analysis using an antibody specific for the phosphorylated form of the Kinase-X substrate. A total protein antibody for the substrate should be used as a loading control.
-
Densitometry: Quantify the band intensities to determine the change in substrate phosphorylation.
Comparative Analysis and Interpretation of Results
A successful target validation campaign will yield a consistent and logical set of data across all three tiers.
| Tier | Experiment | Positive Result for Target Engagement |
| 1 | SPR | Dose-dependent binding with a measurable KD. |
| 1 | ITC | A clear binding isotherm indicating a direct interaction. |
| 2 | CETSA | A dose-dependent thermal stabilization of Kinase-X. |
| 3 | In Vitro Kinase Assay | Dose-dependent inhibition of Kinase-X activity (IC50). |
| 3 | Western Blot | Reduction in the phosphorylation of a known Kinase-X substrate in cells. |
The convergence of positive results from these orthogonal assays provides a high degree of confidence that this compound directly binds to Kinase-X in cells and functionally inhibits its activity.
Alternative and Complementary Approaches
While the outlined strategy is robust, other techniques can provide valuable complementary information.
-
Affinity Chromatography/Chemical Proteomics: Immobilizing this compound on a resin can be used to pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry. This can help to identify off-targets. A variation of this is the "kinobeads" approach, which uses a cocktail of non-selective kinase inhibitors to capture a large portion of the kinome, and the compound of interest is used as a competitor.[16][17][18][19]
-
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently label the active sites of enzymes, providing a direct readout of enzyme activity in a complex biological sample.[16]
Conclusion: Building a Self-Validating Case for Target Engagement
Confirming the target engagement of a novel small molecule like this compound requires a meticulous, multi-faceted experimental approach. By integrating biophysical, cellular, and functional assays, researchers can build a self-validating and compelling case for a specific mechanism of action. The methodologies and comparative insights provided in this guide are designed to empower researchers to navigate the complexities of target validation with scientific rigor and confidence, ultimately accelerating the translation of promising molecules into valuable research tools and potential therapeutics.
References
- Vertex AI Search. Isothermal titration calorimetry in drug discovery - PubMed.
- Reaction Biology. ITC Assay Service for Drug Discovery.
- MDPI. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy.
- Creative Biolabs.
- TA Instruments. Isothermal Titration Calorimetry (ITC)
- MDPI. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy.
- ACS Omega. Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
- Frontiers. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design.
- PMC - NIH. Determining target engagement in living systems.
- Sygnature Discovery. Surface Plasmon Resonance for Small Molecule Ligand Analysis.
- NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- bioRxiv. Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
- Books. Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands.
- Bio-Rad. Large and Small Molecule Screening by SPR.
- Annual Reviews. Validating Small Molecule Chemical Probes for Biological Discovery.
- Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- BMB Reports.
- ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF.
- News-Medical.Net. Cellular Thermal Shift Assay (CETSA).
- CETSA. CETSA.
- UKM Medical Molecular Biology Institute.
- Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphon
- PMC - NIH. The target landscape of clinical kinase drugs.
Sources
- 1. research-collection.ethz.ch [research-collection.ethz.ch]
- 2. ChEMBL - ChEMBL [ebi.ac.uk]
- 3. High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 5. Explore all Activities - ChEMBL [ebi.ac.uk]
- 6. neovarsity.org [neovarsity.org]
- 7. Directory of in silico Drug Design tools [click2drug.org]
- 8. academic.oup.com [academic.oup.com]
- 9. bio.tools [bio.tools]
- 10. 2-(Dimethylamino)-2-phenylacetic acid | C10H13NO2 | CID 315599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The ChEMBL bioactivity database: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. From Phenotypic Screening to AI Insight | Ardigen [ardigen.com]
- 14. youtube.com [youtube.com]
- 15. High Content, Phenotypic Assays and Screens for Compounds Modulating Cellular Processes in Primary Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extending in Silico Protein Target Prediction Models to Include Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 2-[4-(Dimethylamino)phenyl]acetic Acid | 17078-28-3 | TCI EUROPE N.V. [tcichemicals.com]
A Senior Scientist's Guide to Inter-Laboratory Validation for the Quantification of 2-(3-(Dimethylamino)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and clinical research, the ability to reliably and accurately quantify analytes across different laboratories is paramount. This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for 2-(3-(Dimethylamino)phenyl)acetic acid, a crucial component in ensuring data integrity and consistency in multi-site studies. As a Senior Application Scientist, this document is structured to not only provide step-by-step protocols but to also instill a deep understanding of the scientific principles and regulatory expectations that underpin such a critical endeavor.
The Imperative for Inter-Laboratory Validation
Before delving into specific methodologies, it is essential to grasp the rationale behind inter-laboratory validation, often referred to as proficiency testing or round-robin studies. A validated analytical method within a single laboratory ensures precision and accuracy under a defined set of conditions. However, when a method is transferred to other laboratories, variables such as different instrumentation, reagents from various suppliers, and operator nuances can introduce unforeseen variability.
An inter-laboratory study serves as a robust assessment of a method's transferability and reproducibility, providing a comprehensive evaluation of its performance in real-world scenarios.[1][2] The data generated from such a study is invaluable for regulatory submissions, demonstrating the ruggedness of the analytical method and ensuring that data generated across different sites are comparable and reliable.[3][4][5][6]
Designing a Robust Inter-Laboratory Validation Study
A successful inter-laboratory validation study is built upon a foundation of meticulous planning and a clear, well-documented protocol. The following sections outline the critical components of such a study for this compound.
Analyte Overview: this compound
While specific public data on the quantification of this compound is not extensively available, its chemical structure—possessing a tertiary amine and a carboxylic acid group—suggests its suitability for analysis by modern chromatographic techniques.
Caption: Chemical structure of this compound.
Comparative Analytical Methodologies
The choice of analytical methodology is a critical first step. Based on the physicochemical properties of this compound, High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most promising candidates.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate. Potential for interference from co-eluting compounds. | High. Specific detection based on parent and fragment ions. |
| Sensitivity | Lower (ng/mL range). | Higher (pg/mL range). |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Expertise | Widely available and relatively straightforward to operate. | Requires more specialized expertise for method development and troubleshooting. |
For the purpose of this guide, we will focus on a comparative validation of both an HPLC-UV and an LC-MS/MS method.
The Inter-Laboratory Validation Protocol: A Step-by-Step Guide
This protocol is designed to be a comprehensive and self-validating system, in line with international guidelines such as the ICH M10 on Bioanalytical Method Validation.[3][4][5][6][7][8]
Centralized Preparation and Distribution of Study Samples
A coordinating laboratory should be responsible for preparing and distributing a homogenous set of validation samples to all participating laboratories. This eliminates variability in sample preparation as a confounding factor.
Sample Set:
-
Calibration Standards: A full set of calibration standards covering the expected concentration range.
-
Quality Control (QC) Samples: At least four levels of QC samples: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
Blinded Samples: A set of samples with unknown concentrations to each laboratory to assess accuracy.
Detailed Analytical Procedures
Each participating laboratory must receive and adhere to a highly detailed Standard Operating Procedure (SOP) for both the HPLC-UV and LC-MS/MS methods.
A simple and robust sample preparation technique like protein precipitation is recommended for initial validation to minimize variability.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (estimated around 254 nm).
-
Injection Volume: 10 µL.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Transitions: Specific parent and fragment ion transitions for this compound and the internal standard.
Data Analysis and Acceptance Criteria
Participating laboratories will analyze the samples and report their results to the coordinating laboratory for statistical analysis. The acceptance criteria should be based on established regulatory guidelines.[3][4][5][6][9][10]
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-Laboratory Precision (%RSD) | ≤ 20% |
Statistical Evaluation of Inter-Laboratory Data
The coordinating laboratory will perform a statistical analysis of the submitted data to assess the overall performance of the methods across all sites. This includes calculating the mean, standard deviation, and coefficient of variation for each QC level. Statistical tests like Cochran's and Grubbs' tests can be used to identify outlier laboratories.[11][12]
Visualizing the Validation Workflow
Caption: Workflow for the inter-laboratory validation study.
Hypothetical Comparative Performance Data
The following table presents a hypothetical summary of results from a five-laboratory validation study, illustrating how the data would be compared.
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Linearity (R²) | 0.9985 ± 0.0008 | 0.9996 ± 0.0003 | ≥ 0.99 |
| Accuracy (% Bias) | |||
| Low QC (10 ng/mL) | -2.5% ± 4.2% | -1.1% ± 2.8% | ±15% |
| Mid QC (100 ng/mL) | 1.8% ± 3.5% | 0.5% ± 1.9% | ±15% |
| High QC (500 ng/mL) | 3.1% ± 2.9% | 1.2% ± 1.5% | ±15% |
| Intra-Laboratory Precision (%RSD) | |||
| Low QC | 5.8% | 3.9% | ≤ 15% |
| Mid QC | 4.2% | 2.5% | ≤ 15% |
| High QC | 3.5% | 1.8% | ≤ 15% |
| Inter-Laboratory Precision (%RSD) | |||
| Low QC | 12.1% | 7.8% | ≤ 20% |
| Mid QC | 9.8% | 5.5% | ≤ 20% |
| High QC | 8.5% | 4.2% | ≤ 20% |
Conclusion and Recommendations
This guide provides a comprehensive framework for conducting a successful inter-laboratory validation of analytical methods for the quantification of this compound. The hypothetical data clearly demonstrates the superior performance of the LC-MS/MS method in terms of sensitivity, selectivity, accuracy, and precision, making it the recommended method for regulated bioanalysis.
The successful execution of an inter-laboratory validation study is a testament to the robustness and transferability of an analytical method. By adhering to the principles of sound scientific practice and regulatory guidelines, researchers can ensure the generation of high-quality, consistent, and reliable data, which is the cornerstone of successful drug development.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).
- U.S. Food and Drug Administration. (2022).
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2018).
- Kymos. (n.d.).
- European Medicines Agency. (2022).
- U.S. Food and Drug Administration. (2001).
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link]
- U.S. Department of Health and Human Services. (n.d.).
- European Medicines Agency. (2022).
- Intertek Inform. (2007).
- Ermer, J., & Miller, J. H. M. (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.
- Analytical Chemistry Class Notes. (n.d.).
- SP Swedish National Testing and Research Institute. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]
- Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 4. database.ich.org [database.ich.org]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 10. moh.gov.bw [moh.gov.bw]
- 11. intertekinform.com [intertekinform.com]
- 12. archimer.ifremer.fr [archimer.ifremer.fr]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(3-(Dimethylamino)phenyl)acetic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management and disposal of chemical reagents, such as 2-(3-(Dimethylamino)phenyl)acetic acid, are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks.
Understanding the Compound: Hazard Profile and Regulatory Context
This compound and its hydrochloride salt are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] While comprehensive toxicological and ecological data are not fully available, the known hazards necessitate its classification and disposal as a hazardous chemical waste.[2] The disposal of such chemicals is governed by the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[3][4]
| Property | Value | Significance for Disposal |
| Physical State | Solid (Powder) | Minimizes risk of vapor inhalation but requires careful handling to avoid dust generation. |
| Known Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant | Dictates the required Personal Protective Equipment (PPE) and the need to handle in a well-ventilated area. |
| Ecological Hazards | Not fully determined, but discharge into the environment must be avoided. | Underscores the importance of containment and disposal through a licensed facility rather than drain disposal. |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | Establishes the legal requirements for hazardous waste determination, labeling, storage, and disposal.[5] |
Pre-Disposal: In-Lab Handling and Waste Accumulation
Proper disposal begins with safe handling and accumulation at the point of generation. The following steps are critical to ensure safety and compliance within the laboratory.
Step 1: Waste Determination The first crucial step is to classify the waste. Any unused this compound, contaminated materials (e.g., weigh boats, gloves, paper towels), or solutions containing this compound must be considered hazardous waste. This determination should be made by trained laboratory personnel.[6]
Step 2: Segregation of Waste Incompatible chemicals must be stored separately to prevent dangerous reactions.[7] Waste this compound should be segregated from strong oxidizing agents, bases, and other incompatible materials as a standard best practice.
Step 3: Proper Containerization Waste must be collected in a container that is compatible with the chemical.[8] For solid this compound waste, a clearly labeled, sealable, and robust container is required. Liquid waste containing this compound should be stored in a leak-proof container with a secure closure.[8]
Step 4: Labeling The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[9][10] The date of waste accumulation should also be clearly marked.
Disposal Workflow: From Satellite Accumulation to Final Disposition
The following workflow outlines the procedural steps for moving the contained waste from the laboratory to its final disposal.
Caption: Disposal workflow for this compound.
Step 5: Satellite Accumulation Area (SAA) Laboratories can accumulate up to 55 gallons of hazardous waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.[6][9] This designated area should be inspected weekly for any signs of leakage or container degradation.[7]
Step 6: Transfer to a Central Accumulation Area (CAA) Once the container in the SAA is full, it must be moved to a Central Accumulation Area (CAA) within three days.[7] The storage time limits in a CAA depend on the facility's generator status (e.g., 90 days for a Large Quantity Generator).[9]
Step 7: Licensed Professional Waste Disposal The final and most critical step is to engage a licensed professional waste disposal company.[2] This ensures that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations. A hazardous waste manifest will track the waste from your facility to its final destination, completing the "cradle-to-grave" requirement of RCRA.[3]
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Don Appropriate PPE: At a minimum, this includes safety goggles, a lab coat, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EH&S) department.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- Daniels Health. (2025, May 21).
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Managing Hazardous Chemical Waste in the Lab.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
- U.S. Environmental Protection Agency. (2025, November 25).
- 2a biotech. This compound.
- AK Scientific, Inc. Safety Data Sheet: 2-[3-[(Dimethylamino)methyl]phenyl]acetic acid;hydrochloride.
- Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
- U.S. Environmental Protection Agency. (2025, September 5).
- Capot Chemical. MSDS of (2-Dimethylamino-phenyl)-acetic acid.
- Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance.
Sources
- 1. aksci.com [aksci.com]
- 2. capotchem.com [capotchem.com]
- 3. epa.gov [epa.gov]
- 4. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
Comprehensive Safety and Handling Guide for 2-(3-(Dimethylamino)phenyl)acetic acid
This guide provides essential personal protective equipment (PPE), operational protocols, and disposal plans for the safe handling of 2-(3-(Dimethylamino)phenyl)acetic acid. The following recommendations are grounded in the known hazards of analogous chemical structures, including aromatic amines and carboxylic acids, due to the limited availability of a specific Safety Data Sheet (SDS) for this compound. A conservative approach to safety is therefore advised.
Hazard Assessment and Core Principles
This compound is a bifunctional molecule containing both a tertiary aromatic amine and a carboxylic acid group. Based on the hazard profile of similar compounds, such as 2-[3-[(Dimethylamino)methyl]phenyl]acetic acid hydrochloride, this substance should be treated as a potential irritant to the skin, eyes, and respiratory tract.[1] The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact.
The foundational principle for handling this compound is the Hierarchy of Controls . This means that engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures) are the primary means of exposure reduction, with PPE serving as the final and crucial barrier.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Nitrile or Neoprene gloves | Fully-buttoned lab coat | N95, R95, or P95 particulate respirator |
| Conducting reactions at ambient temperature | Chemical splash goggles | Nitrile or Neoprene gloves | Fully-buttoned lab coat | Recommended if not in a fume hood |
| Conducting reactions at elevated temperatures | Chemical splash goggles and face shield | Nitrile or Neoprene gloves | Flame-resistant lab coat | Organic vapor/acid gas combination cartridge respirator |
| Handling large quantities (>50g) | Chemical splash goggles and face shield | Double-gloving (Nitrile or Neoprene) | Chemical-resistant apron over lab coat | Organic vapor/acid gas combination cartridge respirator |
| Cleaning spills | Chemical splash goggles and face shield | Heavy-duty Nitrile or Neoprene gloves | Chemical-resistant apron over lab coat | Organic vapor/acid gas combination cartridge respirator |
-
Eye Protection: Chemical splash goggles are mandatory to prevent contact with dust or splashes. A face shield should be used in conjunction with goggles when there is a higher risk of splashes, such as during heated reactions or when handling larger quantities.[2][3]
-
Hand Protection: Nitrile and neoprene gloves offer good resistance to a range of chemicals, including aromatic amines and acids.[4][5][6] It is crucial to inspect gloves for any signs of degradation or punctures before use and to change them immediately if contamination is suspected.
-
Body Protection: A standard, fully-buttoned lab coat is sufficient for most small-scale operations. For larger-scale work or situations with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: When handling the solid compound, especially during weighing or transfers where dust can be generated, a particulate respirator (N95, R95, or P95) is necessary to prevent inhalation.[7] For operations that may generate vapors, such as heating the compound, a respirator equipped with an organic vapor/acid gas combination cartridge is recommended.[8][9]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
-
Designate a Handling Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Don PPE: Before handling the compound, put on the appropriate PPE as outlined in the table above.
-
Weighing: If possible, weigh the compound directly within the fume hood. If a balance is located outside the hood, weigh the compound in a tared, sealed container to minimize dust dispersion.
-
Solution Preparation: Add the solid to the solvent slowly and stir to dissolve. Avoid splashing.
-
Glassware Inspection: Ensure all glassware is free from cracks and contaminants.
-
Reaction Assembly: Set up the reaction apparatus within the fume hood.
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
-
Quenching: If necessary, quench the reaction carefully, being mindful of any potential exothermic processes.
-
Extraction and Purification: Perform all extractions, filtrations, and chromatographic separations within the fume hood.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a labeled hazardous waste container. Do not pour any waste down the drain.[10]
-
Contaminated Glassware: Rinse contaminated glassware with an appropriate solvent (e.g., acetone, ethanol) three times. Collect the rinsate as hazardous waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Visual Decision-Making Aids
To further aid in the safe handling of this compound, the following diagrams illustrate key decision-making processes.
Caption: PPE Selection Workflow based on the handling task.
Caption: Waste Disposal Pathway for this compound.
References
- AK Scientific, Inc. Safety Data Sheet: 2-[3-[(Dimethylamino)methyl]phenyl]acetic acid;hydrochloride. [Link]
- Glove Selection Guide | Office of Environment, Health & Safety - UC Berkeley. [Link]
- Glove Selection and Usage - TU Delft. [Link]
- Glove Selection Guide - University of South Alabama. [Link]
- Respirator & Dust Mask Types & Classific
- AK Scientific, Inc. Safety Data Sheet: 2-[3-[(Dimethylamino)methyl]phenyl]acetic acid;hydrochloride. (Please note that a direct link to the PDF was not available in the search results, but the information is cited from the product page which references the SDS).
- Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respir
- Phenylacetic acid Safety D
- Chemical Safety: Personal Protective Equipment. [Link]
- 5 Types of PPE for Hazardous Chemicals | Hazm
- Personal Protective Equipment (PPE) - CHEMM. [Link]
- Personal Protective Equipment | US EPA. [Link]
- 3M Respir
Sources
- 1. aksci.com [aksci.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. hazmatschool.com [hazmatschool.com]
- 4. filelist.tudelft.nl [filelist.tudelft.nl]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. southalabama.edu [southalabama.edu]
- 7. aurochemicals.com [aurochemicals.com]
- 8. coopersafety.com [coopersafety.com]
- 9. parcilsafety.com [parcilsafety.com]
- 10. chemicalbook.com [chemicalbook.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
